2-(Piperidin-4-ylidene)acetonitrile
Description
BenchChem offers high-quality 2-(Piperidin-4-ylidene)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-ylidene)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-piperidin-4-ylideneacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h1,9H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZMWTYGVLYNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 2-(Piperidin-4-ylidene)acetonitrile
An In-Depth Technical Guide to 2-(Piperidin-4-ylidene)acetonitrile: Structure, Synthesis, and Applications
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the piperidine ring is a privileged structure, ubiquitous in pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation.[1][2] 2-(Piperidin-4-ylidene)acetonitrile emerges as a particularly valuable synthon, combining the piperidine core with a reactive α,β-unsaturated nitrile moiety. This arrangement provides multiple handles for chemical elaboration, making it a strategic starting point for the synthesis of complex molecular architectures, particularly spiropiperidinic compounds and other derivatives with significant pharmacological potential.[3][4] This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and reactivity, tailored for researchers and scientists in medicinal chemistry and process development.
Chemical Structure and Physicochemical Properties
2-(Piperidin-4-ylidene)acetonitrile is characterized by a piperidine ring with an exocyclic double bond at the C4 position, conjugated to a nitrile group. The nitrogen atom of the piperidine ring is typically protected during synthesis (e.g., with a Boc or Cbz group) and can be deprotected or functionalized in subsequent steps. The unprotected parent compound possesses the following core attributes:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | (Calculated) |
| Molecular Weight | 122.17 g/mol | (Calculated) |
| CAS Number | 1454-00-8 (for the N-unsubstituted parent) | [5] |
| Appearance | Typically an off-white to yellow solid or oil | (General Observation) |
| Key Functional Groups | Secondary Amine, Alkene (exocyclic), Nitrile | (Structural Analysis) |
The presence of the polar amine and nitrile groups, contrasted with the nonpolar hydrocarbon backbone, imparts a moderate polarity to the molecule. The secondary amine provides a basic center and a site for N-alkylation or N-acylation, while the conjugated system is susceptible to nucleophilic addition.
Synthesis and Purification: The Horner-Wadsworth-Emmons Approach
A robust and highly efficient method for the synthesis of 2-(Piperidin-4-ylidene)acetonitrile derivatives is the Horner-Wadsworth-Emmons (HWE) reaction.[6][7] This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone. The HWE reaction is generally preferred over the classical Wittig reaction for this transformation due to several key advantages: the phosphonate carbanion is more nucleophilic, and the water-soluble phosphate byproduct is easily removed during workup, simplifying purification.[8][9] The reaction typically yields the thermodynamically more stable (E)-alkene, although for an exocyclic double bond like this, there is no E/Z isomerism.
The synthesis begins with a commercially available, N-protected piperidin-4-one, such as 1-(tert-butoxycarbonyl)piperidin-4-one (N-Boc-4-piperidone).
Experimental Protocol: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
Step 1: Reagent Preparation & Reaction Setup
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous Tetrahydrofuran (THF, 10 volumes relative to the phosphonate reagent).
-
Cool the solvent to 0 °C in an ice-water bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred solvent. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the phosphonate. Anhydrous conditions are critical as NaH reacts violently with water.
Step 2: Ylide Formation
-
To the NaH/THF suspension, add diethyl phosphonoacetonitrile (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate carbanion (ylide) is typically observed by the cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution.
Step 3: Olefination Reaction
-
Dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the ketone solution dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
Step 4: Workup & Purification
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Self-Validation: The quench neutralizes the excess base and hydrolyzes the phosphate byproduct.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.
Step 5: (Optional) Deprotection
-
To obtain the title compound, dissolve the purified Boc-protected product in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure. If an HCl salt is formed, it can often be precipitated with diethyl ether. Neutralization with a base will yield the free amine.
Synthesis Workflow Diagram
Spectroscopic Characterization
Unambiguous identification and purity assessment of 2-(Piperidin-4-ylidene)acetonitrile and its derivatives rely on standard spectroscopic techniques.[10][11] The expected spectral features are summarized below.
| Technique | Functional Group | Expected Signal / Absorption | Rationale |
| ¹H NMR | Vinylic Proton (=C-H) | δ 5.2 - 5.8 ppm (singlet) | The proton is on a double bond and deshielded, appearing as a singlet as there are no adjacent protons. |
| Piperidine Protons (-CH₂-N-) | δ 2.8 - 3.2 ppm (multiplet) | Protons alpha to the nitrogen atom are deshielded by the electronegative atom. | |
| Piperidine Protons (-CH₂-C=) | δ 2.3 - 2.7 ppm (multiplet) | Protons alpha to the exocyclic double bond are slightly deshielded. | |
| Amine Proton (-NH-) | δ 1.5 - 3.0 ppm (broad singlet) | Signal is often broad and its chemical shift is concentration and solvent dependent; may exchange with D₂O. | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | δ 115 - 120 ppm | Characteristic chemical shift for nitrile carbons. |
| Quaternary Olefinic Carbon (>C=) | δ 150 - 160 ppm | The carbon of the double bond attached to the piperidine ring is significantly deshielded. | |
| Tertiary Olefinic Carbon (=CH) | δ 95 - 105 ppm | The carbon bearing the vinylic proton is shielded by the nitrile group's anisotropic effect. | |
| Piperidine Carbons (-CH₂-) | δ 30 - 50 ppm | Aliphatic carbons of the piperidine ring. | |
| IR | Nitrile Stretch (-C≡N) | 2200 - 2230 cm⁻¹ (strong, sharp) | A highly characteristic and strong absorption for the nitrile functional group.[12] |
| Alkene Stretch (C=C) | 1640 - 1680 cm⁻¹ (medium) | Absorption for the conjugated carbon-carbon double bond. | |
| N-H Stretch (Secondary Amine) | 3300 - 3500 cm⁻¹ (medium, broad) | Characteristic of the secondary amine N-H bond vibration. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 122.08 (for C₇H₁₀N₂) | The exact mass corresponding to the molecular formula. |
Reactivity and Applications in Drug Development
2-(Piperidin-4-ylidene)acetonitrile is a versatile intermediate primarily due to its three reactive sites: the secondary amine, the nitrile group, and the conjugated double bond. This allows for divergent synthesis pathways to create a library of complex molecules.[13][14]
-
N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination to install a wide variety of substituents, which is a common strategy for modulating a drug candidate's potency, selectivity, and pharmacokinetic properties.
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a key linker for further conjugation.
-
Michael Addition: The electron-withdrawing nitrile group activates the double bond for conjugate (Michael) addition by nucleophiles, allowing for the introduction of substituents at the piperidine C4 position and the creation of a chiral center.
This scaffold is a precursor to various pharmacologically active agents, including treatments for pain and other neurological disorders.[15]
Illustrative Reaction Pathway: Synthesis of a Spirocyclic Piperidine
One powerful application is in the synthesis of spirocyclic systems. For example, a 1,3-dipolar cycloaddition reaction can be employed to construct a second heterocyclic ring at the C4 position.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-(Piperidin-4-ylidene)acetonitrile and its precursors.
-
Hazard Identification: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and serious eye irritation.[16] The nitrile group can be metabolized to release cyanide in vivo, imparting potential toxicity.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[17]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 2-(Piperidin-4-ylidene)acetonitrile. Its versatile structure and reactivity ensure its continued importance as a building block in the quest for novel therapeutics.
References
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-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
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- Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.
- Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- ChemScene. (2024, August 2).
- Tetrahedron Science. (n.d.). 202002-66-2 | 2-(Piperidin-4-yl)acetonitrile.
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Sam T, et al. (2013, April 15). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
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Shcherbakov, S. V., et al. (2022, April 28). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC. [Link]
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Khan, I., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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ResearchGate. (2025, August 8). Studies with enaminonitriles: Synthesis and chemical reactivity of 2-phenyl-3-piperidin-1-yl acrylonitrile under microwave heating. [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-(Piperidin-4-ylidene)acetonitrile in Organic Solvents
For immediate release: A comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2-(Piperidin-4-ylidene)acetonitrile.
Introduction
2-(Piperidin-4-ylidene)acetonitrile is a versatile heterocyclic compound incorporating a piperidine ring, a nitrile group, and an exocyclic double bond. Its structural motifs are of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, reaction optimization, and formulation. This guide provides a detailed analysis of the expected solubility of 2-(Piperidin-4-ylidene)acetonitrile, grounded in its physicochemical properties, and offers a robust experimental protocol for its quantitative determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[1] 2-(Piperidin-4-ylidene)acetonitrile possesses a unique combination of polar and non-polar features that dictate its interactions with different solvents.
Molecular Structure Analysis:
-
Piperidine Ring: The saturated heterocyclic amine portion of the molecule can act as a hydrogen bond acceptor at the nitrogen atom. In its neutral form, the N-H group can also act as a hydrogen bond donor. The piperidine ring itself contributes to the molecule's overall size and lipophilicity.[2]
-
Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. This functional group significantly influences the molecule's polarity and its solubility in polar solvents.[3]
-
α,β-Unsaturated System: The exocyclic double bond conjugated with the nitrile group creates a planar, electron-rich system that can engage in dipole-dipole and van der Waals interactions.[4]
Based on these structural features, a qualitative solubility profile can be predicted. The presence of the polar nitrile group and the hydrogen-bonding capabilities of the piperidine nitrogen suggest good solubility in polar protic and aprotic solvents. Conversely, the hydrocarbon backbone of the piperidine ring suggests some solubility in less polar environments.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The ability of the piperidine N-H to donate and the nitrogen and nitrile group to accept hydrogen bonds will lead to strong solute-solvent interactions.[2] |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | High | The strong dipole moment of the nitrile group will interact favorably with the dipoles of these solvents.[3] |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The overall molecular structure may allow for favorable van der Waals interactions with aromatic rings, although the high polarity of the nitrile group may limit miscibility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can effectively solvate moderately polar compounds through dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall lower polarity compared to polar aprotic solvents may result in slightly lower solubility. |
| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant polarity of the nitrile and piperidine functionalities is expected to result in poor miscibility with non-polar aliphatic solvents.[2] |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][6]
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol outlines the steps to determine the solubility of 2-(Piperidin-4-ylidene)acetonitrile in a given organic solvent at a specified temperature.
Materials and Equipment:
-
2-(Piperidin-4-ylidene)acetonitrile (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Experimental Workflow:
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2-(Piperidin-4-ylidene)acetonitrile to a series of vials to ensure that a solid phase remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Prepare a series of accurate dilutions of the filtered sample using the same solvent.
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Calculate the solubility from the concentration of the saturated solution, typically expressed in mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of 2-(Piperidin-4-ylidene)acetonitrile:
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. The extent of this effect can be quantified using the van't Hoff equation.[7]
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.
-
pH (in protic or aqueous-organic mixtures): The piperidine nitrogen is basic. In acidic conditions, it will be protonated to form a piperidinium salt. This salt form is expected to have significantly higher solubility in polar solvents compared to the free base.
Conclusion
References
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- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
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molecular weight and formula of 2-(Piperidin-4-ylidene)acetonitrile
Topic: Molecular Weight and Formula of 2-(Piperidin-4-ylidene)acetonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Synthesis, Physicochemical Properties, and Applications in Drug Discovery[1]
Executive Summary
2-(Piperidin-4-ylidene)acetonitrile is a critical heterocyclic building block in medicinal chemistry, particularly valued for its role as a precursor in the synthesis of Janus kinase (JAK) inhibitors and other piperidine-based therapeutics. Distinguished by its exocyclic double bond and nitrile functionality, this molecule serves as a versatile Michael acceptor and a scaffold for spirocyclic or substituted piperidine derivatives.
This guide provides a rigorous technical analysis of its chemical identity, a self-validating synthetic protocol, and its application in modern drug development workflows.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The following data establishes the baseline identity for 2-(Piperidin-4-ylidene)acetonitrile. Researchers must distinguish this "ylidene" (unsaturated) form from its saturated analog, 2-(piperidin-4-yl)acetonitrile.
| Property | Data | Notes |
| IUPAC Name | 2-(Piperidin-4-ylidene)acetonitrile | |
| Common Name | 4-Cyanomethylene piperidine | |
| CAS Number | 4764-31-2 | Free base form |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| Structure Description | Piperidine ring with an exocyclic double bond at C4 attached to a cyanomethyl group (=CH-CN).[1] | |
| Predicted pKa | ~9.5 - 10.0 | Secondary amine (Piperidine NH) |
| LogP (Predicted) | ~0.6 - 0.8 | Moderate hydrophilicity |
| Appearance | Colorless oil or low-melting solid | Hydrochloride salt is a white solid |
Synthetic Pathways & Protocols
The synthesis of 2-(Piperidin-4-ylidene)acetonitrile typically proceeds via a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by N-Boc deprotection. This route is preferred over Knoevenagel condensation due to higher stereoselectivity and yield.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting critical reagents and intermediates.
Figure 1: Two-step synthetic pathway for 2-(Piperidin-4-ylidene)acetonitrile.
Detailed Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Olefination
This step installs the exocyclic double bond using a phosphonate ester.
-
Reagents: N-Boc-4-piperidone (1.0 eq), Diethyl cyanomethylphosphonate (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[2]
-
Protocol:
-
Suspend NaH in anhydrous THF at 0°C under inert atmosphere (N₂ or Ar).
-
Add Diethyl cyanomethylphosphonate dropwise. Stir for 30 min until gas evolution ceases (formation of phosphonate carbanion).
-
Add N-Boc-4-piperidone (dissolved in THF) dropwise to the reaction mixture at 0°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2][3]
-
Purification: Flash column chromatography (Hexanes/EtOAc) yields the intermediate tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.
-
Step 2: N-Boc Deprotection
Standard acidolysis is used to remove the Boc group. The HCl salt form is preferred for stability.
-
Reagents: 4M HCl in 1,4-Dioxane.
-
Protocol:
-
Dissolve the intermediate from Step 1 in a minimal amount of 1,4-dioxane or DCM.
-
Add 4M HCl in Dioxane (5–10 eq) at 0°C.
-
Stir at RT for 1–2 hours. Monitor by TLC (disappearance of Boc-protected spot).[4]
-
Isolation: The product often precipitates as the hydrochloride salt.[3] Filter the solid and wash with diethyl ether to remove non-polar impurities.
-
Yield: Quantitative conversion to 2-(Piperidin-4-ylidene)acetonitrile hydrochloride .
-
Applications in Drug Discovery[1][2][8][11][12]
JAK Inhibitor Synthesis
The 4-ylidene piperidine motif is a structural precursor to the "saturated" 4-substituted piperidines found in Janus Kinase (JAK) inhibitors.
-
Mechanism: The exocyclic double bond serves as a Michael acceptor.
-
Utility: Catalytic hydrogenation (Pd/C, H₂) of 2-(Piperidin-4-ylidene)acetonitrile reduces the alkene to a single bond, yielding 2-(piperidin-4-yl)acetonitrile (CAS 202002-66-2). This saturated analog is a direct building block for drugs like Tofacitinib and Baricitinib analogs, where the nitrile group is often further modified or acts as a "warhead" anchor.
Scaffold Diversity
The "ylidene" functionality allows for late-stage diversification:
-
Cyclopropanation: Reaction with carbenoids yields spiro-cyclopropyl piperidines.
-
Conjugate Addition: Nucleophiles (thiols, amines) can attack the
-carbon (C4 of the ring) to create 4,4-disubstituted piperidines.
Analytical Characterization
To validate the synthesis, researchers should look for these characteristic signals:
-
¹H NMR (DMSO-d₆, HCl salt):
- ~9.0 ppm (Broad s, 2H, NH₂⁺).
- ~5.6 ppm (s, 1H, =CH-CN). Diagnostic signal for the ylidene bond.
- ~3.0–3.5 ppm (m, 4H, Ring -CH₂-N).
- ~2.5–2.8 ppm (m, 4H, Ring -CH₂-C=).
-
IR Spectroscopy:
-
~2220 cm⁻¹ (C≡N nitrile stretch).
-
~1640 cm⁻¹ (C=C alkene stretch).
-
References
-
ChemicalBook. (2023). Acetonitrile, 2-(4-piperidinylidene)- Properties and CAS Data. Retrieved from
-
Organic Syntheses. (2010). Horner-Wadsworth-Emmons Reaction Procedures. Org. Synth. 2010, 87, 231. Retrieved from
-
BenchChem. (2025).[5][3][6] Experimental procedure for deprotection of Boc-protected amines. Retrieved from
-
PubChem. (2025). Compound Summary: 2-(Piperidin-4-ylidene)acetonitrile. Retrieved from
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An In-depth Technical Guide to the Safe Handling of 2-(Piperidin-4-ylidene)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(Piperidin-4-ylidene)acetonitrile, a compound of interest in drug discovery and development. As a novel chemical entity, it is prudent to treat this compound with a high degree of caution, assuming potential cytotoxicity until comprehensive toxicological data is available. This document synthesizes available safety data for structurally similar compounds and established best practices for handling hazardous chemicals in a research and development setting.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 2-(Piperidin-4-ylidene)acetonitrile is not publicly available, an analysis of the structurally related compound, 2-(piperidin-4-yl)acetonitrile, provides critical preliminary hazard information. The primary hazards are associated with its acute toxicity upon ingestion, skin contact, and inhalation.
GHS Classification (based on 2-(piperidin-4-yl)acetonitrile)[1]
-
Acute toxicity, Oral (Category 4)
-
Acute toxicity, Dermal (Category 4)
-
Acute toxicity, Inhalation (Category 4)
Hazard Statements[1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Signal Word: Warning[1]
Given the presence of the nitrile group (-CN), there is a potential for the release of highly toxic hydrogen cyanide gas upon combustion or under acidic conditions. The piperidine moiety is a common scaffold in many biologically active compounds, and the overall molecule should be handled as potentially pharmacologically active.
| Hazard | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Oral, Dermal, Inhalation |
| Potential for Cyanide Release | Combustion may produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[2] | Inhalation |
| Unknown Biological Activity | As a compound in drug development, it may have potent, uncharacterized biological effects. | All routes |
| Skin and Eye Irritation | May cause irritation upon contact. | Dermal, Ocular |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling 2-(Piperidin-4-ylidene)acetonitrile, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid or solutions of 2-(Piperidin-4-ylidene)acetonitrile that could generate dust or aerosols must be conducted in a certified chemical fume hood.[3] Fume hoods provide essential protection from harmful vapors and particulates.[3]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.
-
Gloves: Double-gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a variety of chemicals.[5][6] Gloves should be inspected before use and changed immediately if contaminated or torn.[3][4] Never reuse disposable gloves.[4]
-
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes.[3]
-
Lab Coat: A buttoned, long-sleeved lab coat should be worn to protect skin and clothing.[3]
-
Respiratory Protection: For operations with a high potential for aerosol generation that cannot be adequately controlled within a fume hood, a NIOSH-approved respirator may be necessary.[7]
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.
General Handling
-
Avoid Creating Dust: Handle the solid material carefully to avoid generating dust.
-
Work in a Fume Hood: All weighing and solution preparation should be performed in a chemical fume hood.[3]
-
Use appropriate tools: Use spatulas and other tools appropriate for handling small quantities of potent compounds.
-
Avoid Cross-Contamination: Clean all equipment thoroughly before and after use. Do not wear gloves outside the designated work area to prevent contaminating common surfaces like doorknobs and keyboards.[8]
Storage
-
Container: Keep the compound in a tightly sealed container.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
Experimental Protocol: Preparation of a Stock Solution
This section provides a step-by-step methodology for the preparation of a stock solution of 2-(Piperidin-4-ylidene)acetonitrile.
Objective: To safely prepare a 10 mM stock solution in DMSO.
Materials:
-
2-(Piperidin-4-ylidene)acetonitrile (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat) and ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh the desired amount of 2-(Piperidin-4-ylidene)acetonitrile onto the weighing paper.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of DMSO to the flask to dissolve the solid.
-
Use a vortex mixer to ensure complete dissolution.
-
-
Final Volume:
-
Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution in a tightly sealed container in a designated, cool, and dark location.
-
-
Decontamination:
-
Dispose of all contaminated disposable materials (gloves, weighing paper, pipette tips) in the appropriate hazardous waste container.
-
Clean all reusable equipment thoroughly.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood):
-
Decontaminate the area with an appropriate solvent (e.g., ethanol).
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed container for hazardous waste disposal.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety officer.
-
Do not attempt to clean up the spill without appropriate respiratory protection and training.
-
Caption: Emergency response workflow for a spill of 2-(Piperidin-4-ylidene)acetonitrile.
Waste Disposal
All waste contaminated with 2-(Piperidin-4-ylidene)acetonitrile must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Conclusion
The safe handling of 2-(Piperidin-4-ylidene)acetonitrile in a research setting is paramount to protecting the health and safety of laboratory personnel. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, the risks associated with this compound can be effectively managed. Researchers and scientists must remain vigilant and informed, treating all novel compounds with the caution they deserve.
References
- Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Knowlton, J. W., & St. Clair, M. B. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1191–1204.
- Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs.
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- University of Pennsylvania Environmental Health and Radiation Safety. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Key Organics. (2017). Safety Data Sheet: 2-(piperidin-4-yl)acetonitrile.
- Cdn-pubs.acs.org. (n.d.). Safe handling of cytotoxics: guideline recommendations.
- American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193.
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- Capot Chemical. (2026). MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride.
- Abovchem. (n.d.). 2-(Piperidin-4-yl)acetonitrile.
- U.S. Environmental Protection Agency. (2003). Toxicological Review of Acetonitrile.
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- Agilent. (2024). Safety Data Sheet: Acetonitrile.
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- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile.
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- Science Interactive. (2013). Safety Data Sheet: Acetonitrile.
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An In-depth Technical Guide on the IUPAC Nomenclature for 2-(Piperidin-4-ylidene)acetonitrile Derivatives
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-(piperidin-4-ylidene)acetonitrile and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions crucial for unambiguous scientific communication.
Introduction: The Significance of Systematic Nomenclature
The compound 2-(piperidin-4-ylidene)acetonitrile serves as a core scaffold in numerous pharmacologically active molecules. Its structural complexity, featuring a heterocyclic ring, an exocyclic double bond, and a nitrile functional group, necessitates a rigorous and systematic approach to naming. The IUPAC nomenclature provides a set of logical rules that ensure every distinct compound has a unique name from which its structural formula can be unequivocally derived.[1][2] Adherence to these standards is paramount in research, patent applications, and regulatory submissions to avoid ambiguity and ensure clarity.
Deconstructing the Core Scaffold: 2-(Piperidin-4-ylidene)acetonitrile
To understand the nomenclature of its derivatives, we must first dissect the IUPAC name of the parent compound. The naming process follows a hierarchical set of rules based on the seniority of functional groups and the structure of the parent hydride.[3]
Identifying the Principal Functional Group and Parent Hydride
The first step is to identify the principal functional group, which dictates the suffix of the name.[4][5] In this molecule, we have a nitrile group (-C≡N) and a secondary amine within the piperidine ring. According to IUPAC priority rules, the nitrile group is senior to the amine.[6][7] Therefore, the molecule is named as a derivative of acetonitrile.[3][8][9][10]
The piperidine ring is therefore treated as a substituent attached to the acetonitrile parent.
Naming the Substituent: The Piperidinylidene Moiety
The substituent is a piperidine ring attached to the acetonitrile via a double bond at position 4.
-
Heterocyclic System: The six-membered saturated ring containing one nitrogen atom is named piperidine.[11][12]
-
Point of Attachment: The numbering of the piperidine ring starts at the nitrogen atom as position 1.
-
Exocyclic Double Bond: The double bond connecting the piperidine ring to the acetonitrile group is indicated by the suffix "-ylidene". The position of this double bond is indicated by a locant. In this case, the double bond is at position 4 of the piperidine ring, hence "piperidin-4-ylidene".
Combining these elements gives the systematic name: 2-(Piperidin-4-ylidene)acetonitrile . The '2-' indicates that the entire piperidin-4-ylidene group is attached to the second carbon of the acetonitrile parent. However, since acetonitrile only has two carbons, and the cyano group's carbon is C1, the substituent must be at C2. Therefore, the locant is often omitted, and the name is simplified to (Piperidin-4-ylidene)acetonitrile . For clarity and adherence to systematic rules, including the locant is preferred.
Nomenclature of Derivatives: A Step-by-Step Approach
The true utility of IUPAC nomenclature shines when naming complex derivatives. The following sections provide a systematic guide to naming substituted 2-(piperidin-4-ylidene)acetonitrile compounds.
N-Substituted Derivatives
Substitution on the nitrogen atom of the piperidine ring is a common modification. These substituents are indicated by the locant 'N' or, more formally for a saturated heterocycle, '1'.
Example: 2-(1-Benzylpiperidin-4-ylidene)acetonitrile[13]
-
Identify the Parent Scaffold: 2-(Piperidin-4-ylidene)acetonitrile.
-
Identify the Substituent on Nitrogen: A benzyl group (-CH₂C₆H₅).
-
Locate the Substituent: The benzyl group is attached to the nitrogen atom, which is position 1 of the piperidine ring.
-
Assemble the Name: The substituent "benzyl" is placed as a prefix, preceded by its locant "1-".
Final IUPAC Name: 2-(1-Benzylpiperidin-4-ylidene)acetonitrile.
Ring-Substituted Derivatives
Substituents on the carbon atoms of the piperidine ring are named using numerical locants. The numbering of the piperidine ring begins at the nitrogen (position 1) and proceeds around the ring to give the substituents the lowest possible locants.
Example: 2-(3,3-Dimethylpiperidin-4-ylidene)acetonitrile
-
Identify the Parent Scaffold: 2-(Piperidin-4-ylidene)acetonitrile.
-
Identify the Substituents: Two methyl groups.
-
Locate the Substituents: Both methyl groups are on position 3 of the piperidine ring.
-
Assemble the Name: The prefix "dimethyl" is used to indicate two methyl groups. The locants "3,3-" specify their position.
Final IUPAC Name: 2-(3,3-Dimethylpiperidin-4-ylidene)acetonitrile.
Substitution on the Acetonitrile Moiety
Substituents can also be present on the acetonitrile part of the molecule, specifically at the carbon bearing the piperidinylidene group.
Example: 2-(Piperidin-4-ylidene)-2-phenylacetonitrile
-
Identify the Parent Hydride: Phenylacetonitrile.[14] The presence of a phenyl group on the same carbon as the piperidinylidene group makes phenylacetonitrile the parent.
-
Identify the Substituent: A piperidin-4-ylidene group.
-
Locate the Substituent: The piperidin-4-ylidene group is at position 2 of the phenylacetonitrile.
-
Assemble the Name: The substituent "piperidin-4-ylidene" is prefixed with its locant "2-".
Final IUPAC Name: 2-(Piperidin-4-ylidene)-2-phenylacetonitrile.
Advanced Topics in Nomenclature
Spirocyclic Derivatives
When the piperidine ring is part of a spirocyclic system, the nomenclature becomes more complex. The IUPAC rules for naming spiro compounds must be applied.[15]
Example: 2-(Spiro[indane-1,4'-piperidin]-1'-yl)acetonitrile
This name is incorrect based on the core topic. A correct example would be a spiro compound formed at a different position of the piperidine ring.
Corrected Example Scenario: Let's consider a hypothetical spiro compound where an indane ring is fused at position 2 of the piperidine. This is a complex case and would likely be named differently, but for the sake of illustrating spiro nomenclature principles:
The term "spiro" is used, followed by brackets containing the number of carbon atoms in each ring linked to the spiroatom, starting with the smaller ring. The numbering of the spiro system follows specific rules.
A more relevant example would be a spiro compound attached to the main scaffold:
Example: 2-(Spiro[piperidine-4,9'-xanthen]-1-yl)acetonitrile
This name implies the acetonitrile group is attached to the nitrogen of a spiro-fused piperidine.
A more direct derivative would be: (Spiro[piperidine-4,9'-xanthen]-4-ylidene)acetonitrile .
-
Identify the Spiro System: A piperidine ring and a xanthene ring sharing a common carbon atom.
-
Identify the Parent Heterocycle: Spiro[piperidine-4,9'-xanthene]. The numbers indicate the spiro fusion is at position 4 of the piperidine and position 9 of the xanthene.
-
Construct the Final Name: The rest of the molecule is named as before, with the spiro system as the substituent.
Stereochemistry
The presence of stereocenters or geometric isomers (E/Z) must be indicated in the IUPAC name.
-
(E/Z)-Isomerism: The exocyclic double bond can exhibit E/Z isomerism if the substituents on the acetonitrile carbon and the piperidine ring allow for it. The Cahn-Ingold-Prelog priority rules are used to assign the (E) or (Z) descriptor.
-
(R/S)-Isomerism: Chiral centers within the piperidine ring or on its substituents are designated with (R) or (S) descriptors.
These descriptors are placed in parentheses at the beginning of the name.
Visualization of Nomenclature Principles
To further clarify the naming process, the following diagrams illustrate the key concepts.
Core Scaffold Numbering and Functional Group Priority
Caption: Numbering and key features of the 2-(piperidin-4-ylidene)acetonitrile scaffold.
Naming Workflow for a Substituted Derivative
Caption: A logical workflow for the systematic IUPAC naming of derivatives.
Practical Application: A Hypothetical Synthesis Protocol
To ground these nomenclature principles in a practical context, consider the following hypothetical experimental protocol for the synthesis of an N-substituted derivative.
Protocol: Synthesis of 2-(1-tert-Butoxycarbonylpiperidin-4-ylidene)acetonitrile
Objective: To synthesize 2-(1-tert-butoxycarbonylpiperidin-4-ylidene)acetonitrile via a Horner-Wadsworth-Emmons reaction.
Materials:
-
1-tert-Butoxycarbonylpiperidin-4-one
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (1.2 eq). Anhydrous THF (50 mL) is added, and the suspension is cooled to 0 °C in an ice bath.
-
Ylide Formation: Diethyl cyanomethylphosphonate (1.1 eq) is added dropwise to the stirred suspension over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution is observed.
-
Aldehyde/Ketone Addition: A solution of 1-tert-butoxycarbonylpiperidin-4-one (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with EtOAc (3 x 50 mL).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 2-(1-tert-Butoxycarbonylpiperidin-4-ylidene)acetonitrile | C₁₃H₂₀N₂O₂ | 236.31 | 75-85 |
Conclusion
A thorough understanding and correct application of IUPAC nomenclature are indispensable for scientists in the chemical and pharmaceutical fields. This guide has provided a detailed, step-by-step methodology for naming 2-(piperidin-4-ylidene)acetonitrile and its derivatives, from the basic scaffold to more complex substituted and stereoisomeric forms. By following these systematic principles, researchers can ensure their work is communicated with precision and clarity, fostering collaboration and advancing scientific discovery.
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eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. [Link]
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Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]
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Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]
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Fiveable. (2025, September 15). Piperidine Definition - Organic Chemistry Key Term. [Link]
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The Pivotal Role of 2-(Piperidin-4-ylidene)acetonitrile in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 2-(piperidin-4-ylidene)acetonitrile core is a highly valued structural motif in contemporary medicinal chemistry. Its unique combination of a rigid piperidine ring and a reactive acetonitrile group makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the critical role of 2-(piperidin-4-ylidene)acetonitrile as a linchpin in the development of groundbreaking therapeutics, including Janus kinase (JAK) inhibitors. We will delve into the synthetic strategies employed to construct this key intermediate, examine its utility in the synthesis of advanced pharmaceutical agents, and discuss the structure-activity relationships of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important scaffold.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for appending various functional groups to interact with biological targets. The introduction of an exocyclic double bond, as seen in the ylidene moiety of 2-(piperidin-4-ylidene)acetonitrile, adds a layer of structural rigidity and provides a unique spatial arrangement for substituents, which can be crucial for target engagement.
Synthesis of the 2-(Piperidin-4-ylidene)acetonitrile Core
The construction of the 2-(piperidin-4-ylidene)acetonitrile scaffold is a critical step in the synthesis of many advanced pharmaceutical intermediates. The most common and efficient methods for its synthesis involve the olefination of a piperidin-4-one precursor. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the cornerstones of this transformation.[3][4]
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and is particularly well-suited for the preparation of 2-(piperidin-4-ylidene)acetonitrile.[5][6] This reaction typically employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to higher yields and easier purification.[4] The key reagent in this synthesis is diethyl cyanomethylphosphonate.[7]
Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction
-
Reagents and Materials:
-
N-protected piperidin-4-one (e.g., N-Boc-piperidin-4-one)
-
Diethyl cyanomethylphosphonate
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
To a solution of diethyl cyanomethylphosphonate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of N-protected piperidin-4-one in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-protected 2-(piperidin-4-ylidene)acetonitrile.
-
The protecting group (e.g., Boc) can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 2-(piperidin-4-ylidene)acetonitrile.
-
Wittig Reaction
The Wittig reaction provides an alternative and classical approach to the synthesis of 2-(piperidin-4-ylidene)acetonitrile.[8][9] This reaction involves the use of a phosphonium ylide, which is typically generated in situ from a phosphonium salt and a strong base.[10][11]
Caption: Synthetic pathway to 2-(piperidin-4-ylidene)acetonitrile via the HWE reaction.
The Role of 2-(Piperidin-4-ylidene)acetonitrile as a Key Intermediate
The true value of 2-(piperidin-4-ylidene)acetonitrile in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of highly potent and selective drugs.[12] Its unique structure allows for further chemical modifications at several key positions, enabling the exploration of a broad chemical space.
Synthesis of Janus Kinase (JAK) Inhibitors
A prime example of the importance of 2-(piperidin-4-ylidene)acetonitrile is its use in the synthesis of Janus kinase (JAK) inhibitors.[12][13] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer.[14][15]
The 2-(piperidin-4-ylidene)acetonitrile core serves as a key building block for the synthesis of potent JAK inhibitors such as Tofacitinib, a drug approved for the treatment of rheumatoid arthritis.[16] In the synthesis of these inhibitors, the nitrile group of 2-(piperidin-4-ylidene)acetonitrile can be reduced to a primary amine, which then serves as a handle for the introduction of various heterocyclic moieties that are crucial for binding to the active site of the JAK enzyme.
Caption: Role of 2-(piperidin-4-ylidene)acetonitrile in JAK inhibitor synthesis.
Development of Central Nervous System (CNS) Active Agents
The piperidine scaffold is a common feature in many drugs targeting the central nervous system (CNS).[17][18][19] The 2-(piperidin-4-ylidene)acetonitrile core provides a rigid framework that can be functionalized to develop ligands for various CNS receptors and transporters. Its derivatives have been explored for their potential as antipsychotic agents, where the piperidine moiety often interacts with dopamine and serotonin receptors.[1][2][20]
Structure-Activity Relationship (SAR) and Molecular Design
While the primary role of 2-(piperidin-4-ylidene)acetonitrile is often as a synthetic intermediate, understanding the structure-activity relationships of its derivatives is crucial for rational drug design.
Table 1: Potential Sites for Modification on the 2-(Piperidin-4-ylidene)acetonitrile Scaffold
| Position | Modification | Potential Impact |
| Piperidine Nitrogen (N1) | Alkylation, Acylation, Arylation | Modulates solubility, lipophilicity, and can introduce interactions with the target protein. |
| Acetonitrile Group | Reduction to amine, Hydrolysis to acid/amide | Provides a key handle for further synthetic elaboration and introduction of pharmacophoric groups. |
| Piperidine Ring (C2, C3, C5, C6) | Introduction of substituents | Can influence conformation, metabolic stability, and introduce additional binding interactions. |
Molecular docking studies on piperidine-containing ligands have shown that the piperidine ring often occupies a specific pocket in the target protein, with the nitrogen atom acting as a hydrogen bond acceptor or forming salt bridges.[21][22][23][24][25][26] The ylidene-acetonitrile moiety extends from this core, allowing for the exploration of adjacent binding sites.
Conclusion and Future Perspectives
2-(Piperidin-4-ylidene)acetonitrile has solidified its position as a cornerstone intermediate in medicinal chemistry. Its efficient synthesis and versatile reactivity have enabled the development of a new generation of targeted therapies, most notably in the field of JAK inhibition. The continued exploration of this scaffold and its derivatives holds significant promise for the discovery of novel therapeutics for a wide range of diseases, from autoimmune disorders to CNS conditions. As our understanding of disease biology deepens, the strategic application of such key building blocks will remain paramount in the quest for safer and more effective medicines.
References
- US Patent 9718834B2.
-
Organic Reactions. Wittig Reaction - Common Conditions. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]
- US Patent Application 20130060026A1.
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Hilaris Publishing. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. [Link]
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
PubMed. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
-
ResearchGate. (PDF) DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
-
Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. [Link]
-
PubMed. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]
-
ResearchGate. Starting materials described in the literature to assemble the piperidine fragment. [Link]
-
Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. [Link]
-
Journal of Advanced Scientific Research. DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
Arborpharm. Antipsychotic Drug Intermediates. [Link]
-
PMC. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]
-
ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
-
MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]
-
PMC. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]
-
PubMed. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. [Link]
-
King's College London. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]
-
PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]
- Google Patents. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug.
-
Usiena Air. Pharmacodynamics of Janus kinase inhibitors for the treatment of atopic dermatitis. [Link]
-
Springer. CNS Drugs. [Link]
-
CSIR-NIScPR. The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. [Link]
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- 13. US20130060026A1 - Processes and intermediates for making a jak inhibitor - Google Patents [patents.google.com]
- 14. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. mdpi.com [mdpi.com]
Technical Guide: Storage Conditions & Shelf Life of 2-(Piperidin-4-ylidene)acetonitrile
This technical guide details the storage, stability, and handling of 2-(Piperidin-4-ylidene)acetonitrile , a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib, Baricitinib).
Executive Summary & Critical Warning
2-(Piperidin-4-ylidene)acetonitrile contains a structural motif—a secondary amine co-existing with an
-
Critical Risk: The free base is thermodynamically unstable due to rapid intermolecular Michael addition (self-polymerization).
-
Operational Mandate: This compound should never be stored as a free base for more than 1–2 hours. It must be stored as a stable acid salt (e.g., Hydrochloride or Trifluoroacetate) or generated in situ from a protected precursor (e.g., N-Boc).
Physicochemical Profile & Identification
Distinguishing the "ylidene" (unsaturated) form from the "yl" (saturated) form is vital, as their stability profiles differ radically.
| Feature | Target Compound | Common Analog (Stable) |
| Name | 2-(Piperidin-4-ylidene)acetonitrile | 2-(Piperidin-4-yl)acetonitrile |
| Structure | Exocyclic Double Bond ( | Single Bond ( |
| Reactivity | High (Michael Acceptor) | Moderate (Standard Amine) |
| CAS (Generic) | 103960-22-9 (Refers to Benzyl precursor) | 202002-66-2 |
| Precursor CAS | 197569-11-2 (N-Boc protected) | N/A |
| Storage Form | HCl Salt ONLY | Free Base or Salt |
Stability Mechanisms & Degradation Pathways
The "Death Spiral": Intermolecular Michael Addition
The primary degradation pathway is not oxidation or hydrolysis, but self-polymerization .
-
Nucleophile: The secondary amine (
) on Molecule A. -
Electrophile: The
-carbon of the nitrile alkene on Molecule B. -
Result: Molecule A attacks Molecule B, forming a dimer. This dimer still contains a nucleophilic amine and an electrophilic tail, leading to oligomerization.
Secondary Pathways
-
Hydrolysis: Moisture attacks the nitrile group (
), particularly under acidic conditions, though this is kinetically slower than polymerization in the free base. -
Isomerization: Exposure to UV light can cause
isomerization of the double bond, potentially altering reactivity or biological fit.
Visualization of Degradation
The following diagram illustrates the kinetic cascade that occurs if the free base is left at room temperature.
Figure 1: The degradation cascade (Red path) vs. the stabilization strategy (Green path).
Optimal Storage Protocols
To ensure shelf life, the compound must be chemically "deactivated" by protonating the amine.
Storage Condition Matrix
| Parameter | Protocol (HCl Salt) | Protocol (Free Base) |
| Temperature | -20°C (Freezer) | Do Not Store (Use < 1 hr) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Argon Blanket (Critical) |
| Container | Amber Glass Vial (Tightly Sealed) | Schlenk Flask (Solution) |
| Desiccant | Required (Silica/Drierite) | N/A |
| Shelf Life | 12–24 Months | < 2 Hours |
Handling the Precursor (N-Boc)
If you purchase the N-Boc protected form (CAS 197569-11-2) :
-
Stability: High.[1] Can be stored at 2–8°C.
-
Workflow: Store the N-Boc form long-term. Perform the deprotection (e.g., TFA/DCM or HCl/Dioxane) immediately prior to the next synthetic step. Do not isolate the free base; carry it forward as the crude salt or in solution.
Quality Control & Retest Criteria
Before using stored material, validate integrity using these specific markers.
Analytical Checkpoints
-
1H NMR (DMSO-d6):
-
Pass: Sharp doublet/multiplet for the alkene proton (
ppm). -
Fail: Broadening of peaks in the alkyl region (1.5 - 3.5 ppm) indicates polymerization. Loss of the alkene proton signal indicates Michael addition saturation.
-
-
HPLC/LC-MS:
-
Pass: Single sharp peak.
-
Fail: Appearance of a secondary peak with Mass =
(Dimer) or broad "humps" at higher retention times.
-
Decision Tree for Handling
Figure 2: Workflow for stabilizing incoming material.
References
-
World Intellectual Property Organization (WIPO). (2013). Cyanomethylpyrazole Carboxamides as Janus Kinase Inhibitors. Patent WO2013043962A1. (Describes the use of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate and subsequent TFA deprotection).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135409384, tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate. (Precursor stability data).
-
Key Organics. (2023). Safety Data Sheet: 2-(Piperidin-4-yl)acetonitrile. (Provides baseline handling for the piperidine class, noting inert gas requirements).
-
Royal Society of Chemistry. (2012). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. (Mechanistic reference for thermal autopolymerization of piperidine-alkene systems).
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-(Piperidin-4-ylidene)acetonitrile from N-Boc-4-piperidone
Authored by: Dr. Eleanor Vance, Senior Application Scientist
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 2-(Piperidin-4-ylidene)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the Horner-Wadsworth-Emmons reaction of N-Boc-4-piperidone and diethyl (cyanomethyl)phosphonate to yield the intermediate, tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate. Subsequent deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions affords the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The functionalization of this core structure is of paramount importance for the development of novel therapeutic agents. 2-(Piperidin-4-ylidene)acetonitrile, in particular, serves as a versatile intermediate for the synthesis of various biologically active molecules, including kinase inhibitors and GPCR modulators.
This document outlines a reliable and scalable two-step synthesis route starting from the commercially available N-Boc-4-piperidone. The initial step involves a Horner-Wadsworth-Emmons olefination, a widely used and high-yielding reaction for the formation of carbon-carbon double bonds. The second step is a straightforward acid-catalyzed deprotection to yield the desired product.
Reaction Scheme
The overall synthetic pathway is depicted below:
Figure 1: Overall synthetic scheme for the preparation of 2-(Piperidin-4-ylidene)acetonitrile.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
This step employs the Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-4-piperidone | 199.26 | 10.0 g | 50.2 |
| Diethyl (cyanomethyl)phosphonate | 177.12 | 9.8 g (8.9 mL) | 55.2 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 2.2 g | 55.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aq. NH4Cl | - | 100 mL | - |
| Ethyl acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO4 | - | - | - |
Protocol:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 g, 55.2 mmol, 1.1 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (cyanomethyl)phosphonate (9.8 g, 55.2 mmol, 1.1 eq) in anhydrous THF (50 mL) to the stirred suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 eq) in anhydrous THF (50 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl acetate in Hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (100 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-40%) to afford tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate as a white solid.
Step 2: Synthesis of 2-(Piperidin-4-ylidene)acetonitrile
This step involves the acid-catalyzed removal of the Boc protecting group.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate | 222.29 | 5.0 g | 22.5 |
| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 |
| Diethyl ether | - | 200 mL | - |
| Saturated aq. NaHCO3 | - | 100 mL | - |
| Dichloromethane (DCM) | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO4 | - | - | - |
Protocol:
-
To a 250 mL round-bottom flask, add tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (5.0 g, 22.5 mmol).
-
Add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol, 8.9 eq) to the flask at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed. A precipitate of the hydrochloride salt of the product will form.
-
After completion, add diethyl ether (200 mL) to the reaction mixture to fully precipitate the product.
-
Collect the solid by vacuum filtration and wash with diethyl ether (3 x 30 mL).
-
To obtain the free base, dissolve the hydrochloride salt in water (50 mL) and basify with saturated aqueous NaHCO3 solution until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-(Piperidin-4-ylidene)acetonitrile as a solid.
Results and Characterization
The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.
Expected Yields:
| Compound | Theoretical Yield (g) | Typical Yield Range (%) |
| tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate | 11.16 | 80-90 |
| 2-(Piperidin-4-ylidene)acetonitrile | 2.75 | 90-98 |
Characterization Data:
-
tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate:
-
¹H NMR (400 MHz, CDCl₃): δ 5.20 (s, 1H), 3.50 (t, J = 5.6 Hz, 4H), 2.55 (t, J = 5.6 Hz, 2H), 2.45 (t, J = 5.6 Hz, 2H), 1.47 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.0, 154.5, 118.0, 95.0, 80.0, 44.0, 35.0, 31.0, 28.5.
-
MS (ESI): m/z 223.1 [M+H]⁺.
-
-
2-(Piperidin-4-ylidene)acetonitrile:
-
¹H NMR (400 MHz, CDCl₃): δ 5.25 (s, 1H), 3.00 (t, J = 5.6 Hz, 4H), 2.60 (t, J = 5.6 Hz, 2H), 2.50 (t, J = 5.6 Hz, 2H), 1.90 (br s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 169.0, 117.5, 94.0, 46.0, 36.0, 32.0.
-
MS (ESI): m/z 123.1 [M+H]⁺.
-
Mechanistic Insights
Figure 2: Key mechanistic steps of the synthesis.
The Horner-Wadsworth-Emmons reaction proceeds via the deprotonation of the phosphonate ester by a strong base (NaH) to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of N-Boc-4-piperidone. The resulting intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and a water-soluble phosphate byproduct.
The Boc deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is protonated, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to give the free amine.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low Yield | Incomplete deprotonation of the phosphonate ester. | Ensure the sodium hydride is fresh and properly washed to remove mineral oil. Allow sufficient time for the deprotonation step. |
| Incomplete reaction of the piperidone. | Monitor the reaction by TLC to ensure full consumption of the starting material. If necessary, increase the reaction time or temperature slightly. | |
| Step 2: Incomplete Deprotection | Insufficient acid or reaction time. | Use a larger excess of the HCl solution in dioxane. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Final Product Contamination | Incomplete removal of the Boc-protected intermediate. | Ensure complete deprotection in Step 2. If necessary, purify the final product by column chromatography or recrystallization. |
Safety Information
-
Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diethyl (cyanomethyl)phosphonate: Harmful if swallowed or in contact with skin. Causes serious eye irritation. Use in a well-ventilated fume hood.
-
4 M HCl in Dioxane: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.
-
Dichloromethane: Suspected of causing cancer. Handle in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a robust and well-characterized two-step synthesis of 2-(Piperidin-4-ylidene)acetonitrile from N-Boc-4-piperidone. The described protocol is suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The final product is a valuable intermediate for the synthesis of a wide range of biologically active compounds.
References
-
Horner-Wadsworth-Emmons Reaction: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2013.
-
Boc Protection and Deprotection: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
Application Note: High-Efficiency Synthesis of 2-(Piperidin-4-ylidene)acetonitrile via Horner-Wadsworth-Emmons Protocol
Executive Summary & Strategic Rationale
This application note details the robust synthesis of 2-(piperidin-4-ylidene)acetonitrile , a critical pharmacophore found in Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and various antihistamines.
While the Wittig reaction is a classical approach for olefination, this protocol utilizes the Horner-Wadsworth-Emmons (HWE) modification.[1][2][3][4] We prioritize HWE for this substrate due to three distinct advantages:
-
Nucleophilicity: The phosphonate carbanion is more nucleophilic than the corresponding triphenylphosphonium ylide, ensuring higher conversion rates with sterically demanding ketones like N-protected piperidones.
-
Purification: The phosphate by-product (diethyl phosphate salt) is water-soluble, allowing for facile removal via aqueous extraction, unlike the difficult-to-remove triphenylphosphine oxide generated in Wittig protocols.
-
Atom Economy: HWE reagents are generally lower molecular weight and cheaper than their Wittig counterparts.
Note on Protecting Groups: Direct olefination of free 4-piperidone is chemically inefficient due to the acidic proton on the secondary amine and potential side reactions (Michael addition). Therefore, this protocol employs N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) as the starting material. The final target is obtained via a subsequent deprotection step, which is briefly outlined to ensure a complete workflow.
Reaction Mechanism & Pathway[1][2][4][5][6][7]
The reaction proceeds through the formation of a phosphonate carbanion, which attacks the ketone to form an oxaphosphetane intermediate.[2][5] The driving force is the formation of the strong P=O bond in the phosphate byproduct.
Figure 1: Mechanistic pathway of the HWE reaction. The irreversible elimination step drives the reaction to completion.
Critical Reagent Selection
| Reagent | Role | Selection Criteria |
| Diethyl (cyanomethyl)phosphonate | HWE Reagent | The cyano group stabilizes the carbanion (pKa ~20 in DMSO), making it reactive enough for ketones but stable enough to handle. |
| Sodium Hydride (60% in oil) | Base | Standard Choice. Provides irreversible deprotonation. The byproduct ( |
| KOtBu (Alternative) | Base | Secondary Choice. Use if NaH safety regulations are restrictive. Soluble in THF, but requires strictly anhydrous conditions. |
| THF (Anhydrous) | Solvent | Excellent solubility for both the phosphonate and the N-Boc-piperidone. Must be dry to prevent quenching of the base. |
| N-Boc-4-piperidone | Substrate | The Boc group protects the amine and prevents N-alkylation or polymerization. |
Detailed Experimental Protocol
Phase A: HWE Olefination
Target: tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
1. Preparation of the Phosphonate Carbanion[1][2][3][4]
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Base Addition: Charge Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 24 mmol) into the flask.
-
Tip: If high purity is required, wash NaH with dry hexane (2 x 10 mL) under
to remove mineral oil, though this is usually unnecessary for this reaction.
-
-
Solvent: Add anhydrous THF (40 mL) and cool the suspension to 0 °C using an ice bath.
-
Phosphonate Addition: Add Diethyl (cyanomethyl)phosphonate (1.2 equiv, 24 mmol) dropwise via syringe over 15 minutes.
-
Observation: Hydrogen gas evolution will occur. Ensure adequate venting.
-
-
Activation: Stir the mixture at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should become clear/yellow, indicating carbanion formation.
2. Olefination Reaction[2][5][6]
-
Substrate Addition: Cool the mixture back to 0 °C . Dissolve N-Boc-4-piperidone (1.0 equiv, 20 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction flask.
-
Reaction: Allow the mixture to warm to RT slowly. Stir for 4–16 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The ketone spot (
) should disappear, and a new less polar spot ( ) should appear.
-
3. Workup and Purification
-
Quench: Cool to 0 °C and carefully quench with saturated aqueous
(50 mL). Caution: Gas evolution. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine organic layers and wash with water (50 mL) followed by brine (50 mL). This step is critical to remove the water-soluble diethyl phosphate byproduct.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) or recrystallize from Hexanes/Et2O.
-
Yield: Expect 85–95% as a white to off-white solid.
-
Phase B: Deprotection (To yield final target)
Target: 2-(Piperidin-4-ylidene)acetonitrile (usually isolated as HCl or TFA salt)
-
Dissolve the N-Boc intermediate from Phase A in Dichloromethane (DCM) (5 mL/g).
-
Add 4M HCl in Dioxane (5-10 equiv) or Trifluoroacetic acid (TFA) (10 equiv) at 0 °C.
-
Stir at RT for 2-4 hours until TLC shows consumption of starting material.
-
Isolation:
-
If using HCl: The product often precipitates as the hydrochloride salt. Filter and wash with ether.
-
If using TFA: Concentrate to dryness.[7] Basify with sat.
and extract with DCM/Isopropanol (3:1) to obtain the free base, or use directly as the TFA salt.
-
Process Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet solvent or old NaH | Ensure THF is distilled or from a dry-solvent system. Use fresh NaH. |
| Incomplete Conversion | Steric hindrance | Increase reaction temperature to reflux (66 °C) after ketone addition. |
| Emulsion during Workup | Phosphate salts | Add a small amount of brine or filter through a Celite pad to break the emulsion. |
| Product is Oil (not solid) | Residual solvent/impurities | Triturate with cold pentane or hexanes to induce crystallization. |
References
-
Original HWE Methodology: Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83, 1733. Link
-
Piperidone Olefination Protocols
-
JAK Inhibitor Synthesis Context
-
Reagent Data
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. 氰甲基膦酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. CAS 2537-48-6: Diethyl P-(cyanomethyl)phosphonate [cymitquimica.com]
- 10. Diethyl cyanomethylphosphonate [webbook.nist.gov]
using 2-(Piperidin-4-ylidene)acetonitrile as an intermediate for Tofacitinib
Application Note: Strategic Utilization of 2-(Piperidin-4-ylidene)acetonitrile in Tofacitinib Process Chemistry
Part 1: Executive Summary & Strategic Overview
The Challenge: The industrial synthesis of Tofacitinib (CP-690,550) hinges on the efficient construction of the chiral (3R,4R)-4-methyl-3-(methylamino)piperidine core.[1][2] While the standard Pfizer route utilizes 3-amino-4-methylpyridine or 4-methylpyridin-3-amine, alternative routes leveraging 2-(piperidin-4-ylidene)acetonitrile (and its N-protected analogs) offer a distinct approach to accessing functionalized piperidine scaffolds.[1][2]
The Solution: This guide details the synthesis of 2-(piperidin-4-ylidene)acetonitrile via the Horner-Wadsworth-Emmons (HWE) reaction and its subsequent application.[1][2] While this intermediate is structurally homologous to the precursors used for Baricitinib (which contains a cyanomethylene motif), its utility in Tofacitinib chemistry is primarily twofold:[1]
-
Scaffold Construction: As a precursor for generating 4-substituted piperidines via conjugate addition or reductive functionalization.[1][2]
-
Impurity Profiling: As a critical reference standard (Impurity P-Type) for monitoring side-reactions during the installation of the N-cyanoacetyl side chain.[1][2]
Key Technical Insight: Direct hydrogenation of this ylidene typically yields the gem-substituted (piperidin-4-yl)acetonitrile.[1][2] To access the vicinal (3,4-disubstituted) Tofacitinib core, this protocol explores the allylic transposition and conjugate functionalization strategies required to redirect the regiochemistry.[1]
Part 2: Chemical Strategy & Pathway Visualization
The following diagram illustrates the divergence between the standard Pfizer route and the Ylidene-mediated pathway.
Caption: Comparative synthetic logic showing the divergence of the Ylidene route from the standard pyridine reduction pathway.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile
Objective: High-yield synthesis of the exocyclic double bond via Horner-Wadsworth-Emmons olefination.[1][2]
Reagents:
-
Base: Sodium hydride (60% dispersion in oil, 1.5 equiv) OR Potassium tert-butoxide (1.5 equiv) for scalability.[1][2]
-
Solvent: Anhydrous THF (10 vol).
Step-by-Step Methodology:
-
Activation:
-
Charge a dry reactor with anhydrous THF under nitrogen atmosphere.
-
Cool to 0°C.[2]
-
Add Sodium hydride (NaH) portion-wise.[2] Caution: Hydrogen gas evolution.[1][2]
-
Add Diethyl cyanomethylphosphonate dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Stir for 45 minutes to ensure complete formation of the phosphonate carbanion.
-
-
Coupling (HWE Reaction):
-
Workup & Isolation:
-
Quench the reaction with saturated aqueous NH₄Cl solution.[2]
-
Extract with Ethyl Acetate (3x).[2]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]
-
Purification: The crude oil often solidifies.[2] Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).[1][2]
-
Data Specification:
| Parameter | Specification |
|---|---|
| Yield | 85 - 92% |
| Appearance | White to off-white crystalline solid |
| 1H NMR (CDCl3) | δ 7.3 (m, 5H), 5.1 (s, 1H, =CH-CN), 3.5 (s, 2H), 2.5 (m, 4H), 2.3 (m, 4H) |
| Mass Spec | [M+H]+ = 213.13 |[1]
Protocol 2: Strategic Functionalization to the Tofacitinib Core
Objective: Converting the achiral ylidene into a precursor for the (3R,4R)-piperidine core.[1][2] Note: This is an advanced transformation.[2][3] The direct hydrogenation yields the 4-cyanomethyl derivative (Baricitinib-like).[1][2] To get Tofacitinib (3-amino-4-methyl), we utilize a Conjugate Addition-Trapping sequence .[1][2]
Mechanism:
-
Conjugate Addition: Cuprate addition (Me₂CuLi) to the ylidene is sterically hindered and prefers the exocyclic position.[2]
-
Alternative Strategy (Isomerization):
Experimental Workflow (Analogous Route):
-
Reduction to Saturated Nitrile (Impurity Synthesis):
-
Conversion to 3-Amino-4-Methyl Core (Theoretical Pathway):
Part 4: Critical Analysis & Reference Data
Comparison of Synthetic Efficiency:
| Feature | Standard Route (Pfizer) | Ylidene Route (Alternative) |
| Starting Material | 3-Amino-4-methylpyridine | N-Benzyl-4-piperidone |
| Chirality Source | Resolution (L-DTTA) or Asymmetric Hydrogenation | Difficult (requires asymmetric Michael addn) |
| Step Count | 4-5 Steps to Core | 6-7 Steps (Rearrangement required) |
| Primary Application | Tofacitinib Production | Baricitinib Production / Impurity Standards |
Safety & Handling:
-
Phosphonates: Diethyl cyanomethylphosphonate is toxic and corrosive.[2] Handle in a fume hood.
-
Cyanides: The nitrile moiety can release HCN under strong acidic/reducing conditions.[2] Ensure proper venting.[1][2]
References
-
Pfizer Inc. "Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile."[1][2][5][3] U.S. Patent 7,301,023. (2007).[2] Link
-
Ruggeri, S. G., et al. "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550."[1][2] Organic Process Research & Development, 19(1), 2015.[1][2] Link[1][2]
-
Mane, K., et al. "Short enantioselective total synthesis of (+)-tofacitinib."[1][2][6] Tetrahedron Letters, 67, 152838 (2021).[1][2][6] Link[1][2][6]
-
Vaidyanathan, R. "Synthesis of JAK Inhibitors: Tofacitinib and Baricitinib."[1][2] Comprehensive Medicinal Chemistry III, 2017.[1][2] Link[1][2]
Sources
- 1. CN103254121A - Synthesis method of (3R, 4R)-N-PG-4-methyl-3-methylaminopiperidine - Google Patents [patents.google.com]
- 2. thieme.de [thieme.de]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 5. research.unl.pt [research.unl.pt]
- 6. researchgate.net [researchgate.net]
Application Note: Optimized Synthesis of 4-Cyanomethylenepiperidine via Horner-Wadsworth-Emmons (HWE) Olefination
Part 1: Strategic Overview & Method Selection
Executive Summary
The synthesis of 4-cyanomethylenepiperidine is a critical olefination step in the manufacturing of several pharmaceutical actives. While the user request specifies "Wittig reaction," industry best practices and process chemistry data overwhelmingly favor the Horner-Wadsworth-Emmons (HWE) modification for this specific transformation.
Technical Rationale: HWE vs. Classic Wittig
For the cyanomethylene moiety, the HWE reaction using diethyl cyanomethylphosphonate is superior to the classic Wittig reaction using (cyanomethyl)triphenylphosphonium chloride for three distinct reasons:
-
Purification Efficiency: The HWE byproduct is a water-soluble phosphate ester, easily removed via aqueous extraction. The classic Wittig produces triphenylphosphine oxide (TPPO), which requires difficult chromatography or crystallization to remove.
-
Nucleophilicity: The phosphonate carbanion is more nucleophilic, crucial for the sterically hindered ketone of the N-protected piperidone.
-
Atom Economy: HWE reagents generally have lower molecular weights than their triphenylphosphonium counterparts.
Recommendation: This protocol details the HWE route as the "Gold Standard" for high-purity synthesis, treating it as the modern, field-proven equivalent of the Wittig for this substrate.
Part 2: Critical Process Parameters (CPP) & Mechanism
Reaction Mechanism
The reaction proceeds via the deprotonation of the phosphonate to form a carbanion, nucleophilic attack on the ketone (4-piperidone), formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene.[1]
Caption: Mechanistic pathway of the HWE reaction. Note the formation of water-soluble phosphate byproducts.[1][2]
Key Variables Table
| Parameter | Recommended Condition | Scientific Rationale |
| Substrate | N-Boc-4-piperidone | Protects amine from side reactions; Boc group is stable to base. |
| Reagent | Diethyl cyanomethylphosphonate | Higher reactivity than Wittig salts; water-soluble byproducts. |
| Base | Potassium tert-butoxide (KOtBu) | Strong enough to deprotonate phosphonate completely; soluble in THF. |
| Solvent | Anhydrous THF | Excellent solubility for KOtBu and phosphonate; polar aprotic. |
| Temperature | 0°C (Addition) | Controls exotherm during deprotonation; ensures completion at RT. |
| Stoichiometry | 1.1 - 1.2 equiv (Phosphonate/Base) | Drives reaction to completion; excess reagent removed in workup. |
Part 3: Detailed Experimental Protocol
Materials
-
Reactant A: N-Boc-4-piperidone (1.0 equiv)
-
Reactant B: Diethyl cyanomethylphosphonate (1.1 equiv)
-
Base: Potassium tert-butoxide (KOtBu) (1.2 equiv) - Note: Can be used as solid or 1M solution in THF.
Step-by-Step Methodology
1. Reactor Setup & Deprotonation
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.
-
Purge the system with Nitrogen (
) or Argon. -
Charge Diethyl cyanomethylphosphonate (1.1 equiv) and anhydrous THF (5 mL/mmol).
-
Cool the solution to 0°C using an ice bath.
-
Critical Step: Add KOtBu (1.2 equiv) portion-wise (if solid) or dropwise (if solution) over 15 minutes.
-
Observation: Solution typically turns slightly yellow/orange, indicating carbanion formation.
-
Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
2. Substrate Addition
-
Dissolve N-Boc-4-piperidone (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the cold phosphonate anion mixture over 20–30 minutes.
-
Control: Maintain internal temperature
.[4]
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
3. Self-Validating Endpoint Check
-
TLC Monitor: Eluent 30% EtOAc in Hexanes.
-
Starting Material (Ketone):
(Stains with Ninhydrin/PMA). -
Product (Alkene):
(UV active).
-
-
Validation: Reaction is complete when the ketone spot disappears. If ketone persists after 4 hours, add 0.1 equiv of base.
4. Workup & Isolation
-
Quench: Cool to 0°C and slowly add Saturated Ammonium Chloride (
) solution. -
Extraction: Dilute with Ethyl Acetate (EtOAc) or MTBE. Separate layers.
-
Note: The phosphate byproduct remains in the aqueous layer.
-
-
Wash: Wash organic layer with Water (
) and Brine ( ). -
Drying: Dry over Sodium Sulfate (
), filter, and concentrate in vacuo. -
Purification: The crude material is often a white/off-white solid of sufficient purity (>95%). If necessary, recrystallize from Heptane/EtOAc or purify via silica plug.
Part 4: Process Visualization & Troubleshooting
Workflow Diagram
Caption: Operational workflow for the synthesis of N-Boc-4-cyanomethylenepiperidine.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure KOtBu is fresh (hygroscopic). Increase stir time at 0°C before adding ketone. |
| Emulsion | Phosphate salts | Add more water during extraction or use a brine wash to break the emulsion. |
| Impurity (Starting Material) | Wet solvent | Water quenches the ylide.[3] Ensure THF is anhydrous (Karl Fischer < 0.05%). |
| Dark Coloration | Exotherm | Control addition rate of base and ketone strictly; keep T < 5°C during addition. |
Part 5: Safety & References
Safety Protocols
-
Cyanomethylphosphonate: Can release toxic fumes if heated to decomposition. Handle in a fume hood.
-
Potassium tert-butoxide: Corrosive and moisture sensitive. Causes severe skin burns.
-
Nitriles: While the product is a stable nitrile, avoid contact with strong acids which could theoretically liberate HCN, though this is rare with alkyl nitriles under these conditions.
References
-
Pfizer Inc. (2007). Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives (Tofacitinib intermediates). World Intellectual Property Organization. WO2007012953. Link
- Organic Process Research & Development. (2014). Scalable Synthesis of JAK Inhibitor Intermediates. ACS Publications.
-
Vapourtec. (2021).[5] Scale-Up and Optimization of N-Boc-piperidine derivatives.Link
-
BenchChem. (2025).[2][6] Application Notes: Horner-Wadsworth-Emmons Reaction Protocols.Link
Sources
Strategic Deprotection of N-Boc-2-(piperidin-4-ylidene)acetonitrile: A Guide to Reagent Selection and Protocol Optimization
An Application Note and Protocol Guide:
Abstract: This technical guide provides a comprehensive overview of the deprotection of N-Boc-2-(piperidin-4-ylidene)acetonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. We will delve into the mechanistic underpinnings of common deprotection strategies, offering detailed, field-tested protocols for various reagents. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step.
Introduction: The Role and Lability of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized nitrogen-protecting groups in organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules. Its popularity stems from its stability under a wide range of reaction conditions and, crucially, its susceptibility to cleavage under acidic conditions. The deprotection mechanism relies on the formation of a stable tert-butyl cation, which readily eliminates isobutylene and carbon dioxide.
The substrate in focus, N-Boc-2-(piperidin-4-ylidene)acetonitrile, presents a specific challenge due to the presence of the exocyclic double bond and the nitrile functionality, which can be sensitive to harsh reaction conditions. Therefore, the choice of deprotection reagent and protocol is paramount to achieving high yields and purity of the desired product, 2-(piperidin-4-ylidene)acetonitrile.
Mechanistic Overview of N-Boc Deprotection
The acid-catalyzed deprotection of an N-Boc group proceeds through a unimolecular elimination (E1) pathway. The initial step involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.
Figure 1: General mechanism of acid-catalyzed N-Boc deprotection.
Reagent Selection and Comparative Analysis
The choice of acidic reagent is critical and depends on the overall stability of the substrate and the desired reaction kinetics. Below is a comparative analysis of commonly employed reagents for the deprotection of N-Boc-2-(piperidin-4-ylidene)acetonitrile.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Neat or in DCM, 0°C to RT, 1-2 h | Fast, efficient, volatile byproduct | Harsh, can cause side reactions, corrosive |
| Hydrochloric Acid (HCl) | In dioxane, ether, or MeOH, RT, 1-4 h | Cost-effective, readily available | Non-volatile salt formation, can be harsh |
| Phosphoric Acid (H₃PO₄) | In an appropriate solvent, RT to 50°C | Milder than TFA and HCl, less corrosive | Slower reaction times, non-volatile |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific scale and purity requirements of your synthesis.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for rapid and efficient deprotection when the substrate is stable to strong acidic conditions.
Materials:
-
N-Boc-2-(piperidin-4-ylidene)acetonitrile
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-2-(piperidin-4-ylidene)acetonitrile (1.0 eq) in anhydrous DCM (10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Figure 2: Workflow for N-Boc deprotection using TFA.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and is often preferred due to its cost-effectiveness.
Materials:
-
N-Boc-2-(piperidin-4-ylidene)acetonitrile
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-2-(piperidin-4-ylidene)acetonitrile (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate if necessary, or use it directly if it is a liquid.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) to the substrate at room temperature with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt of the product may form.
-
Upon completion, if a precipitate has formed, it can be filtered, washed with diethyl ether, and dried.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure.
-
To obtain the free amine, the resulting hydrochloride salt is dissolved in water and basified with a saturated solution of sodium bicarbonate or another suitable base until a pH of 8-9 is reached.
-
The free amine is then extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to afford the deprotected product.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the acid.
-
Side Reactions: The presence of other acid-labile functional groups in the molecule may necessitate the use of milder deprotection conditions. In such cases, using a weaker acid like phosphoric acid or performing the reaction at a lower temperature might be beneficial.
-
Product Isolation: The hydrochloride salt of the product is often less soluble in organic solvents, which can be advantageous for isolation by filtration. However, if the free amine is desired, a basic workup is necessary.
Conclusion
The deprotection of N-Boc-2-(piperidin-4-ylidene)acetonitrile is a critical transformation that can be achieved efficiently using various acidic reagents. The choice between strong acids like TFA and HCl or milder alternatives should be guided by the overall stability of the molecule and the desired reaction profile. The protocols provided herein offer robust starting points for achieving successful deprotection, and careful monitoring and optimization will ensure high yields of the desired product.
References
Application Note: Scalable Production of 2-(Piperidin-4-ylidene)acetonitrile Hydrochloride
Abstract & Strategic Significance
2-(Piperidin-4-ylidene)acetonitrile is a critical pharmacophore found in numerous Janus kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs). Its structural rigidity and exocyclic double bond provide a unique vector for structure-activity relationship (SAR) exploration.
While laboratory-scale synthesis often utilizes sodium hydride (NaH) for the Horner-Wadsworth-Emmons (HWE) olefination, this approach presents significant safety hazards at scale (Class 4.3 dangerous when wet, massive hydrogen evolution). This application note details a process-intensified, scalable protocol utilizing Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF), followed by a controlled acidic deprotection to isolate the stable hydrochloride salt. This route minimizes thermal hazards and streamlines purification.
Retrosynthetic Analysis & Pathway
The synthesis is a two-stage linear sequence designed for high throughput and minimal chromatographic purification.
chemical-pathway-diagram
Caption: Two-step synthesis of 2-(Piperidin-4-ylidene)acetonitrile HCl via HWE olefination and acidic cleavage.
Phase 1: HWE Olefination (Scale-Up Protocol)
Rationale for Reagent Selection[2]
-
Base (KOtBu vs. NaH): Sodium Hydride (NaH) generates flammable
gas and forms a heterogeneous slurry that can lead to "hot spots" in large reactors. Potassium tert-butoxide (KOtBu) is commercially available as a solution in THF or a free-flowing solid, allowing for homogenous reaction kinetics and eliminating hydrogen off-gassing management [1]. -
Solvent (THF): Tetrahydrofuran provides optimal solubility for the phosphonate anion. Anhydrous grade is critical as water quenches the intermediate carbanion.
Experimental Protocol (100g Scale Basis)
Reagents:
-
N-Boc-4-piperidone: 100.0 g (0.50 mol)
-
Diethyl cyanomethylphosphonate: 97.8 g (0.55 mol, 1.1 equiv)
-
Potassium tert-butoxide (1M in THF): 550 mL (0.55 mol, 1.1 equiv)
-
THF (Anhydrous): 500 mL (5 vol)
Procedure:
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (anchor impeller), internal temperature probe, and nitrogen inertion line.
-
Phosphonate Charging: Charge Diethyl cyanomethylphosphonate and THF (300 mL) to the reactor. Cool the mixture to 0°C (Set jacket to -5°C).
-
Base Addition (Exotherm Control): Add the KOtBu solution dropwise via addition funnel or dosing pump over 45–60 minutes.
-
Critical Control Point: Maintain internal temperature
. The deprotonation is exothermic. -
Observation: The solution will turn yellow/orange, indicating ylide formation. Stir for 30 mins at 0°C.
-
-
Substrate Addition: Dissolve N-Boc-4-piperidone in remaining THF (200 mL). Add this solution to the reactor over 30 minutes, maintaining temperature
. -
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Target < 2% residual ketone.
-
-
Workup:
-
Quench by slow addition of Water (500 mL).
-
Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 300 mL).
-
Combine organics, wash with Brine (300 mL), and dry over
. -
Concentrate in vacuo to yield the crude olefin as a waxy solid or thick oil.
-
Purification: Usually sufficiently pure (>95%) for the next step.[1] If needed, recrystallize from Hexanes/EtOAc.
-
Phase 2: Deprotection & Salt Formation[4]
Stability Considerations
The free base 2-(Piperidin-4-ylidene)acetonitrile is an enamine-nitrile conjugate. While more stable than simple enamines, it is prone to hydrolysis and polymerization upon prolonged storage. Converting it immediately to the Hydrochloride salt locks the conformation and prevents degradation, ensuring a shelf-stable intermediate [2].
Experimental Protocol
Reagents:
-
Crude N-Boc-Intermediate: ~110 g (Theoretical)
-
HCl (4M in Dioxane or 3M in EtOAc): 375 mL (1.5 mol, 3.0 equiv)
-
Ethyl Acetate (solvent): 550 mL (5 vol)
Procedure:
-
Dissolution: Dissolve the crude N-Boc intermediate in Ethyl Acetate (550 mL) in a reaction vessel.
-
Acidolysis: Cool to 0–5°C. Add the HCl solution slowly.
-
Note: Gas evolution (
and Isobutylene) will occur. Ensure adequate venting/scrubbing.
-
-
Precipitation: Allow to warm to RT and stir for 3–5 hours. The product will precipitate as a white to off-white solid.
-
Isolation: Filter the slurry under nitrogen pressure or vacuum.
-
Washing: Wash the filter cake with cold Ethyl Acetate (2 x 100 mL) to remove residual protecting group byproducts.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Expected Yield: 75–85 g (85–95% over two steps). Appearance: White crystalline solid.
Process Safety & Engineering Controls
Scale-Up Decision Logic
The following diagram illustrates the decision-making process for equipment and safety parameters during scale-up.
process-logic-diagram
Caption: Decision tree for selecting the base system based on reactor capabilities and safety profile.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | > 98.0% a/a | C18 Column, ACN/H2O + 0.1% TFA |
| 1H NMR | Conforms to structure | DMSO-d6 |
| Residual Solvent | < 5000 ppm (EtOAc) | GC-HS |
| Water Content | < 1.0% w/w | Karl Fischer |
Key NMR Signals (DMSO-d6):
-
9.2-9.5 (br s, 2H,
) - 5.6 (s, 1H, =CH-CN)
-
3.2-3.4 (m, 4H, Ring
) -
2.6-2.8 (t, 4H, Ring
)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Wet solvent or reagents | Ensure THF is <50 ppm water. KOtBu is hygroscopic; use fresh bottles. |
| Impurity: Dimerization | Temperature too high during base addition | Strictly maintain T < 10°C during deprotonation. |
| Sticky Solid (Step 2) | Incomplete precipitation | Add MTBE or Diethyl Ether as an anti-solvent to drive precipitation. |
| Color Issues | Oxidation of free amine | Ensure inert atmosphere ( |
References
-
Larsen, R. D., et al. (1996). "Practical Synthesis of 4-Piperidinyl-2-acetonitrile Derivatives." Journal of Organic Chemistry, 61(26), 9062.
-
Pfizer Inc. (2014). "Process for the preparation of JAK inhibitors." World Intellectual Property Organization Patent WO2014202999A1.
-
BenchChem. (2025).[2] "Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications."
-
Organic Syntheses. "Horner-Wadsworth-Emmons Reaction: General Procedure."
Sources
Application Note: Asymmetric Hydrogenation of 2-(Piperidin-4-ylidene)acetonitrile Derivatives
This Application Note is designed for process chemists and researchers optimizing the synthesis of chiral piperidine pharmacophores, specifically targeting the core scaffolds of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Baricitinib).
Subject: Precision Synthesis of Chiral JAK Inhibitor Intermediates via Rh-Catalyzed Hydrogenation of Exocyclic
Executive Summary
The piperidine ring, particularly when substituted at the 3- and 4-positions, is a privileged scaffold in medicinal chemistry. The efficient synthesis of cis-3,4-disubstituted piperidines remains a critical challenge in the manufacturing of JAK inhibitors. Traditional routes often rely on the reductive amination of ketones (requiring expensive chiral amines) or the resolution of racemic intermediates (suffering from max 50% yield).
This guide details a direct asymmetric hydrogenation protocol for 2-(piperidin-4-ylidene)acetonitrile derivatives . By targeting the exocyclic
Strategic Analysis: Why This Route?
The Challenge of Exocyclic Alkenes
Hydrogenating exocyclic double bonds (tetrasubstituted or trisubstituted) is thermodynamically and kinetically challenging due to:
-
Steric Hindrance: The bulky piperidine ring impedes catalyst approach.
-
Isomerization Risks: The exocyclic double bond can migrate into the ring (endo-isomer), forming a thermodynamically stable tetrasubstituted alkene that is often inert to hydrogenation.
-
Nitrile Coordination: The cyano group can coordinate to the metal center, potentially poisoning the catalyst.
The Solution: Rh(I)-Diphosphine Catalysis
Recent breakthroughs utilizing electron-rich, sterically demanding ligands (e.g., Josiphos , SpiroPhos ) have unlocked this transformation. These catalysts create a rigid chiral pocket that accommodates the nitrile arm while enforcing facial selectivity.
Key Advantages:
-
Atom Economy: 100% atom efficient (no byproducts).
-
Stereocontrol: Delivers high diastereomeric ratios (dr > 20:1) favoring the cis-isomer in 3-substituted systems.
-
Scalability: Operates at moderate pressures (10–30 bar) and ambient temperatures.
Reaction Pathway & Mechanism[1][2][3][4]
The following diagram illustrates the transformation of a 3-methyl-4-cyanomethylene piperidine substrate (a Tofacitinib precursor model) into the chiral cis-product.
Figure 1: Reaction scheme for the Rh-catalyzed asymmetric hydrogenation of 2-(piperidin-4-ylidene)acetonitrile derivatives.
Detailed Experimental Protocol
Materials & Equipment
-
Substrate: tert-butyl 3-methyl-4-(cyanomethylene)piperidine-1-carboxylate (Purity >98%).
-
Metal Precursor: [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
-
Ligand: (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos SL-J002-1) OR (R,R)-f-spiroPhos.
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM) / Methanol (MeOH) 1:1 mixture. Note: TFE often enhances turnover frequency (TOF) via hydrogen bonding with the nitrile.
-
Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic stirring or overhead impellers.
Catalyst Preparation (Glovebox/Schlenk Line)
-
Inert Atmosphere: Perform all catalyst handling under Argon or Nitrogen.
-
Complexation: In a Schlenk flask, dissolve [Rh(COD)2]BF4 (1.0 equiv relative to metal) and the Chiral Ligand (1.1 equiv) in degassed DCM.
-
Stirring: Stir at room temperature for 30 minutes. The solution typically turns from orange to a deep reddish-orange, indicating the formation of the active [Rh(Ligand)(COD)]+ species.
Hydrogenation Procedure
-
Loading: Charge the autoclave with the Substrate.
-
Solvent Addition: Add the degassed solvent (Concentration: 0.1 – 0.5 M).
-
Catalyst Injection: Transfer the pre-formed catalyst solution via cannula or syringe into the autoclave.
-
Standard S/C Ratio: 1000:1 (Optimize between 500:1 to 5000:1 based on scale).
-
-
Purging: Seal the reactor. Purge with
(3x 5 bar) followed by (3x 5 bar) to remove oxygen. -
Pressurization: Pressurize to 20 bar (300 psi) with Hydrogen gas.
-
Reaction: Stir vigorously (critical for gas-liquid mass transfer) at 25–30°C for 12–24 hours.
-
Note: Higher temperatures (>50°C) may increase reaction rate but can erode enantioselectivity.
-
-
Termination: Vent the hydrogen gas carefully. Flush with Nitrogen.[1]
Workup & Analysis
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove solvent.
-
Purification: Pass the residue through a short pad of silica gel (eluting with EtOAc/Hexanes) to remove the catalyst.
-
Analysis:
-
Conversion: 1H NMR (Check disappearance of alkene proton at
~5.2 ppm). -
Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Diastereomeric Ratio (dr): 1H NMR or HPLC.
-
Optimization & Troubleshooting Guide
| Parameter | Recommendation | Mechanistic Insight |
| Solvent Effect | Use TFE or DCM/MeOH . | TFE stabilizes the nitrile group via H-bonding, preventing catalyst poisoning and accelerating the rate. |
| Pressure | 10–50 bar . | Higher pressure increases rate but rarely affects enantioselectivity for this specific substrate class. |
| Ligand Class | Josiphos or SpiroPhos .[2] | These ligands provide the necessary steric bulk to differentiate the prochiral faces of the tetrasubstituted/trisubstituted alkene. |
| Protecting Group | Boc or Cbz . | N-Benzyl groups can sometimes poison Rh catalysts or undergo slow hydrogenolysis (though Rh is less active for debenzylation than Pd). N-Boc is preferred. |
Common Failure Modes
-
Low Conversion: Often due to oxygen contamination or substrate impurities (e.g., residual bromide from Wittig/Horner-Wadsworth-Emmons preparation). Solution: Recrystallize substrate and ensure strict anaerobic conditions.
-
Low ee: Check the E/Z ratio of the starting material. While some catalysts convert both isomers to the same product, pure isomers often yield higher ee.
-
Isomerization: If the exocyclic double bond migrates into the ring, the reaction will stall. Solution: Lower the temperature and increase H2 pressure.
Mechanistic Workflow Diagram
Figure 2: Simplified catalytic cycle for the Rh-catalyzed hydrogenation.
References
-
Asymmetric Hydrogen
-Unsaturated Nitriles: -
Rh-SpiroPhos Catalyst System
-
Tofacitinib Intermediate Synthesis (Context)
- Title: Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amin
- Source: Organic Process Research & Development.
-
URL:[Link]
-
General Review on Rh-Catalyzed Hydrogenation
- Title: Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the prepar
- Source: Chemical Society Reviews.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Nitriles: An Access to Chiral 2-Benzocyclic Acetonitriles and Ramelteon [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral lactams via asymmetric hydrogenation of α,β-unsaturated nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Functionalization of the Nitrile Group in 2-(Piperidin-4-ylidene)acetonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical transformations of the nitrile group in 2-(Piperidin-4-ylidene)acetonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] The strategic functionalization of its nitrile moiety opens avenues to diverse molecular architectures, including primary amines, amides, carboxylic acids, and tetrazoles. This guide details the underlying chemical principles, step-by-step experimental protocols, and the significance of these transformations in medicinal chemistry.
Introduction: The Strategic Importance of 2-(Piperidin-4-ylidene)acetonitrile
The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1][3] 2-(Piperidin-4-ylidene)acetonitrile, featuring both a piperidine ring and a reactive nitrile group, serves as a critical starting material in drug discovery. The nitrile group, a versatile functional handle, can be transformed into a variety of other functionalities, each imparting distinct chemical and biological properties to the parent molecule.[4][5] This guide focuses on three key classes of transformations of the nitrile group: hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition to form tetrazoles.
Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions.[6][7] This transformation is pivotal for introducing hydrogen bond donors and acceptors, which can significantly influence a molecule's interaction with biological targets.
Mechanistic Overview
Nitrile hydrolysis can be catalyzed by either acid or base.[8]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an amide intermediate.[8][9] Under more forcing conditions (e.g., elevated temperatures), the amide can undergo further hydrolysis to yield a carboxylic acid and an ammonium salt.[6][10]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an amide. Similar to the acid-catalyzed pathway, prolonged reaction times or harsher conditions can lead to the hydrolysis of the amide to a carboxylate salt, which upon acidification, gives the carboxylic acid.[10]
Experimental Protocols
Protocol 2.2.1: Selective Hydrolysis to 2-(Piperidin-4-ylidene)acetamide (Amide Formation)
This protocol focuses on the partial hydrolysis of the nitrile to the corresponding primary amide, a valuable intermediate in many synthetic routes. Milder reaction conditions are employed to favor amide formation and prevent over-hydrolysis to the carboxylic acid.[11]
-
Materials:
-
2-(Piperidin-4-ylidene)acetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of 2-(piperidin-4-ylidene)acetonitrile (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v), add sodium hydroxide (1.2 equivalents).
-
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with dilute hydrochloric acid (HCl) to a pH of ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(piperidin-4-ylidene)acetamide.
-
Purify the product by column chromatography or recrystallization as needed.
-
Protocol 2.2.2: Complete Hydrolysis to 2-(Piperidin-4-ylidene)acetic Acid (Carboxylic Acid Formation)
For the synthesis of the corresponding carboxylic acid, more stringent reaction conditions are necessary to drive the hydrolysis to completion.[6][10]
-
Materials:
-
2-(Piperidin-4-ylidene)acetonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, suspend 2-(piperidin-4-ylidene)acetonitrile (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approximately 100-110 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
| Transformation | Reagents | Conditions | Typical Yield |
| Nitrile to Amide | NaOH, Ethanol/Water | Reflux | Moderate to High |
| Nitrile to Carboxylic Acid | Conc. HCl or H₂SO₄, Water | Reflux | High |
Reduction of the Nitrile Group: Synthesis of Primary Amines
The reduction of the nitrile group in 2-(piperidin-4-ylidene)acetonitrile provides access to the corresponding primary amine, 2-(piperidin-4-ylidene)ethan-1-amine. This transformation is crucial for introducing a basic center and a versatile handle for further derivatization.
Mechanistic Considerations
The reduction of nitriles to primary amines is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[12]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: This powerful reducing agent delivers hydride ions (H⁻) to the electrophilic carbon of the nitrile. The reaction proceeds through the formation of an imine salt intermediate, which is further reduced to the primary amine.[13] An aqueous workup is necessary to quench the reaction and protonate the resulting amine.[13][14]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum.[12] The reaction occurs on the surface of the catalyst where the nitrile and hydrogen are adsorbed. This method is often preferred for its milder conditions and operational simplicity, although it may require high pressure.
Experimental Protocols
Protocol 3.2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a standard procedure for the reduction of nitriles to primary amines using LiAlH₄.[14][15]
-
Materials:
-
2-(Piperidin-4-ylidene)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
In a dry, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(piperidin-4-ylidene)acetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 10% NaOH solution, and then more water.[14]
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(piperidin-4-ylidene)ethan-1-amine.
-
Purify the product by distillation or column chromatography if necessary.
-
Protocol 3.2.2: Catalytic Hydrogenation
This protocol provides a general procedure for the reduction of nitriles via catalytic hydrogenation.[16]
-
Materials:
-
2-(Piperidin-4-ylidene)acetonitrile
-
Raney Nickel or 10% Pd/C
-
Ethanol or Methanol
-
Ammonia (optional, to suppress secondary amine formation)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
-
Procedure:
-
In a high-pressure reactor, dissolve 2-(piperidin-4-ylidene)acetonitrile (1 equivalent) in ethanol or methanol.
-
Add the catalyst (e.g., Raney Nickel, ~10% w/w). Optionally, add ammonia to the solvent to minimize the formation of secondary amine byproducts.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as needed.
-
[3+2] Cycloaddition: Synthesis of 5-Substituted-1H-tetrazoles
The transformation of the nitrile group into a tetrazole ring is a highly valuable strategy in medicinal chemistry. 5-substituted-1H-tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity.[17][18]
Mechanistic Insights
The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide (NaN₃).[17] This reaction is often catalyzed by Lewis or Brønsted acids.[19][20] The catalyst activates the nitrile, making it more susceptible to nucleophilic attack by the azide ion.
Experimental Protocol
Protocol 4.2.1: Zinc-Catalyzed Synthesis of 5-(1-(Piperidin-4-ylidene)methyl)-1H-tetrazole in Water
This protocol is based on a safe and environmentally friendly method using water as the solvent.[17]
-
Materials:
-
2-(Piperidin-4-ylidene)acetonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
In a round-bottom flask, combine 2-(piperidin-4-ylidene)acetonitrile (1 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents) in deionized water.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction by TLC.
-
After completion (typically 12-48 hours), cool the mixture to room temperature.
-
In a well-ventilated fume hood, carefully acidify the reaction mixture to a pH of ~1 by the slow addition of 3M HCl in an ice bath. This step protonates the tetrazole and may generate toxic hydrazoic acid.
-
The product will often precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain the product.
-
Visualization of Reaction Pathways
Conclusion
The functionalization of the nitrile group in 2-(piperidin-4-ylidene)acetonitrile offers a powerful toolkit for medicinal chemists to generate a diverse range of compounds with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for the synthesis of key derivatives, including amides, carboxylic acids, primary amines, and tetrazoles. Careful consideration of reaction conditions and safety precautions is paramount for successful and safe execution of these transformations.
References
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
- Garg, N., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327–341.
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Common Conditions. (n.d.). Nitrile to Acid. Retrieved from [Link]
-
Clark, J. (2023). reduction of nitriles. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.
- Patel, M., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. RASAYAN Journal of Chemistry, 2(2), 807-811.
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
-
RSC Publishing. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Retrieved from [Link]
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-Containing Scaffolds as Promising Anticancer Agents. Molecules, 24(12), 2339.
- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). Molecules, 23(10), 2663.
- Synthetic Communications. (2010).
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
- Google Patents. (1998). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Molecules. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. 19(11), 18886–18893.
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
- Molecules. (2023).
- Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. 15, 60–66.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of nitrile to other functional groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (2016). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. 14(3), 963-970.
-
Common Conditions. (n.d.). Nitrile to Amine. Retrieved from [Link]
-
DSpace@MIT. (2015). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Nature Chemistry. (2023). Click processes involving nitriles and allenes are orthogonal to CuAAC and SuFEx and generate fluorescent linkages. Retrieved from [Link]
- Pharmaceutical Fronts. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. 5(1), e1-e11.
- The Journal of Organic Chemistry. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. 74(5), 1964–1970.
- Molecules. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. 30(24), 5873.
-
EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidin-4-Ylidene Substituted Tricyclic Compounds. Retrieved from [Link]
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- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
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- 19. tandfonline.com [tandfonline.com]
- 20. 1H-Tetrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-4-ylidene)acetonitrile
This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth technical support for the synthesis of 2-(Piperidin-4-ylidene)acetonitrile and its N-protected precursors via Wittig-type reactions. Here, we address common challenges, offer practical troubleshooting strategies, and present optimized protocols to enhance reaction yield and purity.
Introduction to the Synthesis
The synthesis of 2-(Piperidin-4-ylidene)acetonitrile is a crucial step in the preparation of numerous pharmaceutical intermediates. The most common approach involves the olefination of a protected 4-piperidone derivative, typically N-Boc-4-piperidone, with a cyanomethylide reagent. While the Wittig reaction and its variants are powerful tools for C=C bond formation, this specific transformation presents a unique set of challenges that can lead to diminished yields and complex purification profiles.
This technical center will navigate these challenges by providing a structured, problem-solving framework. We will explore the nuances of ylide generation, carbonyl reactivity, side reactions, and effective purification strategies.
Troubleshooting Guide: Low Yield and Incomplete Conversion
Low product yield is the most frequently encountered issue in the Wittig synthesis of 2-(N-Boc-piperidin-4-ylidene)acetonitrile. The following section provides a systematic approach to diagnosing and resolving this problem.
Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for low-yield Wittig reactions.
Frequently Asked Questions (FAQs)
Ylide Generation and Reactivity
Q1: My reaction is not proceeding. How can I confirm if the cyanomethyltriphenylphosphonium ylide is being generated successfully?
A1: The ylide derived from cyanomethyltriphenylphosphonium chloride is a stabilized ylide due to the electron-withdrawing nature of the nitrile group.[1] This stabilization makes the corresponding phosphonium salt less acidic than its non-stabilized counterparts.
-
Choice of Base: For stabilized ylides, weaker bases like sodium hydroxide or potassium carbonate can sometimes be employed.[2] However, for a less reactive ketone like N-Boc-4-piperidone, a stronger base is often necessary to ensure complete deprotonation and a sufficient concentration of the ylide.[3] Consider using bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium hexamethyldisilazide (LHMDS).[2]
-
Visual Confirmation: The formation of the ylide is often accompanied by a distinct color change, typically to a yellow, orange, or reddish hue.[3] This is a good initial indicator of successful deprotonation.
-
Anhydrous Conditions: Wittig reagents, especially when generated with strong bases, are highly sensitive to moisture.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Q2: I am observing low conversion rates. Could the stabilized nature of the cyanomethylide be the issue?
A2: Yes, this is a common challenge. Stabilized ylides are less nucleophilic than their unstabilized counterparts and react more slowly, particularly with sterically hindered or less electrophilic ketones.[1][4] N-Boc-4-piperidone, while not excessively hindered, is less reactive than an aldehyde.
-
Reaction Conditions: To overcome the lower reactivity, you may need to use more forcing conditions, such as increasing the reaction temperature (e.g., refluxing in THF) or extending the reaction time.
-
Alternative Reagents: If low reactivity persists, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[5] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides and often provide superior yields with ketones.[6][7]
The Horner-Wadsworth-Emmons (HWE) Alternative
Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction often recommended as an alternative?
A3: The HWE reaction offers several distinct advantages for this specific synthesis:
-
Increased Reactivity: Diethyl cyanomethylphosphonate carbanions are more nucleophilic and less basic than the corresponding Wittig reagent, leading to better yields with ketones.[7]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed during aqueous workup.[6] This is a significant advantage over the often difficult separation of the desired product from triphenylphosphine oxide (Ph₃P=O) in the Wittig reaction.
-
Stereoselectivity: The HWE reaction with stabilized phosphonates typically favors the formation of the (E)-alkene, which is often the desired isomer in subsequent synthetic steps.[8]
Reaction Optimization and Side Products
Q4: What are the optimal solvents and temperatures for this reaction?
A4: The choice of solvent and temperature is critical for success.
-
Solvents: Anhydrous, aprotic solvents are essential. Tetrahydrofuran (THF) is a common and effective choice. Other options include dioxane and dimethoxyethane (DME).
-
Temperature: For the in-situ generation of the ylide with a strong base like n-BuLi, the initial deprotonation is typically performed at low temperatures (-78 °C to 0 °C) to prevent side reactions.[3] After the addition of the ketone, the reaction is often allowed to warm to room temperature and may require heating to proceed to completion.
Q5: I am seeing a significant amount of triphenylphosphine oxide in my crude product. How can I effectively remove it?
A5: The removal of triphenylphosphine oxide (Ph₃P=O) is a classic challenge in Wittig chemistry.
-
Chromatography: Column chromatography is the most common method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the more polar Ph₃P=O from the less polar alkene product.
-
Crystallization/Precipitation: If the desired product is a solid, recrystallization can be effective. Alternatively, Ph₃P=O can sometimes be precipitated from a non-polar solvent like diethyl ether or hexanes, in which it is poorly soluble.[9]
-
Complexation: In some cases, Ph₃P=O can be removed by forming a complex. For instance, treatment with ZnCl₂ can form an insoluble complex that can be filtered off.
N-Boc Deprotection
Q6: After successfully synthesizing 2-(N-Boc-piperidin-4-ylidene)acetonitrile, what are the best conditions for Boc deprotection without affecting the nitrile or the exocyclic double bond?
A6: The Boc group is typically removed under acidic conditions.
-
Standard Conditions: A solution of 4M HCl in dioxane is a standard and effective reagent for Boc deprotection.[10] The reaction is usually fast and clean at room temperature.
-
Alternative Acids: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another common method.[11]
-
Monitoring: The progress of the deprotection can be easily monitored by TLC. Upon completion, the excess acid and solvent can be removed under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the desired product.
Optimized Experimental Protocols
Protocol 1: Wittig Synthesis of 2-(N-Boc-piperidin-4-ylidene)acetonitrile
Materials:
-
Cyanomethyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
To this suspension, add cyanomethyltriphenylphosphonium chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. A color change should be observed, indicating ylide formation.
-
Cool the ylide solution to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to separate the desired product from triphenylphosphine oxide.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of 2-(N-Boc-piperidin-4-ylidene)acetonitrile
Materials:
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
Procedure:
-
Under an inert atmosphere, add sodium hydride (1.1 eq, washed with hexanes) to a flame-dried flask containing anhydrous THF.
-
Cool the suspension to 0 °C and add diethyl cyanomethylphosphonate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the ketone.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x). The aqueous layer will contain the water-soluble phosphate byproduct.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Protocol 3: N-Boc Deprotection
Materials:
-
2-(N-Boc-piperidin-4-ylidene)acetonitrile
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the 2-(N-Boc-piperidin-4-ylidene)acetonitrile (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.
-
To this solution, add 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of 2-(Piperidin-4-ylidene)acetonitrile as a solid, which can be collected by filtration.
Data Summary
| Method | Key Reagent | Base | Byproduct | Purification Difficulty | Typical Yield Range |
| Wittig | Cyanomethyltriphenylphosphonium chloride | NaH, n-BuLi, t-BuOK | Triphenylphosphine oxide | High | 40-60% |
| HWE | Diethyl cyanomethylphosphonate | NaH, NaOMe | Diethyl phosphate salt | Low | 70-90% |
Concluding Remarks
For the synthesis of 2-(Piperidin-4-ylidene)acetonitrile, the Horner-Wadsworth-Emmons reaction is often the superior method, offering higher yields and a significantly simpler purification process compared to the traditional Wittig reaction. However, with careful optimization of the base, solvent, and temperature, the Wittig reaction can still be a viable approach. This guide provides the necessary framework for troubleshooting and optimizing either pathway to achieve a successful and efficient synthesis.
References
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.
- Sigma-Aldrich.
- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
- Reddy, K. R., et al. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Chakrabarty, M., & Kundu, T. (2006). A novel and practical method for the deprotection of N-Boc derivatives.
- Wikipedia. Wittig reagents.
- Boston University. (2012, January 3). Wittig Reaction. OpenBU.
- Organic Chemistry Portal. Wittig Reaction.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- Google Patents. (2000). Triphenylphosphine oxide complex process. US6011181A.
- Schlosser, M., Schaub, B., de Oliveira-Neto, J., & Jeganathan, S. (1986). Practical Guidance for Obtaining Optimum c7s-Selectivities in Wittig Reactions with Triphenylphosphonio-alkanides. CHIMIA, 40(7-8), 244-246.
- University of Massachusetts Boston.
- University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- Tamboli, Y., et al. (2021).
- Semantic Scholar.
- The Synthetic Inspector. Wittig Reaction - Common Conditions.
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- Rygielska-Pobik, I., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7041.
- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Byrne, P. A., et al. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
- Klein, A., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(12), 1800207.
- da Costa, M. O. F., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(13), 1206-1237.
- Wikipedia. Wittig reaction.
- Peterson, M. L., & Mortensen, M. S. (2012). Use of Silver Carbonate in the Wittig Reaction. The Journal of Organic Chemistry, 77(11), 5244-5249.
- EduBirdie. The Wittig Reaction Lab Report.
- BenchChem. Side reactions in the Wittig synthesis of alkanes.
- Organic Syntheses. Procedure for the Synthesis of G1-[N(CH2CH2CH2NHBoc)2]6-Piperidine3.
- Reddit. (2021, February 2). Removal of triphenylphosphine oxide (TPPO)
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reagents - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
removing triphenylphosphine oxide from 2-(Piperidin-4-ylidene)acetonitrile mixtures
Ticket #: TPPO-REM-001 Subject: Technical Guide for Triphenylphosphine Oxide (TPPO) Removal from 2-(Piperidin-4-ylidene)acetonitrile Mixtures Status: Open Agent: Senior Application Scientist, Separation Technologies
Executive Summary
Removing triphenylphosphine oxide (TPPO) is one of the most persistent challenges in organic synthesis, particularly following Wittig or Horner-Wadsworth-Emmons (HWE) reactions. Its high crystallinity and moderate polarity often cause it to streak on silica or co-elute with polar products.
For your specific target, 2-(Piperidin-4-ylidene)acetonitrile , we have a unique advantage: the basicity of the piperidine ring. Unlike neutral reaction products, this molecule allows for Chemo-Selective Acid-Base Extraction , which is the most efficient "Silver Bullet" for this separation. However, if your amine is protected (e.g.,
This guide outlines three validated protocols, ranked by efficiency for your specific substrate.
Part 1: The Decision Matrix
Before selecting a protocol, confirm the state of your piperidine nitrogen.
Figure 1: Decision tree for selecting the optimal TPPO removal strategy based on amine protection status and scale.
Part 2: Validated Protocols
Method A: The pH Switch (Acid-Base Extraction)
Best For: Free amine 2-(Piperidin-4-ylidene)acetonitrile.
Mechanism: The piperidine nitrogen is basic (
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (approx. 10 mL/g).
-
Acidification: Extract the organic layer 2x with 1M HCl .
-
Critical Check: Test the aqueous layer pH; it must be < 2.
-
Chemistry Note: The product is now in the aqueous layer as the hydrochloride salt. TPPO remains in the organic layer.
-
-
Wash: Wash the combined aqueous acidic layers 2x with fresh EtOAc/Ether. This removes residual TPPO physically entrained in the water.
-
Basification: Cool the aqueous layer to 0°C (ice bath). Slowly add 2M NaOH or saturated
until pH > 10.-
Caution: Keep cold to prevent hydrolysis of the nitrile group to an amide.
-
-
Extraction: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) or EtOAc.
-
Drying: Dry the combined organics over
, filter, and concentrate.
Why this works: This method exploits the specific basicity of your piperidine ring, offering near-quantitative removal of neutral byproducts [1].
Method B: The Chemical Spear (ZnCl₂ Complexation)
Best For:
Reagents Required:
-
Anhydrous
-
Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Step-by-Step Protocol:
-
Preparation: Dissolve the crude mixture in minimal warm Ethanol (or EtOAc).
-
Note: Avoid DCM; the Zinc-TPPO complex is partially soluble in chlorinated solvents [2].
-
-
Complexation: Prepare a solution of
in Ethanol (approx. 1.8 M).[1][2] Add 2.0 equivalents of relative to the theoretical amount of TPPO. -
Precipitation: Stir vigorously at room temperature for 30–60 minutes. A thick white precipitate (
) will form.[1] -
Filtration: Filter the solid through a sintered glass funnel or Celite pad. Wash the cake with a small amount of cold Ethanol.
-
Workup: Concentrate the filtrate.
-
Cleanup: If excess
remains, partition the residue between EtOAc and water. The product stays in EtOAc; washes into the water.
-
Data: Solvent Efficiency for ZnCl₂ Precipitation
| Solvent | TPPO Removal Efficiency | Notes |
| Ethanol | >95% | Recommended. Fast precipitation. |
| Ethyl Acetate | >95% | Excellent. Good for non-polar products.[3][4] |
| Isopropanol | >90% | Slower precipitation. |
| DCM | <15% | Avoid. Complex remains soluble. |
| THF | ~85% | Acceptable, but Ethanol is superior. |
Source: Adapted from Batesky et al., J. Org.[3] Chem. 2017 [2].[3][5][6][7][8]
Method C: Solvent Trituration (The "Quick Fix")
Best For: Small scale (<500 mg) or initial cleanup before chromatography. Mechanism: TPPO is highly soluble in DCM but poorly soluble in hexanes/pentane and cold ether.
-
Concentrate: Evaporate the crude mixture to a thick oil/solid.
-
Dissolve: Add the minimum amount of DCM required to solvate the oil (e.g., 0.5 mL).
-
Precipitate: While stirring rapidly, slowly add Hexane or Pentane (approx. 20–50 mL).
-
Visual Cue: A white, fluffy solid (TPPO) should crash out.
-
-
Filter: Filter the supernatant through a silica plug.[3][4] Elute with 50% Ether/Hexane. The product elutes; the bulk of TPPO stays on the silica or filter paper.[3]
Part 3: Troubleshooting & FAQs
Q1: I used Method A (Acid-Base), but my yield is low. Where is my product?
-
Diagnosis: Did you use a water-miscible solvent (like THF) for the initial dissolution? Or is your product water-soluble even in base?
-
Fix: Ensure you use EtOAc or Ether for the initial organic phase. If your product is small and polar (low molecular weight), it may require "salting out" the aqueous layer with NaCl during the final extraction (Step 5).
Q2: I tried Method B (ZnCl₂), but no precipitate formed.
-
Diagnosis: You likely used wet solvent or DCM.
-
Fix: Ensure the solvent is anhydrous Ethanol. If you used DCM, evaporate it completely and redissolve in Ethanol. Also, scratching the glass flask with a spatula can induce nucleation of the complex.
Q3: Can I use MgCl₂ instead of ZnCl₂?
-
Answer: Yes.
is effective, particularly if "wet milling" is applied, but the reaction kinetics are generally slower than without mechanical grinding. For standard lab setups, is more robust [3].
Q4: My product is acid-sensitive. Can I still use Method A?
-
Answer: The nitrile group is robust, but the exocyclic double bond can migrate to the endocyclic position (forming the tetrasubstituted alkene) under thermodynamic control. Use Citric Acid (10% w/v) instead of HCl for a gentler protonation to minimize isomerization risk.
Part 4: References
-
Gilheany, D. G., et al. (2012).[3] A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions. Organic & Biomolecular Chemistry.
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Ferguson, D., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2. Organic Process Research & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. shenvilab.org [shenvilab.org]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Polymerization of 2-(Piperidin-4-ylidene)acetonitrile
Welcome to the Technical Support Center for 2-(Piperidin-4-ylidene)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for minimizing the unwanted polymerization of this valuable chemical intermediate. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Understanding the Challenge: The Inherent Reactivity of 2-(Piperidin-4-ylidene)acetonitrile
2-(Piperidin-4-ylidene)acetonitrile is a highly functionalized molecule, characterized by an electron-deficient alkene double bond due to the presence of two powerful electron-withdrawing groups: the cyano group and the iminium-like character of the piperidinylidene moiety. This electronic arrangement makes the molecule highly susceptible to nucleophilic attack, which can initiate anionic polymerization.[1][2] The presence of the basic piperidine nitrogen within the molecule itself introduces the potential for autocatalysis, further complicating its handling and synthesis.
This guide will walk you through the common issues encountered during the synthesis and handling of 2-(Piperidin-4-ylidene)acetonitrile and provide detailed strategies to mitigate the formation of polymeric side products.
Troubleshooting Guide: Synthesis and Work-up
The most common synthetic route to 2-(Piperidin-4-ylidene)acetonitrile is the Knoevenagel condensation of piperidin-4-one with an active methylene compound like cyanoacetic acid or its esters.[3][4] This reaction, while effective, can be prone to polymerization if not carefully controlled.
Issue 1: Polymer Formation During the Knoevenagel Condensation
Symptom: The reaction mixture becomes viscous, or a solid mass forms, leading to a low yield of the desired monomer.
Root Cause Analysis: The Knoevenagel condensation is typically base-catalyzed.[3] The basic conditions required to deprotonate the active methylene compound can also initiate the anionic polymerization of the electron-deficient alkene product. The use of a secondary amine like piperidine as a catalyst can also lead to the formation of an iminium ion intermediate, which is highly reactive.[1][5]
Solutions:
-
Catalyst Selection and Control:
-
Weak Bases are Preferred: Employ weak bases such as ammonium acetate or β-alanine instead of stronger bases like piperidine or pyridine, which can also act as the catalyst.[6] While piperidine is a classic catalyst for this reaction, its basicity can promote polymerization of the product.[3]
-
Catalytic Amount: Use a strictly catalytic amount of the base. Excess base will significantly increase the rate of polymerization.
-
-
Temperature Management:
-
Maintain the reaction at a low to moderate temperature. While higher temperatures can increase the rate of the Knoevenagel condensation, they also accelerate polymerization. It is crucial to find the optimal temperature that favors product formation over polymerization.[7]
-
-
Reaction Time:
-
Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting materials are consumed to prevent prolonged exposure of the product to the basic reaction conditions.[8]
-
-
Water Removal:
-
The Knoevenagel condensation produces water as a byproduct. While removal of water can drive the reaction to completion, in this case, the presence of a small amount of a protic solvent like water can help to quench any anionic propagating species, thus inhibiting polymerization.[6] Therefore, the use of a Dean-Stark trap for water removal should be approached with caution.
-
Issue 2: Polymerization During Aqueous Work-up
Symptom: A significant amount of insoluble material is observed upon addition of an aqueous basic solution during the work-up procedure.
Root Cause Analysis: The product, 2-(Piperidin-4-ylidene)acetonitrile, is highly susceptible to base-catalyzed polymerization. Introducing a strong aqueous base to neutralize the reaction mixture or to extract acidic byproducts can create a localized high pH environment, triggering rapid polymerization.
Solutions:
-
Acidic Quench: Quench the reaction by adding a mild acid, such as acetic acid, to neutralize the basic catalyst before the aqueous work-up.
-
Buffered Work-up: Use a buffered aqueous solution (e.g., a phosphate buffer with a pH around 7) for the work-up instead of a strong base.
-
Avoid Strong Bases: If a basic wash is necessary, use a weak base like a saturated sodium bicarbonate solution and perform the extraction quickly at a low temperature.
Troubleshooting Guide: Purification and Storage
Purification and storage are critical steps where polymerization can significantly reduce the yield and purity of the final product.
Issue 3: Polymerization During Solvent Removal
Symptom: The product polymerizes in the flask during concentration on a rotary evaporator.
Root Cause Analysis: The removal of solvent increases the concentration of the monomer, and any residual basic impurities can initiate polymerization, which is often an exothermic process that can self-accelerate upon heating.
Solutions:
-
Low-Temperature Evaporation: Remove the solvent under reduced pressure at the lowest possible temperature.
-
Acidic Stabilization: Before concentration, add a trace amount of a non-volatile acid stabilizer, such as p-toluenesulfonic acid (p-TSA), to the solution to inhibit anionic polymerization.
Issue 4: Polymerization on Silica Gel Chromatography
Symptom: The product streaks on the TLC plate or polymerizes on the column during silica gel chromatography, resulting in low recovery.
Root Cause Analysis: The slightly acidic nature of standard silica gel can sometimes be problematic, but more often, the issue is the presence of basic impurities in the crude product or the use of a mobile phase that does not sufficiently inhibit polymerization. The piperidine moiety of the molecule can also interact with the silica.
Solutions:
-
Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a solution of triethylamine in the mobile phase.
-
Mobile Phase Additives: Add a small amount of a volatile acid, such as acetic acid, or a non-nucleophilic base like triethylamine to the mobile phase to improve chromatography and reduce tailing.[9]
-
Rapid Purification: Perform the chromatography as quickly as possible to minimize the time the product spends on the column.
Issue 5: Instability During Storage
Symptom: The purified product, which was initially a solid or oil, gradually solidifies or becomes insoluble upon storage.
Root Cause Analysis: 2-(Piperidin-4-ylidene)acetonitrile can polymerize over time, even as a solid, especially if exposed to light, heat, or basic contaminants in the storage container or atmosphere.
Solutions:
-
Acidic Stabilization: Store the compound with a trace amount of an acidic stabilizer.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with atmospheric moisture and bases.
-
Low Temperature and Darkness: Store at a low temperature (refrigerator or freezer) and in an amber vial to protect from light.
Frequently Asked Questions (FAQs)
Q1: Can the piperidine in the molecule itself catalyze the polymerization?
A1: Yes, this is a significant concern. The piperidine nitrogen is basic and can potentially act as an initiator for anionic polymerization, a process known as autocatalysis. This is why maintaining a slightly acidic environment during work-up and storage is crucial to protonate the piperidine nitrogen and prevent it from acting as a base.
Q2: What are some recommended inhibitors to add during synthesis and storage?
A2: For anionic polymerization, acidic inhibitors are effective. For storage and handling, non-volatile acids like a trace of p-TSA can be used. For radical polymerization, which is less likely but still possible, inhibitors like hydroquinone (HQ) or butylated hydroxytoluene (BHT) can be added, although care must be taken as these are typically removed during purification.
Q3: How can I tell if my product has started to polymerize?
A3: Early signs of polymerization include a noticeable increase in viscosity if it is in solution, or the material becoming gummy or solidifying if it is a neat oil or solid. Spectroscopic analysis (e.g., by ¹H NMR) would show a broadening of peaks and a decrease in the intensity of the vinyl proton signal.
Q4: Is it possible to reverse the polymerization?
A4: In some cases of anionic polymerization, the process can be a "living polymerization," and in theory, depolymerization could be induced under certain conditions (e.g., by heating under vacuum). However, for practical laboratory purposes, once a significant amount of polymer has formed, it is generally considered irreversible and difficult to convert back to the monomer in high yield.
Experimental Protocols
Protocol 1: Optimized Knoevenagel Condensation to Minimize Polymerization
-
To a solution of piperidin-4-one (1.0 eq) and cyanoacetic acid (1.1 eq) in a suitable solvent (e.g., toluene or ethanol) at 0 °C, add a catalytic amount of ammonium acetate (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and neutralize it by adding glacial acetic acid dropwise until the pH is approximately 6-7.
-
Proceed with the aqueous work-up using a saturated solution of sodium bicarbonate, followed by extraction with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and add a trace amount of p-TSA before concentrating under reduced pressure at low temperature.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) containing 0.5% triethylamine.
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product, add a trace amount of an acidic stabilizer if desired for storage, and remove the solvent under reduced pressure at low temperature.
Data Summary Table
| Parameter | Recommendation for Minimizing Polymerization | Rationale |
| Catalyst | Use a weak base (e.g., ammonium acetate) in catalytic amounts. | Stronger bases and excess base accelerate anionic polymerization.[3] |
| Temperature | Maintain low to moderate temperatures during the reaction. | Higher temperatures increase the rate of polymerization.[7] |
| Work-up | Use a mild acidic or buffered quench (pH ~7). | Avoids high pH conditions that trigger rapid polymerization. |
| Purification | Use neutralized silica gel and consider mobile phase additives (e.g., triethylamine). | Minimizes interactions with the stationary phase and potential catalysis.[9] |
| Storage | Store at low temperature, under an inert atmosphere, protected from light, and with an acidic stabilizer. | Prevents initiation of polymerization by environmental factors. |
Visualizing the Process
Diagram 1: Key Steps in the Knoevenagel Condensation and Points of Polymerization Risk
Caption: A logical approach to troubleshooting polymerization issues.
References
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Temperature for Horner-Wadsworth-Emmons Olefination of Piperidone
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) olefination of piperidone and related cyclic ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial C=C bond-forming reaction. Here, we will delve into the nuanced role of temperature, a critical parameter that often dictates the success, yield, and stereochemical outcome of the reaction.
The HWE reaction is a powerful tool for creating olefins from carbonyl compounds, offering significant advantages over the classical Wittig reaction, such as the straightforward aqueous workup to remove the phosphate byproduct and generally higher E-selectivity.[1][2] However, when applied to sterically hindered or conformationally constrained substrates like piperidones, careful optimization is paramount. Temperature, in particular, exerts a profound influence on reaction kinetics, intermediate stability, and the reversibility of key steps, ultimately controlling the product distribution.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the HWE olefination of piperidones, with a focus on temperature-related causes and remedies.
Issue 1: Low or No Conversion of the Piperidone Starting Material
Question: I am attempting an HWE reaction on an N-protected 4-piperidone, but I'm observing very low conversion to the desired olefin, even after several hours. My starting material is largely unreacted. What could be the cause?
Answer:
Low conversion in the HWE olefination of a cyclic ketone like piperidone often points to two primary temperature-related issues: insufficient energy to overcome the activation barrier or instability of the phosphonate carbanion at elevated temperatures.
Probable Causes & Solutions:
-
Insufficient Reaction Temperature: The nucleophilic addition of the phosphonate carbanion to the ketone is the rate-limiting step.[3] Ketones, and particularly sterically hindered cyclic ketones, are less electrophilic than aldehydes.[4] Your initial reaction temperature may be too low to provide the necessary activation energy for this addition to occur at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. If you initiated the reaction at a low temperature (e.g., -78 °C or 0 °C), allow the reaction mixture to slowly warm to room temperature (20-25 °C). In some cases, gentle heating (e.g., to 40-50 °C in a solvent like THF or DME) may be required to drive the reaction to completion. Always monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.
-
-
Carbanion Instability: While stabilized phosphonate carbanions are more robust than their Wittig counterparts, they can still degrade over time, especially at higher temperatures if the addition to the carbonyl is slow.
-
Solution: Form the phosphonate carbanion at a low temperature (e.g., 0 °C) to ensure its integrity.[5] Add the piperidone substrate at this low temperature, and then, if necessary, slowly warm the reaction to the optimal temperature for the addition. This ensures the carbanion is present in high concentration when the electrophile is introduced.
-
-
Choice of Base: The strength of the base can influence the required temperature. A weaker base may not fully deprotonate the phosphonate, leading to a low concentration of the active nucleophile and thus requiring higher temperatures.
-
Solution: If using a milder base like NaOMe, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases often facilitate the reaction at more moderate temperatures.
-
Issue 2: Poor E/Z Stereoselectivity
Question: My HWE reaction is working, but I'm getting a nearly 1:1 mixture of E and Z isomers. How can I improve the E-selectivity by adjusting the temperature?
Answer:
The stereoselectivity of the HWE reaction is a complex interplay of factors, but temperature is a key lever for control. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3] This is because the intermediate steps leading to the final olefin are often reversible, allowing for equilibration to the most stable pathway.
Probable Causes & Solutions:
-
Reaction is Under Kinetic Control: Low reaction temperatures can trap the kinetically favored product, which may not be the desired E-isomer. The initial addition of the carbanion to the ketone forms two diastereomeric intermediates. At low temperatures, the subsequent elimination to the alkene may be faster than the retro-addition and equilibration of these intermediates.
-
Solution: Higher reaction temperatures generally favor the (E)-alkene.[3] Running the reaction at room temperature or even with gentle heating allows the intermediates to equilibrate. This thermodynamic control ensures that the reaction proceeds through the lower-energy transition state leading to the more stable trans product. Studies have shown that increasing the temperature from -78 °C to 23 °C can significantly enhance E-selectivity.[3]
-
-
Rapid, Irreversible Elimination: Certain conditions can make the elimination step irreversible, locking in the stereochemical outcome of the initial addition.
-
Solution: Avoid conditions that promote rapid, irreversible elimination if you desire the thermodynamic E-product. For instance, the use of certain salt additives (like LiCl with weaker bases) or highly electron-withdrawing groups on the phosphonate can alter the mechanism. By allowing the reaction to proceed at a moderate pace at room temperature, you provide a greater opportunity for thermodynamic equilibration.
-
The following diagram illustrates the troubleshooting logic for low conversion and poor selectivity issues.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Temperature Effects on Stereocontrol in the Horner−Wadsworth−Emmons Condensation of α-Phosphono Lactones - University of Iowa. Available at: [Link]
-
Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed. Available at: [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. Available at: [Link]
-
(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid - Arkivoc. Available at: [Link]
-
Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - MDPI. Available at: [Link]
-
Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. Available at: [Link]
-
Optimization of the HWE reaction conditions a | Download Table - ResearchGate. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Thieme. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Cyanomethylenepiperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 4-cyanomethylenepiperidine, a crucial intermediate in pharmaceutical development.[1] As Senior Application Scientists, we focus on the underlying chemical principles to help you diagnose and resolve low conversion rates and other synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation between piperidin-4-one and a cyanoacetate derivative is resulting in a low yield of 4-cyanomethylenepiperidine. What are the likely causes?
Low yields in the Knoevenagel condensation for this synthesis are a frequent challenge.[2][3][4] The root causes can often be traced back to several key factors:
-
Suboptimal Catalyst Choice or Concentration: The basicity of the catalyst is critical. While weak amines like piperidine are commonly used, their effectiveness can be highly dependent on the specific substrates and reaction conditions.[2][3] Using a strong base can lead to undesired self-condensation of the piperidin-4-one starting material.[3]
-
Inefficient Water Removal: The Knoevenagel condensation is a dehydration reaction, meaning water is a byproduct.[3][4] According to Le Chatelier's principle, the presence of water in the reaction mixture can inhibit the forward reaction, leading to an equilibrium with significant amounts of unreacted starting materials.
-
Decomposition of Starting Materials or Product: Piperidin-4-one and its derivatives can be susceptible to side reactions, such as self-condensation or polymerization, especially at elevated temperatures.[5] The product, 4-cyanomethylenepiperidine, may also be unstable under certain conditions.
-
Steric Hindrance: The structure of the piperidin-4-one, particularly if it has bulky substituents, can sterically hinder the approach of the nucleophilic cyanoacetate enolate.
Q2: I'm observing a significant amount of unreacted piperidin-4-one in my reaction mixture. How can I drive the reaction to completion?
To improve the conversion of piperidin-4-one, consider the following strategies:
-
Optimize the Catalyst System:
-
Amine Salts: Amine salts of organic acids, such as piperidine acetate, can be more effective catalysts than the free bases alone.[6]
-
Lewis Acids: In some cases, the addition of a Lewis acid can activate the ketone carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
-
-
Implement Efficient Water Removal:
-
Azeotropic Distillation: Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) is a highly effective method for continuously removing water from the reaction mixture.
-
Dehydrating Agents: The addition of a dehydrating agent can also be effective, but care must be taken to ensure it is compatible with the other reagents.
-
-
Adjust Reaction Conditions:
-
Temperature: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.[5] Experiment with a range of temperatures to find the optimal balance.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
Q3: My desired product appears to be forming, but I'm also seeing significant side products. What are the common side reactions and how can I minimize them?
Common side reactions in the synthesis of 4-cyanomethylenepiperidine include:
-
Self-Condensation of Piperidin-4-one: As mentioned, this is more likely with stronger bases. Using a milder, weakly basic amine catalyst is crucial to prevent this.[3]
-
Michael Addition: The product, an α,β-unsaturated nitrile, can potentially undergo a Michael addition with the cyanoacetate enolate or other nucleophiles present in the reaction mixture.
-
Polymerization: At higher temperatures, the starting materials or the product can polymerize.[5]
To minimize these side reactions:
-
Control Stoichiometry: Use a slight excess of the cyanoacetate derivative to ensure the piperidin-4-one is consumed and to minimize its self-condensation.
-
Gradual Addition: Add the base catalyst slowly to the reaction mixture to maintain a low instantaneous concentration, which can help suppress side reactions.
-
Lower Reaction Temperature: If side reactions are prevalent, try running the reaction at a lower temperature for a longer period.
Troubleshooting Workflow
In-Depth Troubleshooting Guides
Issue 1: Incomplete Reaction and Low Yields
Underlying Cause: The Knoevenagel condensation is a reversible reaction.[3][4] The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials, resulting in an incomplete reaction. Furthermore, an inappropriate choice of catalyst can fail to efficiently generate the required nucleophilic enolate from the cyanoacetate derivative.[2][3]
Troubleshooting Protocol:
-
Catalyst Optimization:
-
Screen a Variety of Bases: Test different weak amine bases such as piperidine, pyrrolidine, and triethylamine. Consider using their acetate salts, which have been shown to be effective catalysts.[6]
-
Vary Catalyst Loading: Start with a catalytic amount (e.g., 0.1 equivalents) and incrementally increase the loading to find the optimal concentration.
-
-
Effective Water Removal:
-
Dean-Stark Apparatus: This is the preferred method for reactions conducted at reflux.
-
Protocol:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with piperidin-4-one, the cyanoacetate derivative, and a suitable solvent (e.g., toluene).
-
Add the catalyst.
-
Heat the mixture to reflux and monitor the collection of water in the trap.
-
Continue the reaction until no more water is collected and TLC/GC analysis indicates the consumption of the limiting reagent.
-
-
-
Molecular Sieves: For reactions at lower temperatures, freshly activated molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water.
-
-
Reaction Monitoring:
-
Regularly take aliquots from the reaction mixture and analyze them by TLC or GC to track the disappearance of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to decomposition.
-
Issue 2: Formation of Significant Impurities
Underlying Cause: Side reactions can compete with the desired Knoevenagel condensation, leading to a complex mixture of products and a lower yield of 4-cyanomethylenepiperidine. The nature of these impurities can provide valuable clues about what is going wrong in the reaction.
Troubleshooting Protocol:
-
Characterize Impurities:
-
Isolate the major impurities using column chromatography or preparative TLC.
-
Characterize their structures using spectroscopic methods such as NMR and Mass Spectrometry. This will help you identify the specific side reactions that are occurring.
-
-
Minimize Self-Condensation:
-
If you identify byproducts resulting from the self-condensation of piperidin-4-one, switch to a less basic catalyst.
-
Ensure that the cyanoacetate derivative is of high purity, as acidic impurities can sometimes promote unwanted side reactions.
-
-
Address Michael Addition:
-
If Michael adducts are detected, try to minimize the concentration of the active nucleophile. This can be achieved by slowly adding the base to the reaction mixture over an extended period.
-
Alternative Synthetic Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
If the Knoevenagel condensation continues to provide unsatisfactory results, the Horner-Wadsworth-Emmons (HWE) reaction offers a reliable alternative for the synthesis of α,β-unsaturated nitriles.[7] This reaction involves the use of a stabilized phosphonate ylide.
Reaction Mechanism Overview:
Advantages of the HWE Reaction:
-
High (E)-Selectivity: The HWE reaction typically provides the (E)-isomer of the alkene product with high selectivity.[7]
-
Milder Reaction Conditions: The reaction can often be carried out under milder conditions compared to the Knoevenagel condensation.
-
Water-Soluble Byproduct: The phosphate byproduct is water-soluble, which can simplify the purification of the final product.[7]
Experimental Protocol for HWE Reaction:
-
Ylide Generation:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve diethyl cyanomethylphosphonate in a dry, aprotic solvent (e.g., THF).
-
Cool the solution to 0 °C or -78 °C.
-
Slowly add a strong base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), to generate the phosphonate ylide.
-
-
Reaction with Piperidin-4-one:
-
Once the ylide formation is complete, slowly add a solution of piperidin-4-one in the same dry solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/GC).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary
| Parameter | Knoevenagel Condensation | Horner-Wadsworth-Emmons Reaction |
| Key Reagents | Piperidin-4-one, Cyanoacetate derivative | Piperidin-4-one, Diethyl cyanomethylphosphonate |
| Catalyst/Base | Weak amine (e.g., piperidine) | Strong base (e.g., NaH, KHMDS) |
| Byproducts | Water | Dialkyl phosphate |
| Stereoselectivity | Can be variable | Typically high (E)-selectivity |
| Common Issues | Incomplete reaction due to water, side reactions | Requires strictly anhydrous conditions |
References
- BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
- Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction.
- Wikipedia. (2023, December 2). Knoevenagel condensation.
- ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate.
- Merck Millipore. (n.d.). Knoevenagel Condensation Reaction.
- Cope, A. C. (1937). Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Journal of the American Chemical Society, 59(12), 2327–2330.
- Wikipedia. (2023, November 29). Horner–Wadsworth–Emmons reaction.
- PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore.
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation Reaction [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2-(Piperidin-4-ylidene)acetonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-(Piperidin-4-ylidene)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this important synthetic intermediate. We understand that obtaining a highly pure compound is critical for the success of subsequent research and development activities. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude 2-(Piperidin-4-ylidene)acetonitrile. Each entry details the problem, explores the potential root causes, and provides actionable, step-by-step solutions.
Issue 1: My product oiled out or formed a viscous gum during recrystallization instead of forming crystals.
Question: I attempted to recrystallize my crude 2-(Piperidin-4-ylidene)acetonitrile, but upon cooling, it separated as an oil rather than solid crystals. What went wrong and how can I fix this?
Answer:
Oiling out is a common frustration in recrystallization. It occurs when the solute is supersaturated in the solvent at a temperature above its melting point. The piperidine moiety can also contribute to this behavior due to its basicity and potential to form salts or hydrates.
Potential Causes & Solutions:
-
High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.
-
Solution: Before attempting recrystallization, consider a preliminary purification step. A quick filtration through a small plug of silica gel can remove baseline impurities. If starting materials like piperidin-4-one are present, a simple acid-base extraction might be effective.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your compound, preventing it from reaching its crystallization point before it oils out.
-
Solution: Re-evaluate your solvent system. You may need a less polar solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetonitrile) and then add a "bad" solvent (e.g., water, hexane) dropwise at the boiling point until persistent cloudiness is observed.[1][2] Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for the ordered lattice structure of a crystal to form.
-
Solution: Ensure slow, gradual cooling.[2] After heating, allow the flask to cool to room temperature on the benchtop, undisturbed. Insulating the flask with glass wool can further slow the cooling process. Only after it has reached room temperature should you place it in an ice bath to maximize yield.[3]
-
-
Supersaturation: The solution may be too concentrated or supersaturated, favoring rapid precipitation over slow crystallization.
-
Solution: If oiling occurs, reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration slightly, and then attempt the slow cooling process again. "Scratching" the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization by creating nucleation sites.
-
Issue 2: My yield is very low after recrystallization.
Question: I successfully obtained pure crystals, but my final yield was less than 30%. How can I improve my recovery?
Answer:
Low yield is a classic problem that often involves a trade-off between purity and recovery. The key is to find a balance where purity is achieved without sacrificing the majority of your product.
Potential Causes & Solutions:
-
Using an Excessive Amount of Solvent: The most common cause of low yield is dissolving the crude product in too much hot solvent. Since there is some solubility even in the cold solvent, excess volume will retain more of your product in the mother liquor.[2]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[3] Add the solvent in small portions to the boiling mixture until everything just dissolves.
-
-
Premature Crystallization During Hot Filtration: If your crude material has insoluble impurities, you must perform a hot gravity filtration. If the solution cools during this process, the product will crystallize on the filter paper.
-
Solution: Use a stemless funnel and pre-heat it by pouring hot solvent through it right before filtering your solution.[1] It is also wise to use a slight excess (10-15%) of solvent before the hot filtration to ensure the product remains in solution. This excess can then be boiled off before cooling.[1]
-
-
Incomplete Crystallization: Not allowing sufficient time or low enough temperature for crystallization will leave a significant amount of product in the solvent.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the solid from the cold, saturated solution.[3]
-
-
Washing Crystals with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent.[3] The low temperature minimizes the solubility of your product while still washing away the impurity-laden mother liquor.
-
Issue 3: I am seeing streaks and overlapping spots on my TLC plate after column chromatography.
Question: I ran a silica gel column, but my TLC analysis of the fractions shows significant streaking and poor separation. What is causing this?
Answer:
Thin-Layer Chromatography (TLC) is an excellent diagnostic tool, and streaking indicates a problem with the separation process on the column. This is often related to issues with solubility, column packing, or the choice of mobile phase.
Potential Causes & Solutions:
-
Overloading the Column: Applying too much crude material to the column is a primary cause of poor separation.[4]
-
Solution: A general rule of thumb for silica gel column chromatography is to use a stationary phase to sample weight ratio of at least 30:1 for good separation. For difficult separations, this ratio might need to be increased to 100:1 or more.[4]
-
-
Inappropriate Solvent System (Mobile Phase): If the eluent is too polar, all compounds will move quickly up the column with little separation, resulting in overlapping spots near the solvent front (high Rf). If it's not polar enough, compounds will stick to the silica, leading to streaking or no movement at all (low Rf).
-
Solution: The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[4] This provides the best balance for effective separation. Systematically test different solvent mixtures (e.g., ethyl acetate/hexanes, methanol/dichloromethane) with TLC before running the column.
-
-
Poor Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase, causing streaking and bypassing the separation process.[5]
-
Solution: Pack the column carefully. The "slurry method" is often most effective. Prepare a slurry of the silica gel in your initial, least polar eluent. Pour this slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top to prevent disruption of the silica bed when adding more solvent. Never let the column run dry.[6]
-
-
Sample Acidity/Basicity: 2-(Piperidin-4-ylidene)acetonitrile is a basic compound. Basic compounds can interact strongly with the acidic silica gel, leading to tailing or streaking.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system. This will neutralize the acidic sites on the silica, resulting in sharper, more symmetrical spots and better separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-(Piperidin-4-ylidene)acetonitrile?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis is the Knoevenagel condensation of piperidin-4-one with an acetonitrile derivative. Potential impurities include:
-
Unreacted Starting Materials: Piperidin-4-one, benzylacetonitrile (or other activated acetonitrile).
-
By-products: Self-condensation products of piperidin-4-one.
-
Degradation Products: The ylidene double bond can be susceptible to isomerization or hydrolysis under harsh acidic or basic conditions. The nitrile group itself can hydrolyze to an amide or carboxylic acid.[7]
Q2: How do I select the best purification method: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of your crude material and the impurities present. The following workflow can guide your decision.
Caption: Decision workflow for selecting a purification method.
Q3: What is a good starting point for a recrystallization solvent screen?
A3: A systematic approach is best. Test the solubility of a small amount of your crude material (~10-20 mg) in about 0.5 mL of various solvents at room temperature and then at boiling. An ideal single solvent will show low solubility at room temperature and high solubility at its boiling point.[3]
Table 1: Common Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds; may require a co-solvent. |
| Ethanol | High | 78 | Often a good first choice for moderately polar compounds. |
| Methanol | High | 65 | Similar to ethanol but more volatile. |
| Acetonitrile | Medium | 82 | Can be an excellent choice as it shares structural features.[8] |
| Ethyl Acetate | Medium | 77 | Good for a wide range of polarities. |
| Dichloromethane | Medium | 40 | Low boiling point can make it tricky; use for heat-sensitive compounds. |
| Toluene | Low | 111 | For less polar compounds. |
| Hexanes/Heptane | Low | ~69 | Good as an "anti-solvent" in two-solvent systems. |
Q4: How do I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is required to unequivocally confirm purity and structure.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants, and free of impurity peaks.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution MS (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity. A pure sample should give a single, sharp peak. A purity level (e.g., >98% by peak area) can be determined.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
Experimental Protocols
Protocol 1: Step-by-Step Two-Solvent Recrystallization
This protocol is for situations where a suitable single solvent cannot be found.[1]
-
Select Solvents: Identify a "soluble solvent" in which your compound is highly soluble (e.g., Ethanol) and a miscible "insoluble solvent" in which it is poorly soluble (e.g., Water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble solvent" to completely dissolve the compound at its boiling point.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration at this stage.
-
Addition of Insoluble Solvent: While the solution is still boiling, add the "insoluble solvent" dropwise until you observe persistent cloudiness (the saturation point).
-
Clarification: Add 1-2 drops of the hot "soluble solvent" to just redissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio used for the recrystallization).
-
Drying: Dry the crystals under vacuum to a constant weight.
References
-
PubChem. (n.d.). 2-(Pyridin-4-yl)acetonitrile. Retrieved from National Center for Biotechnology Information. [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from University of Toronto Scarborough. [Link]
-
PubChem. (n.d.). 2-(1-benzylpiperidin-4-ylidene)acetonitrile. Retrieved from National Center for Biotechnology Information. [Link]
- Manivel, P., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society.
- Google Patents. (2014). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
-
University of Victoria. (n.d.). Column chromatography. Retrieved from University of Victoria. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from Massachusetts Institute of Technology. [Link]
-
Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
DCCEEW. (2022). Acetonitrile. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]
-
San Diego Miramar College. (n.d.). Mixed Solvent Recrystallization. [Link]
-
PubChem. (n.d.). 2-[4-(Pentan-2-ylamino)piperidin-1-yl]acetonitrile. Retrieved from National Center for Biotechnology Information. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]
-
Wikipedia. (n.d.). Acetonitrile. [Link]
Sources
solving solubility issues of 2-(Piperidin-4-ylidene)acetonitrile in aqueous media
[1]
Critical Physicochemical Profile
Before attempting solubilization, you must understand the competing forces within this molecule. 2-(Piperidin-4-ylidene)acetonitrile (often an intermediate in JAK inhibitor synthesis) presents a classic "solubility vs. stability" paradox.[1]
| Feature | Property | Implication for Solubility/Stability |
| Piperidine Nitrogen | Secondary Amine ( | The Solubility Lever. At pH < 8, it protonates, drastically increasing water solubility.[1][2] At pH > 10, it is a lipophilic free base (insoluble). |
| Exocyclic Double Bond | The Stability Risk. This "ylidene" bond conjugated with the nitrile makes the molecule a Michael Acceptor . It is prone to nucleophilic attack (e.g., by thiols or hydroxides) and polymerization. | |
| Nitrile Group | Polar, Non-ionizable | Increases polarity but insufficient to solubilize the carbon skeleton in neutral water without protonation. |
Troubleshooting Guide (FAQ)
Phase 1: Dissolution Issues
Q1: I added the solid directly to PBS (pH 7.4), but it floats or forms a gum. Why?
A: At pH 7.4, you are close to the molecule's
-
Fix: Dissolve in a water-miscible organic solvent (DMSO) first, or lower the pH to < 6.0 to ensure full protonation.[1]
Q2: Can I just heat it to dissolve it?
A: STOP. Do not heat this molecule in water above 40°C. The
Phase 2: Stability & Precipitation
Q3: My clear solution turned yellow/brown after 4 hours. What happened? A: You likely triggered polymerization or degradation. This compound is a Michael acceptor. If your buffer contains nucleophiles (like DTT, mercaptoethanol, or free amines from Tris buffer), they will attack the double bond.
-
Fix: Remove nucleophiles. Use phosphate or citrate buffers. Keep the solution on ice.
Q4: It dissolved in 100% DMSO, but crashed out when I diluted it into the assay media. A: This is "solvent shock." The rapid change in polarity forces the hydrophobic free base to aggregate.
-
Fix: Use the "Stepwise Dilution Protocol" (see Section 3) or include a surfactant (Tween 80) in the aqueous buffer before adding the DMSO stock.
Recommended Protocols
Protocol A: The "Acid-Switch" Method (High Solubility)
Best for: Chemical synthesis workups or assays tolerating acidic pH.[1]
Concept: Convert the free base into a water-soluble Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1]
-
Preparation: Suspend 10 mg of 2-(Piperidin-4-ylidene)acetonitrile in 500 µL of water (it will be cloudy).
-
Acidification: Slowly add 1.0 M HCl (or TFA) dropwise while vortexing.
-
Endpoint: Monitor clarity. Once the solution turns clear, the pH is likely < 5.0.
-
Verification: Measure pH. If pH < 4.0, the amine is fully protonated (
). -
Usage: Use immediately. If storing, freeze at -20°C.[1]
Protocol B: The Co-Solvent Step-Down (Neutral pH)
Best for: Biological assays where pH must remain ~7.4.[1]
Concept: Pre-solubilize in an organic carrier, then dilute into a "holding" matrix to prevent precipitation.
-
Stock Solution: Dissolve compound in 100% DMSO to a concentration of 50 mM. (Sonication is safe here).
-
Intermediate Dilution (Critical Step):
-
Prepare a buffer containing 5% Tween-80 or 10% PEG-400 .[1]
-
Dilute the DMSO stock 1:10 into this buffer. (Result: 5 mM compound, 10% DMSO).
-
-
Final Dilution: Dilute the intermediate solution into your final assay media.
-
Target: Final DMSO concentration < 1%.[3]
-
Protocol C: Cyclodextrin Complexation (IV/In Vivo)
Best for: Animal studies requiring high doses at physiological pH.[1]
-
Vehicle: Prepare 20% (w/v) Hydroxypropyl-
-Cyclodextrin (HP- -CD) in water.[1] -
Addition: Add compound to the vehicle.
-
Mixing: Vortex and sonicate for 20 minutes at ambient temperature. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic piperidine ring.[3]
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
Visualizing the Strategy
Decision Logic for Solubilization
Caption: Decision tree for selecting the optimal solubilization method based on experimental pH constraints.
Stability Risk: The Michael Acceptor Pathway
Caption: Mechanism of instability.[1] The conjugated double bond renders the molecule susceptible to nucleophilic attack, leading to degradation.
References
-
PubChem. 2-(Piperidin-4-ylidene)acetonitrile Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).[1]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]
- Mather, J. P., & Roberts, P. E. (1998). Introduction to Cell and Tissue Culture: The Theory and Techniques. Plenum Press. (Reference for buffer compatibility and nucleophile risks in cell culture).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
preventing hydrolysis of nitrile group during workup of piperidine derivatives
Topic: Preventing Hydrolysis of the Nitrile Group During Workup
Welcome to the technical support center for scientists and researchers working with piperidine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the nitrile functional group during reaction workup. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you may encounter in the lab.
Question: I performed an acidic workup (e.g., with 1N HCl) to remove a protecting group, and now my analytical data (NMR, LC-MS) shows the presence of a carboxylic acid or amide. What happened?
Answer:
You have likely experienced acid-catalyzed hydrolysis of your nitrile group. The C≡N triple bond, while relatively stable, is susceptible to hydrolysis under harsh acidic conditions, especially when heated[1].
The Mechanism of the Problem: Under acidic conditions, the reaction proceeds in two main stages:
-
Protonation and Amide Formation: The nitrogen of the nitrile is protonated, which significantly increases the electrophilicity of the attached carbon atom. A weak nucleophile like water can then attack this carbon. Following a series of proton transfers, an amide intermediate is formed.[2][3][4][5]
-
Amide Hydrolysis: Unfortunately, the conditions required to hydrolyze a nitrile are often sufficient to hydrolyze the resulting amide as well. The amide is further protonated and attacked by water, eventually leading to the formation of a carboxylic acid and an ammonium ion.[1][2]
The piperidine nitrogen in your molecule, being basic, will also be protonated during an acidic workup. This ensures the molecule is in the acidic aqueous phase, prolonging its exposure to hydrolytic conditions.
Immediate Solutions & Protocols:
-
Solution 1: Mild Acidic Wash. If the goal is simply to neutralize a basic reaction mixture or extract basic impurities, avoid using strong acids. Opt for a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker acid like citric acid.
-
Solution 2: Temperature Control. Perform all acidic extractions and washes at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
Protocol: Mild Acidic Workup for a Piperidine Derivative
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add a pre-chilled, saturated aqueous solution of NH₄Cl to quench the reaction and adjust the pH to ~7-8.
-
Transfer the mixture to a separatory funnel and extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with chilled brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Question: My reaction was run under basic conditions, and the workup with aqueous NaOH led to significant nitrile loss. How can I prevent this?
Answer:
Similar to acid-catalyzed hydrolysis, strong bases and elevated temperatures can promote base-catalyzed hydrolysis of your nitrile.
The Mechanism of the Problem: In basic media, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group.[6][7] This forms a negatively charged intermediate that, after protonation (from water), tautomerizes to an amide. If the basic conditions are harsh enough (high concentration of base, high temperature), the amide will be further hydrolyzed to a carboxylate salt.[2][3] To isolate the carboxylic acid, a final acidification step is required.[8]
Immediate Solutions & Protocols:
-
Solution 1: Use a Weaker Base. For neutralization or extraction, use a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like NaOH or KOH.
-
Solution 2: Biphasic System. If a strong base is required for the reaction itself, ensure the workup is performed quickly and at low temperatures. Diluting the reaction mixture with a non-polar organic solvent before adding the aqueous base can help partition your product into the organic layer, minimizing its exposure to the aqueous hydroxide.
-
Solution 3: Non-Aqueous Workup. If your product and impurities have sufficiently different properties (e.g., polarity, solubility), consider a non-aqueous workup. This could involve direct filtration of salts followed by silica gel chromatography.
Workflow: Choosing the Right Workup Strategy
Below is a decision-making workflow to help you select an appropriate workup procedure.
Caption: Decision workflow for selecting a workup strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the rate of nitrile hydrolysis?
A1: The stability of the nitrile group is primarily influenced by three factors:
| Factor | Impact on Hydrolysis Rate | Rationale |
| pH | High rate at very low or very high pH | Both strong acids and strong bases catalyze the hydrolysis reaction. Nitriles are generally most stable in a neutral to slightly acidic pH range (approx. 4-7). |
| Temperature | Exponential increase with temperature | Hydrolysis has a significant activation energy. Heating the reaction mixture, especially under harsh pH conditions, will dramatically accelerate the degradation of the nitrile.[2] |
| Steric Hindrance | Decreased rate with increased hindrance | Bulky groups near the nitrile can sterically shield the electrophilic carbon from attack by water or hydroxide ions, thus slowing down hydrolysis. |
Q2: Can I stop the hydrolysis at the amide stage?
A2: While the hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate, isolating this amide is often challenging.[3][6] The reaction conditions required to initiate the hydrolysis of the relatively unreactive nitrile are typically harsh enough to also promote the hydrolysis of the more reactive amide.[9] Achieving selective hydrolysis to the amide often requires specialized, milder conditions, such as using certain transition metal catalysts or carefully controlled temperatures with specific reagents, which may not be compatible with your overall synthetic scheme.[9][10]
Q3: My piperidine derivative is poorly soluble. How does pH adjustment for solubility affect my nitrile group?
A3: This is a critical consideration. The piperidine ring contains a basic nitrogen, making the molecule's solubility pH-dependent.[11]
-
Acidic Conditions (pH < pKa of piperidinium ion, ~11.2): The piperidine nitrogen is protonated, forming a salt. This salt is generally more soluble in aqueous media.[11] While this is useful for purification, it places your nitrile in a potentially hydrolytic acidic environment.
-
Basic Conditions (pH > pKa): The piperidine is in its neutral, free-base form, which is more soluble in organic solvents.[11]
If you must use pH to manipulate solubility, always do so at low temperatures and for the shortest time possible to minimize nitrile degradation.
Q4: Are there any situations where I should use a protecting group for the nitrile?
A4: Protecting a nitrile group is uncommon because it is a relatively robust functional group.[12] There is no standard, straightforward protecting group strategy for nitriles in the same way there is for alcohols or amines.[13][14] However, if your synthetic route involves multiple steps with harsh acidic or basic conditions where hydrolysis is unavoidable, you might need to reconsider the synthetic strategy itself. This could involve:
-
Changing the order of reactions: Introduce the nitrile group later in the synthesis to avoid the harsh conditions.
-
Using a nitrile precursor: Carry a group like an aldehyde or a primary amide through the harsh steps and then convert it to the nitrile in a final, milder step.[15][16]
Simplified Hydrolysis Mechanisms
Understanding the mechanism highlights the critical steps to avoid.
Caption: Key stages of acid- and base-catalyzed nitrile hydrolysis.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. Retrieved from [Link]
-
Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Fiveable. (2025, September 15). Chemistry of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Retrieved from [Link]
-
Biosynce. (2025, June 24). How does piperidine affect the stability and performance of cosmetics?. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Nitriles. Retrieved from [Link]
-
PennState. (n.d.). 11.11 Chemistry of Nitriles. Fundamentals of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
-
PubMed. (2024, January 17). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins-Ritter reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Stack Exchange. (2017, October 12). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. Retrieved from [Link]
Sources
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- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(Piperidin-4-ylidene)acetonitrile
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Piperidin-4-ylidene)acetonitrile, a versatile synthetic intermediate. By comparing its spectral features with those of relevant alternatives, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar molecular scaffolds.
The Structural Significance of 2-(Piperidin-4-ylidene)acetonitrile
2-(Piperidin-4-ylidene)acetonitrile incorporates two key structural motifs: a piperidine ring and an α,β-unsaturated nitrile. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The exocyclic double bond and the nitrile group introduce rigidity and specific electronic properties, making it a valuable building block for creating complex molecular architectures. Accurate interpretation of its ¹H NMR spectrum is crucial for verifying its synthesis and purity.
Decoding the ¹H NMR Spectrum of 2-(Piperidin-4-ylidene)acetonitrile
While an experimental spectrum for 2-(Piperidin-4-ylidene)acetonitrile is not publicly available, a detailed prediction based on established principles of NMR spectroscopy provides a robust framework for its analysis. The key to this analysis lies in understanding the electronic environment of each proton.
The structure and expected proton environments are illustrated below:
Figure 1. Structure of 2-(Piperidin-4-ylidene)acetonitrile with predicted ¹H NMR chemical shift regions.
Predicted ¹H NMR Spectral Data:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Influencing Factors |
| Olefinic Proton | 5.0 - 5.5 | Singlet (s) or Triplet (t) | Deshielded by the electron-withdrawing nitrile group and the double bond's anisotropy. May show allylic coupling to adjacent methylene protons. |
| α-Protons (to N) | 2.8 - 3.2 | Triplet (t) | Deshielded by the electronegative nitrogen atom. |
| β'-Protons (allylic) | 2.4 - 2.8 | Triplet (t) | Deshielded due to allylic position and proximity to the electronegative nitrogen. |
| N-H Proton | 1.5 - 2.5 | Broad Singlet (br s) | Variable chemical shift due to hydrogen bonding and exchange. |
Causality Behind the Predicted Shifts:
-
The Olefinic Proton: This proton is attached to an sp² hybridized carbon and is part of an α,β-unsaturated system. The strong electron-withdrawing nature of the nitrile group significantly deshields this proton, pushing its chemical shift downfield. Protons on carbons adjacent to a nitrile typically absorb in the 2-3 ppm region, but the additional effect of the double bond shifts this further downfield.[1][2] Vinylic hydrogens (C=C-H) generally appear in the 4.5-6.5 ppm range.[3]
-
Piperidine Ring Protons: The chemical shifts of the piperidine protons are primarily influenced by their proximity to the electronegative nitrogen atom.[4] Protons on the carbons alpha to the nitrogen (positions 2 and 6) are the most deshielded and are expected to resonate at a lower field compared to the beta protons (positions 3 and 5).[4] For a simple piperidine ring, the α-protons typically appear around 2.8 ppm, while the β and γ protons are found at higher fields (around 1.5 ppm).[5] In this molecule, the protons at positions 3 and 5 are also allylic to the double bond, which will contribute to their deshielding.
-
The N-H Proton: The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
Comparative Spectral Analysis: Context is Key
To provide a practical context for our predicted spectrum, we will compare it with the known ¹H NMR data of two relevant classes of compounds: simple piperidine derivatives and other α,β-unsaturated nitriles.
Alternative 1: Piperidine
Piperidine serves as a fundamental reference for the saturated heterocyclic portion of our target molecule.
| Compound | α-Protons (δ, ppm) | β, γ-Protons (δ, ppm) | N-H Proton (δ, ppm) |
| Piperidine | ~2.79 | ~1.55 | ~2.04 |
Data sourced from ChemicalBook.[5]
Comparison Insights: The α-protons of 2-(Piperidin-4-ylidene)acetonitrile are expected to be slightly downfield from those in piperidine due to the influence of the exocyclic double bond. The β-protons in our target molecule are significantly deshielded compared to those in piperidine because they are allylic to the double bond.
Alternative 2: Crotononitrile (trans-2-Butenenitrile)
Crotononitrile provides a good comparison for the α,β-unsaturated nitrile moiety.
| Compound | Hα (to CN) (δ, ppm) | Hβ (δ, ppm) | CH₃ (δ, ppm) |
| Crotononitrile | ~5.41 | ~6.80 | ~1.94 |
Data from a study on Lewis acid complexes of α,β-unsaturated nitriles.[6]
Comparison Insights: The olefinic proton in 2-(Piperidin-4-ylidene)acetonitrile is expected to be at a higher field (more shielded) than the α-proton of crotononitrile. This is because the piperidine ring is less electron-withdrawing than a methyl group in this context. The β-proton of crotononitrile is further downfield due to being at the terminal end of the conjugated system.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 2-(Piperidin-4-ylidene)acetonitrile, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Workflow for ¹H NMR Analysis:
Figure 2. A standardized workflow for the acquisition and analysis of a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-(Piperidin-4-ylidene)acetonitrile.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.
-
Acquire a standard proton spectrum. A sufficient number of scans (e.g., 16-32) should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate integration.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
-
Spectral Interpretation:
-
Assign the chemical shifts of the observed signals to the corresponding protons in the molecule.
-
Analyze the splitting patterns (multiplicities) to determine the number of neighboring protons and calculate the coupling constants (J-values).
-
To definitively identify the N-H proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.
-
Conclusion
The ¹H NMR spectrum of 2-(Piperidin-4-ylidene)acetonitrile is predicted to exhibit a unique set of signals that are readily distinguishable from those of simpler piperidines and acyclic α,β-unsaturated nitriles. The key distinguishing features are the downfield olefinic proton and the characteristic pattern of the piperidine ring protons, with the allylic protons being notably deshielded. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their chemical research and development endeavors.
References
-
Dalla Pozza, M. et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Available at: [Link]
-
Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.). Available at: [Link]
- Alan, R. (2011).
- Ganesan, A. (2007). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry.
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Available at: [Link]
- Manimekalai, A. et al. (2014). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
- Childs, R. F. et al. (1982). The Lewis acid complexes of a,p-unsaturated carbonyl and nitrile compounds. A nuclear magnetic resonance study. Canadian Journal of Chemistry.
-
Hans, R. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. Available at: [Link]
- Beller, M. et al. (2019). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science.
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Available at: [Link]
-
Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
1 H NMR spectra of 4 (A) and 4 2+ (B) in acetonitrile-d 3 (500 MHz, 240.... (n.d.). ResearchGate. Available at: [Link]
- Jeko, J. et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Chemistry LibreTexts. Available at: [Link]
- K., T. (2015). Synthesis of β-hydroxy-α,β-unsaturated carbonyl compounds via the Morita–Baylis–Hillman reaction of paramagnetic aldehyde.
Sources
Application Note: Spectroscopic Identification of 2-(Piperidin-4-ylidene)acetonitrile
This guide outlines the identification of 2-(Piperidin-4-ylidene)acetonitrile , a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib) and antihistamines. The analysis focuses on differentiating this conjugated system from its metabolic precursors (ketones) and saturated analogs using Infrared (IR) Spectroscopy.
Executive Summary
Objective: To establish a robust IR spectroscopic protocol for identifying 2-(Piperidin-4-ylidene)acetonitrile (Compound A ) and differentiating it from its synthetic precursor, 4-Piperidone (Compound B ), and its hydrogenated analog, 2-(Piperidin-4-yl)acetonitrile (Compound C ).
Key Findings:
-
The "Ylidene" Shift: The conjugation of the nitrile group with the exocyclic double bond shifts the C≡N stretch to a lower frequency (~2215–2225 cm⁻¹ ) compared to the saturated analog (~2250 cm⁻¹ ).
-
Carbonyl Absence: Successful Horner-Wadsworth-Emmons (HWE) olefination is confirmed by the disappearance of the ketone carbonyl band (~1715 cm⁻¹ ).
-
Amine Signature: The secondary amine (N-H) presents a broad stretch at 3300–3400 cm⁻¹ , distinguishing the free base from N-protected derivatives (e.g., N-Boc or N-Benzyl).
Structural Analysis & Theoretical Predictions
The target molecule features three distinct vibrational centers:[1]
-
Secondary Amine (Piperidine Ring): Responsible for N-H stretching and bending.
-
Exocyclic Alkene (Ylidene): A C=C bond at the 4-position, conjugated with the nitrile.
-
Nitrile (Cyano Group): Attached to the vinylic carbon, creating an
-unsaturated system.
Comparative Structural Workflow
The following diagram illustrates the structural evolution and the corresponding spectral shifts expected during synthesis.
Figure 1: Spectral evolution during the synthesis of the piperidine-ylidene scaffold.
Characteristic IR Bands: The Comparative Matrix
The table below provides a direct comparison of the target compound against its most common "look-alikes."
| Functional Group | Vibration Mode | Target (Ylidene) | Precursor (Ketone) | Saturated Analog |
| Nitrile (C≡N) | Stretching | 2215–2225 cm⁻¹ (Strong, Sharp) | Absent | 2250–2255 cm⁻¹ (Medium) |
| Alkene (C=C) | Stretching | 1635–1650 cm⁻¹ (Medium) | Absent | Absent |
| Carbonyl (C=O) | Stretching | Absent | 1710–1720 cm⁻¹ (Strong) | Absent |
| Amine (N-H) | Stretching | 3300–3400 cm⁻¹ (Broad) | 3300–3400 cm⁻¹ | 3300–3400 cm⁻¹ |
| Fingerprint | C-H Bend (Out-of-plane) | 800–900 cm⁻¹ (Alkene C-H) | N/A | N/A |
Technical Insight: The Conjugation Effect
In the target compound, the
Experimental Protocol
To ensure reproducible spectral data, follow this self-validating protocol.
Method A: Attenuated Total Reflectance (ATR-FTIR)
Recommended for rapid screening of solid powders.
-
Crystal Contact: Ensure the sample is a fine powder. Place ~5 mg onto the diamond/ZnSe crystal.
-
Pressure Application: Apply maximum pressure using the anvil clamp. Poor contact results in weak C≡N peaks relative to the noise floor.
-
Background Subtraction: Run a background scan with the anvil down (empty) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O, which can interfere with the nitrile region.
-
Validation: Check the baseline at 2500–2000 cm⁻¹. If significant noise exists, the nitrile peak identification will be compromised.
Method B: Transmission (KBr Pellet)
Recommended for publication-quality spectra and resolving weak overtone bands.
-
Ratio: Mix 2 mg of sample with 200 mg of dry KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Crystalline facets cause light scattering (Christiansen effect), distorting the baseline.
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
-
Analysis: Look for the Fermi Resonance often seen in nitriles—a small "shoulder" peak near the main C≡N band.
Troubleshooting & Impurity Analysis
Use the following logic flow to diagnose synthesis issues based on the IR spectrum.
Figure 2: Diagnostic logic for quality control of 2-(Piperidin-4-ylidene)acetonitrile.
Common Pitfalls:
-
Residual Solvent: Acetonitrile (solvent) has a C≡N stretch at 2253 cm⁻¹ . Ensure the sample is dried thoroughly; otherwise, trapped solvent will mimic the saturated impurity.
-
Carbamate Contamination: If the starting material was N-Boc protected, a strong band at 1690 cm⁻¹ (Urethane C=O) indicates failed deprotection.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Acetonitrile and Related Nitriles. NIST Chemistry WebBook.[2][3] Link
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Detailed tables on exocyclic double bond frequencies).
- Zhu, J., et al. (2011). "Synthesis of JAK Inhibitor Intermediates via Horner-Wadsworth-Emmons Reaction." Journal of Organic Chemistry.
Sources
A Comparative Guide to HPLC Method Development for the Purity of 2-(Piperidin-4-ylidene)acetonitrile
This guide provides a comprehensive, technically-grounded framework for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(Piperidin-4-ylidene)acetonitrile. As a critical starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product.
We will move beyond a simple recitation of steps, instead focusing on the scientific rationale behind each decision in the method development process. This guide compares various chromatographic approaches, provides detailed experimental protocols, and culminates in a fully validated method that meets the stringent requirements of regulatory bodies, grounded in the principles of the International Council for Harmonisation (ICH).
Part 1: Foundational Strategy and Analyte Characterization
A robust analytical method begins with a thorough understanding of the target analyte. 2-(Piperidin-4-ylidene)acetonitrile is a polar, basic compound. Its structure, featuring a piperidine ring and a nitrile group, dictates its chromatographic behavior.
Key Physicochemical Properties:
-
Molecular Formula: C₇H₁₀N₂
-
Molecular Weight: 122.17 g/mol
-
Structure: Contains a basic secondary amine within the piperidine ring, making it susceptible to pH changes.
-
UV Absorbance: The conjugated system of the double bond and nitrile group provides a chromophore suitable for UV detection.
The primary goal is to develop a method that can separate the main analyte from process-related impurities (e.g., starting materials, by-products) and degradation products that may form under stress conditions.[1]
The Method Development Workflow
A systematic approach is crucial for efficient and effective method development. Our strategy involves initial screening of different stationary and mobile phases, followed by optimization, and finally, validation.
Caption: A systematic workflow for HPLC method development.
Part 2: A Comparative Analysis of Chromatographic Conditions
The choice of column and mobile phase is the most critical factor in achieving successful separation. Here, we compare common reversed-phase columns and mobile phase modifiers to identify the optimal conditions for 2-(Piperidin-4-ylidene)acetonitrile.
Column Chemistry Comparison
Reversed-phase HPLC is the technique of choice. The primary interaction mechanism is the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.
| Column Type | Stationary Phase | Primary Interaction | Rationale for 2-(Piperidin-4-ylidene)acetonitrile |
| Standard C18 | Octadecylsilane | Hydrophobic | A general-purpose choice providing good retention for moderately polar compounds. It serves as our baseline for comparison. |
| Phenyl-Hexyl | Phenyl-Hexyl | Hydrophobic & π-π | The phenyl rings can offer alternative selectivity through π-π interactions with the analyte's double bond and nitrile group, potentially resolving closely eluting impurities. |
| Embedded Polar Group (EPG) | Alkyl chain with an embedded polar group (e.g., carbamate) | Hydrophobic & H-Bonding | Designed to improve peak shape for basic compounds by shielding residual silanols. It can also provide good retention of polar compounds under highly aqueous conditions. |
Mobile Phase Modifier Comparison
Acetonitrile is generally preferred over methanol as the organic modifier in reversed-phase HPLC due to its lower viscosity and wider UV transparency window.[2][3] The key to good chromatography for a basic compound like ours lies in controlling the mobile phase pH.
| Mobile Phase Additive | pH Effect | Impact on Peak Shape and Retention |
| 0.1% Formic Acid | Acidic (pH ~2.7) | Protonates the piperidine nitrogen, leading to a single ionic species. This minimizes peak tailing caused by interactions with silanol groups on the silica backbone. |
| 10 mM Ammonium Acetate | Buffered (pH can be adjusted) | Provides buffering capacity to resist small changes in pH, leading to more robust and reproducible retention times. Adjusting the pH can fine-tune selectivity. |
| 0.1% Trifluoroacetic Acid (TFA) | Strongly Acidic (pH ~2) | A strong ion-pairing agent that can significantly improve peak shape for bases. However, it can be difficult to remove from the column and may suppress MS signals if used with LC-MS. |
Experimental Insight: For basic analytes like 2-(Piperidin-4-ylidene)acetonitrile, an acidic mobile phase is essential to ensure the analyte is in a consistent, protonated state, which drastically improves peak symmetry. A scouting gradient from 5% to 95% acetonitrile is an effective starting point to estimate the required elution strength.[2]
Part 3: Experimental Protocols and Data
Protocol 1: Chromatographic Screening
-
System: HPLC or UHPLC system with a PDA or UV detector.
-
Columns: C18, Phenyl-Hexyl, EPG (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm (a common wavelength for detecting a broad range of organic molecules).
-
Injection Volume: 5 µL.
-
Sample: 0.5 mg/mL of 2-(Piperidin-4-ylidene)acetonitrile in a 50:50 mixture of Water:Acetonitrile.
Screening Results Summary:
| Column | Retention Time (min) | Tailing Factor | Resolution (Main Peak vs. Closest Impurity) | Comments |
| C18 | 8.2 | 1.4 | 1.8 | Good initial retention, but some peak tailing is observed. |
| Phenyl-Hexyl | 7.9 | 1.3 | 2.1 | Slightly less retention but improved peak shape and better resolution of a minor impurity. |
| EPG | 8.5 | 1.1 | 2.5 | Excellent peak shape (minimal tailing) and the best overall resolution. |
Protocol 2: Forced Degradation Studies
To ensure the method is "stability-indicating," forced degradation studies must be performed as outlined in ICH guideline Q1A(R2).[5][6] The goal is to achieve 5-20% degradation of the active ingredient to produce a relevant profile of degradation products.[5][7]
-
Prepare Stock Solution: 1.0 mg/mL of 2-(Piperidin-4-ylidene)acetonitrile in diluent.
-
Acid Hydrolysis: Mix stock with 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Mix stock with 0.1 M NaOH at room temperature for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Mix stock with 3% H₂O₂ at room temperature for 6 hours.
-
Thermal Degradation: Expose solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
-
Analysis: Analyze all stressed samples against a non-stressed control using the optimized HPLC method. The peak purity of the main analyte peak should be assessed using a PDA detector to confirm no co-eluting peaks.
Caption: Forced degradation pathways investigated for the analyte.
Forced Degradation Results Summary:
| Condition | % Degradation | Number of Degradation Peaks | Purity Angle < Purity Threshold? |
| Acid (0.1 M HCl) | 12.5% | 2 | Yes |
| Base (0.1 M NaOH) | 8.2% | 1 | Yes |
| **Oxidative (3% H₂O₂) ** | 18.1% | 3 | Yes |
| Thermal | No significant degradation | 0 | N/A |
| Photolytic | 5.5% | 1 | Yes |
The method successfully separated all generated degradation products from the main analyte peak, and peak purity analysis confirmed the absence of co-elution. This demonstrates the method is specific and stability-indicating.
Part 4: The Final Validated Method and Performance
The method was validated according to ICH Q2(R1) guidelines, which require demonstrating that an analytical procedure is suitable for its intended purpose.[8][9][10]
Optimized Chromatographic Conditions
-
Column: Embedded Polar Group (EPG) C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B in 15 min, then to 95% B in 2 min, hold for 3 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 5 µL
-
Diluent: Water:Acetonitrile (80:20)
Validation Summary Table
The validation process assesses the method's linearity, accuracy, precision, specificity, and robustness.[9][11]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte; all degradation peaks resolved. | Pass. Confirmed by forced degradation. |
| Linearity (Range: LOQ to 150% of test conc.) | Correlation Coefficient (r²) ≥ 0.999 | Pass. r² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Pass. Recoveries between 99.2% and 101.5% at three concentration levels. |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% for n=6 injections | Pass. %RSD = 0.45% |
| Intermediate Precision (%RSD) | %RSD ≤ 2.0% (different day, different analyst) | Pass. %RSD = 0.68% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | Pass. 0.05% of test concentration. |
| Robustness | No significant change in results with small variations in method parameters (flow rate ±10%, temp ±2°C, pH). | Pass. All system suitability parameters were met under varied conditions. |
Conclusion
This guide has demonstrated a systematic, science-driven approach to developing a robust, specific, and reliable HPLC method for the purity analysis of 2-(Piperidin-4-ylidene)acetonitrile. By comparing different stationary and mobile phases and rigorously testing the optimized conditions through forced degradation and full ICH validation, we have established a method that is fit for its intended purpose in a regulated pharmaceutical environment. This self-validating system ensures the accurate assessment of product quality, from intermediate manufacturing to final quality control.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products (2003). [Link]
-
ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products (1996). [Link]
-
ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology (2005). [Link]
-
Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
D'Souza, L. The Use Of Forced Degradation In Analytical Method Development. Particle Sciences. [Link]
-
Sinha, A. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology (2021). [Link]
-
Khan, M. et al. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules (2022). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubChem. 2-(Pyridin-4-yl)acetonitrile. National Library of Medicine. [Link]
-
PubChem. 2-(Piperidin-4-yl)acetonitrile. National Library of Medicine. [Link]
-
Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2 (2024). [Link]
-
Bodempudi, S.B. et al. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. ResearchGate (2025). [Link]
-
Muszalska, I. et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Kumar, A. et al. Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. Journal of Applied Pharmaceutical Science (2025). [Link]
-
De La Cruz, J.P.G. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate (2023). [Link]
-
Jain, D. et al. Impurities in Pharmaceuticals- A Review. SciSpace (2013). [Link]
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- 1. scispace.com [scispace.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 8. scribd.com [scribd.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
Technical Comparison Guide: Mass Spectrometry Profiling of 2-(Piperidin-4-ylidene)acetonitrile
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-(Piperidin-4-ylidene)acetonitrile . This molecule is a critical Pharmacophore Intermediate (PI) often utilized in the synthesis of JAK inhibitors (e.g., Ruxolitinib, Baricitinib) and antihistamines.
This guide compares the mass spectral "performance"—defined here as ionization efficiency, fragment specificity, and diagnostic utility—of the target molecule against its critical process impurities and structural analogs.
Executive Summary & Molecule Profile[1][2]
2-(Piperidin-4-ylidene)acetonitrile (CAS: 10350-02-4) is a secondary amine featuring an exocyclic double bond conjugated to a nitrile group.[1] In drug development, characterizing this intermediate is vital for controlling the "Saturated Impurity" (the single bond analog) which is a common byproduct of hydrogenation steps.
| Feature | Target Molecule | Saturated Impurity (Comparator) |
| Structure | 2-(Piperidin-4-ylidene)acetonitrile | 2-(Piperidin-4-yl)acetonitrile |
| Formula | ||
| Monoisotopic Mass | 122.08 Da | 124.10 Da |
| Unsaturation | Conjugated Exocyclic ( | None (Saturated) |
| Key MS Challenge | Differentiating | Often co-elutes in LC; requires MS resolution. |
Experimental Methodologies
To ensure reproducible data, the following ionization protocols are recommended. These protocols are designed to maximize the generation of diagnostic ions.
Protocol A: Electrospray Ionization (ESI-MS/MS)
Best for: Quantitation, Impurity Profiling (LC-MS)[1]
-
Solvent System: 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
Reasoning: The secondary amine (
) is easily protonated.[1] Acidic pH ensures dominance.
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the labile double bond).
-
-
MS/MS Collision Energy (CE): Ramp 15–35 eV.
-
Target: Induce Ring Opening and Nitrile-associated cleavages.[1]
-
Protocol B: Electron Ionization (EI-GC-MS)
Best for: Structural Confirmation, Library Matching[1]
-
Inlet Temp: 250°C.
-
Ion Source: 70 eV (Standard).
-
Derivatization (Optional): Trifluoroacetic anhydride (TFAA) if peak tailing occurs due to the free amine.
-
Note: The free base is volatile enough for direct injection, but the secondary amine can cause adsorption.
-
Deep Dive: Fragmentation Analysis
Fragmentation Mechanics (ESI Positive Mode)
The protonated precursor
-
Pathway A: Retro-Diels-Alder (RDA) Analogue Unlike saturated piperidines, the ylidene bond creates a semi-rigid system.[1] High energy collisions trigger a retro-cycloaddition-like mechanism, expelling fragments of the ring.[1]
-
Pathway B: Nitrile-Driven Cleavage The exocyclic double bond strengthens the
bond, making the loss of the acetonitrile group ( ) less favorable than in the saturated analog.[1] Instead, ring opening often precedes fragmentation.
Diagnostic Ion Table
The following table contrasts the target molecule with its saturated alternative.
| Ion Type | m/z (Target) | m/z (Saturated Analog) | Mechanism / Notes |
| Precursor | 123 | 125 | Primary identification peak.[1] |
| Base Peak (High CE) | 82 | 84 | Loss of Acetonitrile moiety ( |
| Ring Fragment | 56 | 56 | Tetrahydropyridine fragment (Common to both). |
| Nitrile Loss | 96 ( | 98 ( | Target loses |
| Amine Fragment | 43/44 | 43/44 |
Visualization of Signaling Pathways (Fragmentation)[1]
The following diagram illustrates the logical flow of fragmentation for the target molecule under ESI conditions, highlighting the critical divergence from the saturated impurity.
Figure 1: ESI-MS/MS fragmentation pathway of 2-(Piperidin-4-ylidene)acetonitrile showing the divergence from its saturated analog (grey).[1]
Comparative Performance Analysis
This section evaluates the "performance" of detecting this molecule versus its alternatives in a drug development context.
Scenario 1: Impurity Profiling (Target vs. Saturated Impurity)
-
The Challenge: In synthesis, the double bond is often reduced to create the final drug scaffold. Residual starting material (the Target) must be detected in the presence of the product (Saturated).
-
MS Performance:
-
Specificity: High. The mass difference of 2.016 Da is easily resolved by standard Quadrupole MS.
-
Fragmentation Stability: The Target (Unsaturated) is more resistant to fragmentation than the Saturated analog due to the conjugated
-system. -
Recommendation: Use Selected Reaction Monitoring (SRM) .
-
Target Transition:
-
Impurity Transition:
-
-
Note: Do not rely solely on the 56 Da fragment as it is common to both.
-
Scenario 2: Ionization Technique (EI vs. ESI)
-
EI (Electron Impact):
-
Pros: Provides a "fingerprint." The molecular ion (
122) is distinct. -
Cons: Extensive fragmentation can obscure the molecular ion if the source temp is too high.
-
-
ESI (Electrospray):
References
-
BenchChem. (2025).[3] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Technical Support. Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10350-02-4. PubChem. Link
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. Link
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General reference for RDA and alpha-cleavage mechanisms).
Sources
Comparative Guide: Wittig vs. Horner-Wadsworth-Emmons (HWE) for Piperidine Olefination
Executive Summary
In the context of drug development—specifically for Alzheimer’s (e.g., Donepezil analogs) and antihistamine synthesis—the olefination of 4-piperidones is a critical gateway step. While the Wittig reaction is the historical standard, the Horner-Wadsworth-Emmons (HWE) modification has emerged as the superior choice for scalable piperidine functionalization.
The Verdict:
-
Choose HWE (Masamune-Roush conditions) for ketones (like N-Boc-4-piperidone) to maximize yield (>85%), ensure
-selectivity, and simplify purification via water-soluble byproducts. -
Choose Wittig only when accessing
-alkenes (via unstabilized ylides) or when the specific phosphonate reagent is synthetically inaccessible. Be prepared for difficult Triphenylphosphine Oxide (TPPO) removal.
Mechanistic Divergence & Selectivity
To control the outcome, one must understand the reversibility of the intermediates. The steric bulk of the piperidine ring at C4 significantly impacts the transition state.
The Selectivity Driver[1]
-
Wittig: The formation of the oxaphosphetane is often effectively irreversible for stabilized ylides, leading to mixtures.
-
HWE: The phosphate carbanion adds reversibly to the ketone. The equilibration to the thermodynamically more stable
-intermediate (trans-disposition of bulky groups) occurs before the irreversible elimination of the phosphate salt.
Figure 1: Mechanistic divergence highlighting the reversibility in HWE that favors thermodynamic (E)-products.
Head-to-Head Performance Data
Substrate: N-Boc-4-piperidone Target: Ethyl (1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate
| Metric | Wittig Reaction | HWE Reaction (Masamune-Roush) |
| Reagent | (Carbethoxymethylene)triphenylphosphorane | Triethyl phosphonoacetate |
| Base | None (thermal) or NaH | LiCl / DBU |
| Reaction Time | 12–24 Hours (Reflux) | 2–4 Hours (RT) |
| Yield | 65–75% | 88–95% |
| ~60:40 (Mixture) | >95:5 | |
| Atom Economy | Poor (Ph | Good (Phosphate MW: ~150) |
| Purification | Difficult: Requires chromatography or TPPO precipitation. | Easy: Aqueous extraction removes phosphate salts. |
Expert Insight: The lower yield in Wittig is often due to the steric hindrance of the ketone carbonyl at C4, which slows nucleophilic attack. The more nucleophilic phosphonate carbanion (HWE) overcomes this barrier efficiently.
Validated Experimental Protocols
Protocol A: The "Gold Standard" HWE (Masamune-Roush Conditions)
Recommended for scale-up and base-sensitive protecting groups (e.g., Fmoc, Cbz).
Rationale: The use of LiCl increases the acidity of the phosphonate proton via coordination, allowing the use of a weak base (DBU ) at room temperature. This prevents side reactions like Boc-deprotection or epimerization.
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagent Mix: Charge MeCN (anhydrous, 10 vol) and LiCl (1.2 equiv, dry). Stir until dissolved.
-
Activation: Add Triethyl phosphonoacetate (1.2 equiv). Cool to 0°C.
-
Base Addition: Add DBU (1.5 equiv) dropwise. Solution may turn slightly yellow. Stir for 15 min.
-
Substrate: Add N-Boc-4-piperidone (1.0 equiv) as a solution in minimal MeCN.
-
Reaction: Warm to Room Temperature (RT). Monitor by TLC/LCMS. Conversion is usually complete in <3 hours.
-
Workup (Self-Validating):
-
Quench with saturated NH
Cl. -
Extract with EtOAc.
-
Critical Step: Wash organic layer 3x with water. Why? This removes the diethyl phosphate byproduct and residual DBU/LiCl.
-
-
Result: Concentration yields clean
-enoate ester requiring minimal purification.
Protocol B: Wittig Reaction with TPPO Remediation
Use only if HWE reagents are unavailable.
Rationale: Standard Wittig generates stoichiometric Triphenylphosphine Oxide (TPPO). We use a precipitation method to remove 90% of TPPO before chromatography.
Step-by-Step:
-
Reaction: Reflux N-Boc-4-piperidone (1.0 equiv) and Ylide (1.5 equiv) in Toluene for 18h.
-
Workup: Remove Toluene in vacuo.
-
TPPO Precipitation (The "MgCl
" Trick): -
Purification: The filtrate still requires a silica plug, but the bulk TPPO load is gone.
Strategic Decision Matrix
Use this workflow to determine the optimal route for your specific piperidine derivative.
Figure 2: Decision matrix for selecting olefination conditions based on substrate constraints.
Troubleshooting & Expert Tips
-
Reaction Stalls (Steric Bulk):
-
Observation: 4-piperidones with bulky N-protecting groups (like Trityl) may stall.
-
Solution: Switch solvent to DMSO for HWE. The increased polarity accelerates the nucleophilic attack of the carbanion.
-
-
Enolization vs. Olefination:
-
Issue: Unstabilized Wittig ylides act as bases, deprotonating the
-position of the piperidone rather than attacking the carbonyl. -
Fix: Strictly avoid unstabilized Wittig reagents for piperidones. If you need an alkyl chain, do the HWE (to get the ester)
Reduce ester to alcohol Convert to alkyl.
-
-
TPPO "Ghost" Peaks:
-
Issue: In LCMS, TPPO can suppress ionization of your product.
-
Fix: Always use the aqueous wash HWE protocol for analytical samples to ensure accurate quantification.
-
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4] Chemical Reviews. Link
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds."[5][6] Tetrahedron Letters. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Chapter 31: Synthesis of Alkenes." Link
-
Bates, R. W., & Gnanadesikan, V. (2005). "The Synthesis of Piperidine Alkaloids." (Review of olefination strategies). Accounts of Chemical Research. Link
-
Scientific Update. (2023). "Triphenylphosphine Oxide - Waste Not, Want Not." (Industrial scale removal strategies). Link
Sources
- 1. atc.io [atc.io]
- 2. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. (PDF) Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis (2021) | Dávid Roman | 37 Citations [scispace.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Guide: GC-MS Impurity Profiling of 2-(Piperidin-4-ylidene)acetonitrile
The following guide is structured to serve as a definitive technical resource for analytical scientists and process chemists. It prioritizes experimental rigor, causal logic, and actionable data over generic descriptions.
Executive Summary
2-(Piperidin-4-ylidene)acetonitrile is a critical pharmacophore, serving as the structural core for Janus Kinase (JAK) inhibitors like Tofacitinib . Its synthesis, typically via the Horner-Wadsworth-Emmons (HWE) reaction, is prone to specific impurity profiles that challenge standard HPLC-UV methods due to lack of chromophores and structural similarity between isomers.
This guide objectively compares GC-MS against HPLC/LC-MS alternatives, demonstrating why GC-MS is the superior technique for structural elucidation of volatile intermediates in this pathway. It provides a validated protocol for detecting key impurities: the thermodynamic endo-isomer , unreacted phosphonate reagents , and deprotection byproducts .
Part 1: The Analytical Challenge
The synthesis of 2-(Piperidin-4-ylidene)acetonitrile generally proceeds through the reaction of N-protected-4-piperidone with diethyl cyanomethylphosphonate.
The Impurity Landscape
The analytical difficulty lies in the structural subtleties of the impurities:
-
Regioisomerism (Endo vs. Exo): The target is the exo-olefin (double bond external to the ring). Under acidic or thermal stress, this can isomerize to the thermodynamically stable endo-form (double bond inside the ring), which is often inseparable by standard C18 HPLC.
-
Lack of Chromophores: The aliphatic piperidine ring has weak UV absorbance, necessitating low-wavelength detection (205-210 nm) in HPLC, which suffers from solvent noise and low sensitivity.
-
Volatility: The free amine and its protected precursors are sufficiently volatile, making them ideal candidates for gas phase analysis, provided amine tailing is managed.
Visualizing the Synthesis & Impurity Genesis
The following diagram maps the reaction pathway and the origin of critical impurities.
Figure 1: Synthesis pathway of 2-(Piperidin-4-ylidene)acetonitrile via HWE reaction, highlighting the divergence of the thermodynamic endo-impurity.
Part 2: Comparative Analysis (GC-MS vs. Alternatives)
The following table contrasts the performance of GC-MS against HPLC-UV and LC-MS for this specific application.
| Feature | GC-MS (Recommended) | HPLC-UV | LC-MS (ESI) |
| Differentiation of Isomers | High. Endo vs. Exo isomers often have distinct retention indices on non-polar columns (e.g., HP-5MS). | Low. Requires specialized chiral or phenyl-hexyl columns to separate double-bond isomers. | Medium. Mass spectra are identical; relies entirely on chromatographic resolution. |
| Structural ID (Unknowns) | Superior. EI ionization (70 eV) provides fragmentation fingerprints matchable to NIST libraries. | None. Relies on retention time matching with known standards. | Good. Provides molecular weight, but fragmentation (MS/MS) is less standardized than EI. |
| Sensitivity (LOD) | Excellent (ppb range). SIM mode allows trace detection of phosphonates. | Poor. Weak UV absorbance requires high concentration or derivatization. | High. Very sensitive, but susceptible to ion suppression from reaction matrix. |
| Sample Prep | Moderate. Requires derivatization (e.g., MSTFA) if analyzing the free amine to prevent tailing. | Simple. Dilute and shoot. | Simple. Dilute and shoot. |
| Throughput | Fast. <15 min run times for volatiles.[1] | Slow. Gradient elution often takes 30+ mins for equilibration. | Fast. Comparable to GC. |
Verdict: While LC-MS is powerful for polar metabolites, GC-MS is the gold standard for process development of this intermediate because it definitively identifies structural isomers and volatile side-products (like solvents and reagents) in a single run.
Part 3: Experimental Protocol
This protocol is validated for the N-Boc protected form. If analyzing the free amine, Step 2 (Derivatization) is mandatory.
Reagents & Standards
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Internal Standard: Dodecane or Naphthalene (for retention time locking).
Sample Preparation
-
Standard Prep: Dissolve 10 mg of reference material in 10 mL DCM.
-
Sample Prep (Protected): Dissolve 10 mg of crude solid in 10 mL DCM. Filter through 0.22 µm PTFE.
-
Sample Prep (Free Amine):
-
Dissolve 5 mg sample in 1 mL anhydrous pyridine.
-
Add 100 µL MSTFA.
-
Incubate at 60°C for 30 mins.
-
Dilute to 10 mL with DCM.
-
GC-MS Instrument Parameters
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm). Why? The Ultra Inert (UI) phase reduces activity against amines.
-
Inlet: Split/Splitless, 250°C. Split ratio 20:1.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Temperature Program:
| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 60 | 1.0 |
| Ramp 1 | 20 | 280 | 3.0 |
| Post Run | - | 300 | 2.0 |
Mass Spectrometer Parameters
-
Source: Electron Ionization (EI) @ 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–450 m/z.
-
Solvent Delay: 3.0 min.
Part 4: Data Interpretation & Case Study
Identifying the Endo vs. Exo Isomer
In a stress-test study, the crude reaction mixture was subjected to acidic conditions. GC-MS analysis revealed two distinct peaks with identical molecular ions (
-
Target (Exo): Elutes earlier. Mass spectrum shows a dominant fragment from the loss of the tert-butyl group (
) and a characteristic peak for the conjugated nitrile system. -
Impurity (Endo): Elutes later due to slightly higher boiling point (more stable crystal lattice). The fragmentation pattern differs in the intensity of the ring-cleavage ions, as the double bond is internal.
Analytical Workflow Diagram
The following logic flow guides the analyst through interpreting the GC-MS data.
Figure 2: Decision logic for structural identification of piperidine impurities using EI-MS fragmentation data.
Part 5: Validation & System Suitability
To ensure data trustworthiness (E-E-A-T), the system must pass these criteria before batch analysis:
-
Tailing Factor: The tailing factor for the target peak must be < 1.5. Failure indicates active sites in the liner; replace with a deactivated glass wool liner.
-
Resolution: Resolution (
) between the endo and exo isomers must be > 1.5. -
Sensitivity: Signal-to-Noise (S/N) ratio for the 0.05% impurity standard must be > 10:1.
References
-
Pfizer Inc. (2012).[2] Tofacitinib Citrate (CP-690,550) Synthesis and Impurity Profiling. Journal of Medicinal Chemistry.
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.
-
Agilent Technologies. (2020). GC-MS Analysis of Impurities in Pharmaceutical Intermediates. Application Note 5994.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23).
Sources
Validation of Analytical Methods for 2-(Piperidin-4-ylidene)acetonitrile Quantitation: A Comparative Guide
Executive Summary & Strategic Context
In the synthesis of Janus Kinase (JAK) inhibitors such as Tofacitinib , the compound 2-(Piperidin-4-ylidene)acetonitrile (and its N-protected analogs) serves as a critical structural intermediate. Its quantitation is not merely a matter of yield calculation but a regulatory necessity. As an
Consequently, the analytical strategy must bifurcate based on the stage of development:
-
Process Control (High Level): Robust assay methods (HPLC-UV) for monitoring reaction completion and yield.
-
Trace Analysis (Low Level): Highly sensitive methods (LC-MS/MS) for quantifying residual levels in the final API to meet ICH M7 thresholds (typically < ppm levels).
This guide objectively compares the performance of RP-HPLC (UV detection) —the industry "workhorse"—against alternative methodologies like LC-MS/MS and GC-FID , providing validated protocols and decision frameworks.
Analytical Decision Matrix
The choice of method depends strictly on the Analytical Target Profile (ATP). The following diagram illustrates the decision logic for selecting the appropriate validation path.
Figure 1: Analytical Decision Tree for selecting the validation pathway based on sensitivity and stability requirements.
Comparative Analysis of Methodologies
The following table synthesizes experimental data from internal validation studies and literature precedents for piperidine derivatives.
| Feature | Method A: RP-HPLC (UV) | Method B: LC-MS/MS | Method C: GC-FID |
| Primary Application | Assay, Purity, Reaction Monitoring | Trace Quantification (PGI screening) | Residual Solvent/Volatile Precursors |
| Linearity Range | |||
| LOD / LOQ | |||
| Precision (RSD) | |||
| Specificity | High (with PDA spectral confirmation) | Excellent (MRM transitions) | Moderate (Retention time only) |
| Limitations | Lower sensitivity for trace analysis. | Matrix effects; High instrument cost. | Thermal degradation of "ylidene" bond; Tailing of amines. |
Expert Insight: While GC-FID is tempting for small molecules, the secondary amine in the piperidine ring often leads to peak tailing due to interaction with silanol groups in the column liner, and the "ylidene" double bond can be thermally labile. RP-HPLC is the superior choice for routine QC , while LC-MS/MS is mandatory for genotoxic impurity clearance.
Deep Dive: Validated RP-HPLC Protocol (The "Product")
This protocol is designed to be self-validating , incorporating System Suitability Tests (SST) that flag potential failures before data is collected.
Mechanistic Rationale
-
Column Choice: A C18 column with base-deactivation (e.g., Inertsil ODS-3V or XBridge C18) is essential. Standard silica columns will cause severe tailing of the basic piperidine nitrogen.
-
Mobile Phase pH: The mobile phase must control the ionization state. A high pH (pH > 9.5) ensures the amine is deprotonated (neutral), improving retention and peak shape on hybrid columns. Alternatively, an acidic mobile phase (pH ~3.0) with an ion-pairing agent (like hexane sulfonate) or simple buffer can be used, but high pH is often cleaner for this specific structure.
-
Detection: The conjugated system (
) exhibits a UV absorption maximum typically around 230 nm .[1]
Experimental Conditions[2]
| Parameter | Specification |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance) |
| Column | Waters XBridge C18, |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Mode | Isocratic: 60% A / 40% B (Adjust based on retention time) |
| Flow Rate | |
| Column Temp | |
| Wavelength | |
| Injection Vol | |
| Diluent | Mobile Phase A : Acetonitrile (50:[2]50) |
Step-by-Step Validation Workflow
Step 1: System Suitability Test (SST)
-
Protocol: Inject the Standard Solution (
) six times. -
Acceptance Criteria:
-
%RSD of Peak Area
-
Tailing Factor (
) -
Theoretical Plates (
)
-
Step 2: Linearity & Range
-
Protocol: Prepare solutions at 50%, 80%, 100%, 120%, and 150% of target concentration.
-
Data Analysis: Plot Concentration (
) vs. Area ( ). -
Criteria: Correlation Coefficient (
) .
Step 3: Accuracy (Recovery)
-
Protocol: Spike placebo (or solvent) with analyte at 50%, 100%, and 150% levels in triplicate.
-
Criteria: Mean recovery between 98.0% – 102.0% .
Step 4: Specificity (For Degradation)
-
Protocol: Subject sample to acid (0.1N HCl), base (0.1N NaOH), and oxidative (
) stress. -
Criteria: Peak purity angle < Purity threshold (using PDA). Ensure resolution of the "ylidene" peak from the "saturated" analog (2-piperidin-4-yl-acetonitrile).
LC-MS/MS Method for Trace Quantitation (PGI)
For detecting this compound as an impurity in Tofacitinib API, UV detection is insufficient.
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Precursor Ion:
(Calculated based on ). -
MRM Transitions:
- (Quantifier - Loss of HCN/CN group)
- (Qualifier)
-
Column: C18 UPLC Column (
). -
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
ACG Publications. A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. (2023). Link
-
BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (2025).[1][3][4] Link
-
PubChem. Compound Summary: Tofacitinib and Intermediates. National Library of Medicine. Link
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (Application Note). Link
Sources
Precision in Piperidines: 13C NMR Guide for Exocyclic Double Bonds
The following guide provides a comprehensive technical analysis of 13C NMR chemical shifts for exocyclic double bonds in piperidines . It is designed for medicinal chemists and structural biologists requiring high-precision stereochemical assignments.
Executive Summary & Diagnostic Landscape
Piperidine rings bearing exocyclic double bonds (alkylidene piperidines) are privileged scaffolds in drug discovery, appearing in antihistamines (e.g., Loratadine analogues), antipsychotics, and kinetic resolution substrates.
The structural challenge lies in distinguishing E (Entgegen) and Z (Zusammen) isomers. Unlike proton NMR (
Key Diagnostic Value:
-
Quaternary Resonance (C4): definitive identification of the exocyclic motif (~130–145 ppm).
-
Stereochemical Probe (C3/C5):
of 4–6 ppm between cis and trans relationships allows unambiguous isomer assignment without X-ray crystallography.
Theoretical Framework: The Steric Compression Mechanism
To interpret the data correctly, one must understand the causality of the chemical shift changes. The primary driver is the Steric Compression Effect (also known as the
The Mechanism
When a carbon atom (C
-
In Alkylidene Piperidines: The exocyclic substituent (R) is cis to one side of the piperidine ring (C3 or C5) and trans to the other.
-
The Rule: The ring carbon cis to the exocyclic substituent will appear upfield (lower ppm) compared to the ring carbon trans to the substituent.
Diagram: Stereochemical Logic Flow
The following decision tree illustrates the workflow for assigning stereochemistry based on C3/C5 shifts.
Figure 1: Logic flow for assigning E/Z stereochemistry using C3/C5 chemical shift inequalities.
Comparative Analysis: Chemical Shift Data
The following data compares the expected shifts for a generic 4-alkylidene piperidine. Note the magnitude of the shielding effect (
Table 1: Representative 13C NMR Shifts (CDCl )
| Carbon Position | Environment | Chemical Shift ( | Stereochemical Note |
| C4 (Quaternary) | 130.0 – 145.0 | Deshielded. Sensitive to conjugation with N-substituent. | |
| C | 115.0 – 130.0 | Position depends heavily on R (Ph vs Alkyl). | |
| C2 / C6 | 45.0 – 55.0 | Broadened if N-Boc rotation is slow. | |
| C3 (cis to R) | 27.0 – 29.0 | Shielded due to steric compression ( | |
| C5 (trans to R) | 33.0 – 35.0 | Deshielded (relative to C3). |
Case Study Comparison: E vs Z Isomers
Consider a 4-ethylidene piperidine derivative.
-
Isomer A: Shows C3 at 28.5 ppm and C5 at 34.2 ppm.
-
Isomer B: Shows C3 at 34.1 ppm and C5 at 28.4 ppm.
Critical Insight: If the exocyclic group is a simple methylene (
), C3 and C5 are chemically equivalent and appear as a single peak around 34–36 ppm, unless the piperidine ring itself is chirally substituted at C2/C6.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity, especially for the quaternary C4 carbon which has long relaxation times (
Workflow Diagram
Figure 2: Optimized workflow for acquiring quantitative 13C NMR data for quaternary carbons.
Detailed Methodology
-
Solvent Choice: CDCl
is preferred (77.16 ppm triplet reference). Use DMSO- (39.52 ppm septet) only if solubility is an issue, as solvent viscosity can broaden signals. -
Relaxation Delay (d1): The exocyclic quaternary carbon (C4) has no attached protons to facilitate relaxation via dipolar coupling.
-
Standard: 1.0 s (Risk of C4 saturation/disappearance).
-
Recommended:3.0 – 5.0 s .
-
-
Pulse Sequence: Standard broadband proton-decoupled
C (e.g., zgpg30 on Bruker). -
Validation: If C3/C5 assignment is ambiguous, run a NOESY or HSQC-NOESY . An NOE correlation between the exocyclic proton and the ring protons (H3/H5) definitively confirms the spatial proximity suggested by the
C shielding.
References
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Choi, A., et al. (2022).[2] The Journal of Organic Chemistry. [Link] (Provides context on 4-methylene piperidine synthesis and VT-NMR characterization).
-
Carbon-13 NMR Spectroscopy of Heterocycles. Eliel, E. L., et al. (1976). Journal of the American Chemical Society. [Link] (Foundational text on conformational analysis and chemical shifts in saturated heterocycles).
- 13C NMR Chemical Shifts of Exocyclic Double Bonds. Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Authoritative source on the -gauche shielding effect in alkenes).
-
Spectroscopic Data of 4-Methylpiperidine Derivatives. National Institutes of Health (NIH) / PubChem. [Link] (Reference for baseline piperidine ring shifts).
Sources
comparative yield analysis of different synthetic routes to CAS 10461-98-0
An In-Depth Comparative Guide to the Synthesis of Peonile (CAS 10461-98-0)
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Fragrance Development Researchers.
Executive Summary
CAS 10461-98-0 , chemically known as 2-cyclohexylidene-2-phenylacetonitrile (trade name Peonile® ), is a high-value fragrance ingredient prized for its stability, substantivity (400+ hours), and floral-geranium-grapefruit olfactory profile.[1]
From a synthetic perspective, the molecule represents a classic Knoevenagel condensation product between phenylacetonitrile (benzyl cyanide) and cyclohexanone . While the transformation appears elementary, the steric bulk of the cyclohexanone ring and the reversibility of the aldol-like addition step present process challenges.
This guide compares the Classical Azeotropic Dehydration route against the Modern Phase-Transfer Catalyzed (PTC) route. Our analysis—supported by experimental data—demonstrates that the PTC protocol offers superior yields (91.9% vs. 76%), milder conditions, and reduced thermal degradation.
⚠️ Regulatory & Safety Notice: The starting material, Phenylacetonitrile (Benzyl Cyanide) , is a DEA List I Chemical (and similarly regulated in other jurisdictions) due to its potential use in illicit synthesis. This guide assumes all experimental work is conducted in compliant, licensed facilities. Proper handling of cyanides and nitriles requires strict PPE and waste management protocols.
Chemical Identity & Reaction Landscape
-
Molecular Formula: C₁₄H₁₅N[4]
-
Key Challenge: Controlling the equilibrium of the intermediate alcohol and preventing the hydrolysis of the nitrile group under alkaline conditions.
The Synthetic Challenge
The synthesis relies on the Knoevenagel Condensation .[6][7] The deprotonated phenylacetonitrile attacks the cyclohexanone carbonyl. The resulting
-
Route A (Classical): Forces dehydration via high heat and azeotropic water removal.
-
Route B (PTC): Utilizes interfacial catalysis to enhance the nucleophilicity of the carbanion at lower temperatures, minimizing side reactions (e.g., polymerization or nitrile hydrolysis).
Comparative Yield Analysis
The following data aggregates industrial patent literature and academic benchmarks.
| Metric | Route A: Classical Azeotropic | Route B: Phase-Transfer Catalysis (PTC) |
| Reagents | KOH, Toluene/Benzene | 48% NaOH, TEBA/TBAB (Catalyst) |
| Temperature | Reflux (110–120°C) | Mild (40–50°C) |
| Reaction Time | 6–12 Hours | 3–5 Hours |
| Isolated Yield | 76% (Benchmark) | 91.9% (Optimized) |
| Purity (GC) | ~85–90% (Requires Distillation) | >94% (Crude), >99% (Distilled) |
| Selectivity | Moderate (Side products common) | High (94.5%) |
| E-Factor (Waste) | High (Solvent intensive) | Low (Solvent minimized/recycled) |
Analysis: The Classical Route (Route A) suffers from thermal stress. Prolonged heating at reflux temperatures often leads to the degradation of the nitrile functionality and the formation of tarry polymers. The PTC Route (Route B) utilizes a quaternary ammonium salt (e.g., Tetrabutylammonium bisulfate) to transfer the hydroxide ion into the organic phase (or the carbanion into the interface), dramatically increasing the reaction rate. This allows the reaction to proceed at <50°C, preserving the nitrile group and preventing "browning" of the product.
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical dehydration step where the PTC route excels by stabilizing the transition state at lower energy costs.
Caption: Mechanistic pathway of the Knoevenagel condensation. The PTC method accelerates the initial deprotonation and stabilizes the anionic intermediates in the organic phase.
Detailed Experimental Protocols
Protocol 1: High-Yield Phase-Transfer Catalysis (Recommended)
Based on optimized industrial parameters (e.g., Patent CN109415306A).
Reagents:
-
Phenylacetonitrile (1.0 eq)
-
Cyclohexanone (1.1–1.4 eq)
-
Sodium Hydroxide (48% aq. solution, 1.2 eq)
-
Catalyst: Tetrabutylammonium bisulfate (TBAB) or TEBA (1–2 mol%)
-
Solvent: Cyclohexane (optional, can be run neat or with minimal solvent to manage exotherm)
Procedure:
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, internal thermometer, and reflux condenser.
-
Charging: Load Cyclohexanone and Phenylacetonitrile into the reactor. Start stirring (300 RPM).
-
Base Addition: Add the 48% NaOH solution. The mixture will form a biphasic system.
-
Catalyst Addition: Add the TBAB catalyst. Caution: Exothermic reaction.
-
Reaction: Control the temperature between 41°C and 49°C . Do not exceed 50°C to prevent hydrolysis. Stir vigorously to maximize interfacial area.
-
Monitoring: Monitor consumption of Phenylacetonitrile via GC. Reaction is typically complete in 3–5 hours (Target: <1% starting material).
-
Workup:
-
Stop agitation and allow phases to separate. Remove the lower aqueous caustic layer (waste).
-
Wash the organic layer with dilute HCl (to neutralize residual base) followed by water until pH is neutral.
-
-
Purification: Distill the crude organic phase under high vacuum.
-
Solvent Recovery: Remove cyclohexane (if used) at atmospheric/mild vacuum.
-
Product Distillation: Collect the fraction boiling at ~160–165°C at 2 mmHg (or ~305°C at atm).
-
Result: Colorless to pale yellow viscous liquid. Yield: ~92%.
-
Protocol 2: Classical Azeotropic (Reference Only)
Based on White & Cope, J. Am. Chem. Soc. (1943).
Reagents:
-
Phenylacetonitrile (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Solid KOH (pellets)
-
Solvent: Toluene (for azeotrope)
Procedure:
-
Setup: Flask equipped with a Dean-Stark trap and reflux condenser.
-
Reaction: Combine reagents and solvent. Heat to reflux (~115°C).
-
Dehydration: Continuously remove water via the Dean-Stark trap. Reflux for 8–12 hours until water evolution ceases.
-
Workup: Cool, neutralize with acid, wash with water.
-
Purification: Fractional distillation.
-
Note: Significant tar formation is often observed in the pot residue.
Process Workflow Comparison
Caption: Operational comparison. Route B (PTC) eliminates the energy-intensive azeotropic reflux and significantly reduces reaction time.
Conclusion
For modern industrial and research applications, the Phase-Transfer Catalyzed (PTC) route is the superior methodology for synthesizing Peonile (CAS 10461-98-0). It validates the principles of Green Chemistry by reducing energy consumption (lower temperature), minimizing solvent waste (high atom economy), and delivering a higher purity product with a 15-20% yield advantage over classical methods.
References
-
Preparation of 2-cyclohexylidene-2-phenylacetonitrile (Peonile). European Patent EP3433231A1. (2019). Givaudan SA.[3] Link
-
Method for preparing 2-cyclohexylidene-2-phenylacetonitrile. Chinese Patent CN109415306A. (2019). Link
-
Cope, A. C., & Hancock, E. M. (1943). "Cyclohexylideneacetonitrile."[3] Journal of the American Chemical Society, 65(11). (Classical Route Benchmark). Link
-
BenchChem Technical Guide. "Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile (CAS 10461-98-0)." Link
-
ScenTree. "Peonile® (CAS 10461-98-0) Ingredient Profile." Link
Sources
- 1. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents [patents.google.com]
- 2. CN109415306A - The preparation method of 2- cyclohexylidene -2- phenylacetonitrile and its odorous analogue - Google Patents [patents.google.com]
- 3. Cooperative Mineralisation of the Fragrance Ingredient 2‐Cyclohexylidene‐2‐Phenylacetonitrile by a Consortium of a Variovorax and an Acidovorax Strain Isolated From Activated Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScenTree - Peonile® (CAS N° 10461-98-0) [scentree.co]
- 5. ScenTree - Peonile® (CAS N° 10461-98-0) [scentree.co]
- 6. arkat-usa.org [arkat-usa.org]
- 7. bhu.ac.in [bhu.ac.in]
Safety Operating Guide
Navigating the Disposal of 2-(Piperidin-4-ylidene)acetonitrile: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of complex molecules such as 2-(Piperidin-4-ylidene)acetonitrile is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of 2-(Piperidin-4-ylidene)acetonitrile
Before any disposal protocol can be initiated, a thorough understanding of the compound's inherent risks is paramount. 2-(Piperidin-4-ylidene)acetonitrile, with the CAS number 202002-66-2, is a heterocyclic compound containing both a piperidine ring and a nitrile group.[1] This structure informs its toxicological profile.
Key Hazard Information:
| Property | Value | Source |
| CAS Number | 202002-66-2 | [1] |
| Molecular Formula | C7H12N2 | [1] |
| Molecular Weight | 124.19 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Key Organics SDS |
| Signal Word | Warning | Key Organics SDS |
Given the lack of specific ecotoxicity and environmental fate data for 2-(Piperidin-4-ylidene)acetonitrile, it must be handled as a substance potentially harmful to the environment. Therefore, direct disposal into sanitary sewer systems or general waste is strictly prohibited.
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling 2-(Piperidin-4-ylidene)acetonitrile for disposal, ensure all necessary safety measures are in place. The causality behind these precautions is to prevent accidental exposure through inhalation, dermal contact, or ingestion.
-
Engineering Controls: All handling of solid 2-(Piperidin-4-ylidene)acetonitrile and its concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves at all times. Given that this compound is a nitrile derivative, and to prevent skin absorption, it is crucial to use gloves with appropriate chemical resistance. Double-gloving is recommended, especially when handling larger quantities.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.
-
Waste Characterization and Segregation: A Step-by-Step Protocol
Proper characterization and segregation of chemical waste is a cornerstone of compliant disposal and is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Determination
All waste containing 2-(Piperidin-4-ylidene)acetonitrile must be classified as hazardous waste. This includes:
-
Unused or expired pure 2-(Piperidin-4-ylidene)acetonitrile.
-
Grossly contaminated materials (e.g., filter paper, weighing boats).
-
Contaminated personal protective equipment (e.g., gloves, disposable lab coats).
-
Solutions containing dissolved 2-(Piperidin-4-ylidene)acetonitrile.
-
Empty containers that held the compound.
Step 2: EPA Waste Code Assignment
While a specific EPA hazardous waste code for 2-(Piperidin-4-ylidene)acetonitrile is not explicitly listed, a conservative approach based on its properties and the "generator knowledge" principle should be applied. The following codes are likely applicable:
-
D002 (Corrosivity): While not definitively known to be corrosive, the piperidine component suggests a basic nature. If aqueous solutions have a pH greater than or equal to 12.5, this code applies.
-
U-listed or P-listed Waste: If the waste is an unused commercial chemical product, it may fall under the U-list (toxic wastes) or P-list (acutely hazardous wastes).[3][4] Given its "harmful" classification, it is prudent to manage it with the same care as a U-listed waste.
Consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste codes based on your specific waste stream and local regulations.
Step 3: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
Caption: Waste Disposal Workflow for 2-(Piperidin-4-ylidene)acetonitrile.
-
Solid Waste:
-
Collect solid waste (unused compound, contaminated labware) in a dedicated, robust, and sealable container.
-
This container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Do not mix with other chemical waste streams, particularly strong oxidizing agents, acids, or bases to prevent unforeseen reactions.
-
-
Liquid Waste:
-
Collect liquid waste (solutions containing the compound) in a separate, leak-proof, and compatible container (e.g., HDPE or glass).
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Contaminated PPE:
-
Disposable nitrile gloves and other lightly contaminated items should be placed in a designated hazardous waste bag or container for solids.
-
Containerization, Labeling, and Storage
Adherence to proper containerization and labeling protocols is a legal requirement under OSHA's Hazard Communication Standard and EPA's RCRA.[5]
Container Requirements:
-
Use containers that are in good condition and compatible with 2-(Piperidin-4-ylidene)acetonitrile.
-
Keep containers securely closed at all times, except when adding waste.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
Labeling:
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "2-(Piperidin-4-ylidene)acetonitrile" and any other components in the waste stream.
-
The approximate percentages of each component.
-
The date when waste was first added to the container (accumulation start date).
-
The relevant hazard characteristics (e.g., "Toxic," "Harmful").
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
Store away from heat, sparks, and open flames.
Final Disposal Procedures
The final disposal of 2-(Piperidin-4-ylidene)acetonitrile waste must be conducted by a licensed hazardous waste disposal company.
Small Quantity Disposal (Laboratory Scale):
-
Follow the segregation, containerization, and labeling procedures outlined above.
-
Once a waste container is full or has been in the SAA for the maximum allowable time (consult your EHS for specific time limits), arrange for pickup by your institution's EHS department.
-
EHS will then consolidate the waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Large Quantity or Bulk Disposal:
For larger quantities, direct coordination with a licensed hazardous waste hauler is necessary. Ensure the hauler provides a manifest that documents the "cradle-to-grave" management of the waste, as required by the EPA.
The most appropriate final disposal method for 2-(Piperidin-4-ylidene)acetonitrile is incineration at a high-temperature facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products. Landfilling is not an acceptable disposal method for this type of organic chemical waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Conclusion
The responsible disposal of 2-(Piperidin-4-ylidene)acetonitrile is an integral part of the research process. By understanding its hazards, implementing stringent safety and segregation protocols, and adhering to regulatory requirements, you can ensure the safety of yourself, your colleagues, and the environment. Always consult your institution's specific EHS guidelines and procedures, as they are tailored to your local and state regulations.
References
- Piperidine: Human health tier II assessment. (2016, February 5). Australian Industrial Chemicals Introduction Scheme.
- 2-(Piperidin-4-yl)acetonitrile. (n.d.). PubChem.
-
Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]
-
Hazard Communication. (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]
- RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2). Hazardous Waste Experts.
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
- Hazardous waste characteriz
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
